(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Description
BenchChem offers high-quality (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8-7-12(6-5-11-8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVMVRBLFPBDIN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646539 | |
| Record name | 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909409-91-2 | |
| Record name | 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a chiral derivative of piperazine, a heterocyclic amine that is a ubiquitous scaffold in medicinal chemistry. The incorporation of the piperazine moiety is often leveraged to modulate the physicochemical and pharmacological properties of drug candidates, including their basicity, which in turn influences solubility, absorption, and target engagement. This technical guide provides a comprehensive analysis of the core basic properties of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, offering insights into its chemical structure, synthesis, predicted basicity, potential pharmacological relevance, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating this or structurally related building blocks.
Introduction: The Significance of Piperazine Derivatives in Drug Discovery
The piperazine ring is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2] Its prevalence can be attributed to several key features: the presence of two nitrogen atoms allows for the introduction of diverse substituents to explore structure-activity relationships, and its ability to exist in a protonated state at physiological pH enhances aqueous solubility and facilitates interactions with biological targets.[1] Many piperazine-containing drugs exhibit activity within the central nervous system (CNS), highlighting the ability of this scaffold to be incorporated into molecules that can cross the blood-brain barrier.[2]
The compound of interest, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, features a chiral 3-methylpiperazine core acylated with a pivaloyl group. This specific combination of a chiral center and a bulky, lipophilic acyl group suggests a potential for stereospecific interactions with biological targets and modulated pharmacokinetic properties. Understanding the fundamental basicity of this molecule is a critical first step in elucidating its potential role in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is presented in Table 1. These properties are essential for understanding the molecule's behavior in both chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | [3] |
| Molecular Formula | C₁₀H₂₀N₂O | [3] |
| Molecular Weight | 184.28 g/mol | [3] |
| CAS Number | 909409-91-2 | [3] |
| Appearance | Colorless liquid (predicted for the (S)-enantiomer) | [4] |
| Predicted XLogP3 | 0.9 | [3] |
Basicity and pKa Prediction
The basicity of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For a piperazine derivative, the pKa values of the two nitrogen atoms dictate the extent of protonation at a given pH, which in turn influences solubility, membrane permeability, and the potential for ionic interactions with target proteins.
Principles of Basicity in Piperazine Systems
Piperazine itself is a diamine with two distinct pKa values, corresponding to the two protonation equilibria. The first pKa (pKa₁) is typically higher than the second (pKa₂), reflecting the greater ease of protonating the first nitrogen. The substitution on the piperazine ring significantly influences the basicity of the nitrogen atoms. Electron-donating groups, such as alkyl groups, generally increase basicity (raise the pKa), while electron-withdrawing groups, such as acyl groups, decrease basicity (lower the pKa).
In the case of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, the piperazine ring contains a methyl group at the 3-position and a pivaloyl group on one of the nitrogen atoms. The methyl group is weakly electron-donating, which would be expected to slightly increase the basicity of the adjacent nitrogen. Conversely, the pivaloyl group is a bulky, electron-withdrawing acyl group, which will significantly decrease the basicity of the nitrogen to which it is attached.
In Silico pKa Prediction
Due to the absence of experimentally determined pKa values for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one in the public domain, computational prediction methods provide a valuable estimation. Several software packages are available for this purpose, employing algorithms trained on large datasets of experimentally determined pKa values.[5][6][7][8] These tools analyze the electronic and steric effects of substituents to predict the pKa of ionizable centers.
Based on the principles of substituent effects on amine basicity, it is predicted that the nitrogen atom at the 4-position (N-4), which is acylated with the pivaloyl group, will be significantly less basic than the nitrogen atom at the 1-position (N-1), which is adjacent to the methyl group. The pKa of the N-1 nitrogen is expected to be in the range of a typical secondary amine, slightly influenced by the methyl substituent.
Predicted pKa Values:
-
pKa (N-1): Estimated to be in the range of 8.5 - 9.5. This nitrogen is the primary basic center of the molecule.
-
pKa (N-4): Estimated to be significantly lower, likely in the range of 3-5, due to the electron-withdrawing effect of the adjacent carbonyl group.
The following diagram illustrates the predicted protonation equilibrium of the more basic nitrogen atom.
Caption: Protonation equilibrium of the more basic nitrogen.
Synthesis and Stereochemistry
The synthesis of enantiomerically pure (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one requires a stereoselective approach, starting from a chiral precursor. A plausible synthetic route is outlined below, based on established methods for the synthesis of N-acyl piperazine derivatives.[9]
Proposed Synthetic Protocol
The synthesis would logically proceed in two main steps: the preparation of the chiral intermediate, (R)-3-methylpiperazine, followed by its acylation.
Step 1: Synthesis of (R)-3-methylpiperazine
The synthesis of chiral 3-methylpiperazine can be achieved through various methods, often starting from a chiral amino acid. A common approach involves the use of (R)-alanine as the starting material.
Step 2: Acylation of (R)-3-methylpiperazine
The final step involves the acylation of the chiral piperazine with pivaloyl chloride.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of (R)-3-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one.
Caption: Synthetic workflow for the target compound.
Potential Pharmacological Profile and Biological Activity
While no specific pharmacological data for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one has been identified in the public domain, the structural motifs present in the molecule allow for informed speculation regarding its potential biological activities.
Central Nervous System Activity
Piperazine derivatives are well-known for their diverse activities within the central nervous system.[2][10] They have been successfully incorporated into drugs with antipsychotic, antidepressant, and anxiolytic properties. The ability of the piperazine scaffold to interact with various neurotransmitter receptors, such as serotonin and dopamine receptors, is a key factor in its utility in CNS drug discovery. The presence of the lipophilic pivaloyl group and the overall molecular weight of the target compound may allow for blood-brain barrier penetration, making it a candidate for CNS-related activities.
Structure-Activity Relationship Considerations
The introduction of a methyl group at the 3-position of the piperazine ring creates a chiral center, which can lead to stereospecific interactions with biological targets. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and even different pharmacological effects.[11] Therefore, the (R)-enantiomer of this compound could have a distinct biological profile compared to its (S)-enantiomer.
The pivaloyl group, being a bulky and rigid substituent, will likely influence the conformational preferences of the piperazine ring and could play a role in receptor binding by occupying a specific hydrophobic pocket.
Potential as a Synthetic Building Block
Beyond any intrinsic biological activity, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one can serve as a valuable chiral building block for the synthesis of more complex drug candidates. The remaining secondary amine on the piperazine ring provides a handle for further chemical modification, allowing for its incorporation into larger molecular frameworks.
Analytical Methodologies
The characterization and quality control of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one require robust analytical methods to confirm its identity, purity, and enantiomeric excess.
Purity Assessment
The purity of the compound can be assessed using standard chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable modifier such as formic acid or trifluoroacetic acid) would be appropriate for assessing purity. Detection can be achieved using a UV detector, although the chromophore in this molecule is not particularly strong.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to determine purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.
Chiral Separation
To determine the enantiomeric purity of the (R)-enantiomer, a chiral separation method is necessary. Chiral HPLC is the most common technique for this purpose.[12][13][14][15]
Proposed Chiral HPLC Protocol:
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a good starting point for the separation of piperazine enantiomers.[12] Columns like Chiralcel® or Chiralpak® are often effective.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol, is commonly used with polysaccharide-based CSPs.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) would be suitable.
-
Method Development: Optimization of the mobile phase composition (the ratio of the non-polar solvent to the alcohol modifier) and the column temperature will be necessary to achieve baseline separation of the two enantiomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | C10H20N2O | CID 24728865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. acdlabs.com [acdlabs.com]
- 6. MoKa - pKa modelling [moldiscovery.com]
- 7. pKalc | www.compudrug.com [compudrug.com]
- 8. schrodinger.com [schrodinger.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. phx.phenomenex.com [phx.phenomenex.com]
An In-depth Technical Guide to (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
CAS Number: 909409-91-2 Molecular Formula: C₁₀H₂₀N₂O IUPAC Name: 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, with a specific focus on the synthesis, properties, and applications of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. This chiral piperazine derivative is a critical building block in the synthesis of advanced pharmaceutical intermediates.
Introduction and Significance
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, hereafter referred to as the "pivaloyl-piperazine intermediate," is a key synthetic precursor in the manufacturing of Niraparib. Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian and breast cancer. The stereochemical purity of this intermediate is paramount, as the (R)-enantiomer is essential for the desired pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of its chemical properties, a robust synthetic protocol, and methods for its characterization, underscoring its importance in the pharmaceutical landscape.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the pivaloyl-piperazine intermediate is fundamental for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source |
| Molecular Weight | 184.28 g/mol | PubChem |
| IUPAC Name | 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | PubChem |
| CAS Number | 909409-91-2 | J&K Scientific |
| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | Sigma-Aldrich |
| Purity | ≥97% | SAFETY DATA SHEET |
| InChI Key | XCVMVRBLFPBDIN-MRVPVSSYSA-N | J&K Scientific |
| SMILES | CC@@H1CN(CCN1)C(=O)C(C)(C)C | J&K Scientific |
Synthesis and Mechanism
The synthesis of the pivaloyl-piperazine intermediate is a critical step in the overall synthesis of Niraparib. The most common and industrially scalable method involves the acylation of (R)-2-methylpiperazine with pivaloyl chloride.
Synthetic Workflow
The following diagram illustrates the typical synthetic workflow for the preparation of the pivaloyl-piperazine intermediate.
Caption: Synthetic workflow for the pivaloyl-piperazine intermediate.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established chemical principles for acylation reactions of piperazines, as commonly found in pharmaceutical process patents.
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with (R)-2-methylpiperazine and a suitable solvent such as dichloromethane (DCM).
-
Inert Atmosphere: The reactor is purged with nitrogen to maintain an inert atmosphere, preventing side reactions with atmospheric moisture.
-
Base Addition: A suitable base, typically a tertiary amine like triethylamine, is added to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the acylation reaction.
-
Cooling: The reaction mixture is cooled to a temperature between 0 and 5°C using a circulating chiller. This is crucial to control the exothermicity of the acylation reaction and minimize the formation of impurities.
-
Pivaloyl Chloride Addition: Pivaloyl chloride is added dropwise to the cooled reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The slow addition rate is critical for reaction control.
-
Reaction Monitoring: The reaction is allowed to stir at room temperature and is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel to achieve the desired purity.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the (R)-2-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, which is neutralized by the base, yields the final amide product. The use of a non-nucleophilic base like triethylamine is essential to prevent it from competing with the piperazine in reacting with the pivaloyl chloride.
Analytical Characterization
Rigorous analytical characterization is necessary to confirm the identity, purity, and stereochemical integrity of the pivaloyl-piperazine intermediate.
Spectroscopic Methods
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the t-butyl group (a singlet around 1.2 ppm), the methyl group on the piperazine ring (a doublet), and several multiplets for the methylene and methine protons of the piperazine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon, the quaternary carbon of the t-butyl group, and the various carbons of the piperazine ring.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (184.28 g/mol ).
Chromatographic Methods
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method is typically employed to determine the purity of the compound. A chiral HPLC method is crucial to confirm the enantiomeric excess of the (R)-isomer.
-
GC (Gas Chromatography): GC can also be used to assess purity, particularly for identifying any volatile impurities.
Application in Niraparib Synthesis
The pivaloyl-piperazine intermediate is a cornerstone in the convergent synthesis of Niraparib. Its role is to introduce the substituted piperazine moiety to the core structure of the drug.
Caption: Role of the pivaloyl-piperazine intermediate in Niraparib synthesis.
The synthesis generally involves the coupling of the pivaloyl-piperazine intermediate with a suitable indazole-based intermediate, followed by further chemical transformations to yield Niraparib. The pivaloyl group serves as a protecting group for one of the piperazine nitrogens during the initial coupling steps and is subsequently removed in a later stage of the synthesis.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling the pivaloyl-piperazine intermediate. A comprehensive Safety Data Sheet (SDS) should be consulted before use. It is generally advised to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a non-negotiable, high-value intermediate in the synthesis of the life-extending oncology therapeutic, Niraparib. Its stereochemically defined structure is integral to the pharmacological efficacy of the final drug product. A profound understanding of its synthesis, characterization, and handling is therefore indispensable for any scientific professional involved in the research and development of PARP inhibitors and related therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for the successful and safe utilization of this pivotal chemical entity.
References
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-tert-Butylcarbonyl-2-methylpiperazine
Chiral 2-substituted piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational rigidity, basic nitrogen atoms, and the stereocenter at the 2-position allow for precise three-dimensional interactions with biological targets, making them invaluable building blocks in drug design. Among these, (R)-4-tert-butylcarbonyl-2-methylpiperazine, also known as (R)-4-Boc-2-methylpiperazine, is a particularly important intermediate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the N4 nitrogen, allowing for selective functionalization of the N1 position. This guide provides a detailed exploration of the synthesis and comprehensive characterization of this key chiral building block, offering insights for researchers and professionals in drug development.
Strategic Synthesis of (R)-4-Boc-2-methylpiperazine
The most direct and industrially scalable synthesis of (R)-4-Boc-2-methylpiperazine commences with the commercially available chiral starting material, (R)-(-)-2-Methylpiperazine. The core of the synthesis is the regioselective protection of the N4 nitrogen atom with a tert-butoxycarbonyl (Boc) group.
Causality Behind the Regioselectivity
The piperazine ring contains two secondary amine nitrogens at the 1 and 4 positions. In 2-methylpiperazine, these two nitrogens are electronically similar but sterically distinct. The methyl group at the C2 position creates significant steric hindrance around the adjacent N1 nitrogen. Consequently, the N4 nitrogen is more sterically accessible and therefore more nucleophilic, leading to a preferential reaction at this position. This inherent steric differentiation is the cornerstone of achieving high regioselectivity without the need for complex multi-step procedures that are often associated with protecting group strategies.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the Boc-protection of (R)-(-)-2-Methylpiperazine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of (R)-(-)-2-Methylpiperazine (1.0 eq.) in dichloromethane (DCM, 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) portion-wise at 0 °C (ice bath).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product, (R)-4-Boc-2-methylpiperazine, is typically a white crystalline solid.[2]
Comprehensive Characterization
A rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-4-Boc-2-methylpiperazine.
Logical Flow of Characterization
Caption: Logical workflow for the characterization of (R)-4-Boc-2-methylpiperazine.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for (R)-4-Boc-2-methylpiperazine.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 40-45 °C | [2] |
| Optical Rotation ([α]/D) | +16 ± 2° (c = 1 in dioxane) | [2] |
| Storage Temperature | 2–8 °C under inert gas | [2] |
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-4.0 (m, 1H), ~3.4-3.6 (m, 2H), ~2.8-3.0 (m, 2H), ~2.6-2.8 (m, 1H), ~1.8 (br s, 1H, NH), 1.46 (s, 9H, Boc), 1.15 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~154.8 (C=O), ~79.5 (C(CH₃)₃), ~51.0, ~48.0, ~45.0, ~44.0 (piperazine carbons), ~28.4 (Boc CH₃), ~16.0 (CH₃) |
| Mass Spectrometry (ESI+) | m/z 201.16 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3320 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch of carbamate) |
Experimental Protocols: Characterization
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analysis: Confirm the presence of all expected signals, their chemical shifts, multiplicities, and integrations corresponding to the structure of (R)-4-Boc-2-methylpiperazine.
2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
-
Analysis: Verify the presence of the protonated molecular ion [M+H]⁺ at m/z 201.16.
3. Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric purity of the synthesized compound.
-
System: An HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IC or a similar column.[3]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.[3]
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject onto the equilibrated chiral column.
-
Analyze the resulting chromatogram for the presence of the desired (R)-enantiomer and any undesired (S)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Conclusion
The synthesis of (R)-4-tert-butylcarbonyl-2-methylpiperazine is a straightforward yet critical process for the generation of a high-value chiral building block for drug discovery. The regioselectivity of the Boc protection is governed by steric factors, making the synthesis efficient and scalable. A comprehensive suite of analytical techniques, including NMR, MS, and particularly chiral HPLC, is essential to validate the structure, identity, and enantiopurity of the final product, ensuring its suitability for downstream applications in the synthesis of complex pharmaceutical agents.
References
-
PubChem. (n.d.). 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
-
ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024). Retrieved from [Link]
- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
-
Chemdad. (n.d.). (R)-4-Boc-2-methylpiperazine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2156. [Link]
Sources
A Technical Guide to 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one: A Chiral Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one, a chiral synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the molecule's chemical identity, stereospecific synthesis, and its critical role as a building block in the creation of complex, pharmacologically active agents. Particular emphasis is placed on the rationale behind synthetic strategies and the importance of stereochemistry in achieving desired therapeutic outcomes. This guide aims to serve as a practical resource, offering detailed experimental protocols and contextual insights to facilitate its application in contemporary medicinal chemistry.
Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry
The piperazine motif is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved bioavailability and metabolic stability of drug candidates.[1] The introduction of a chiral center, as seen in the (3R)-3-methylpiperazine core of the title compound, adds a layer of stereochemical complexity that is crucial for selective interaction with biological targets. 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one emerges as a valuable chiral building block, offering a synthetically accessible and stereochemically defined platform for the construction of novel therapeutics. Its unique structure, featuring a sterically demanding pivaloyl group, can influence the conformational rigidity and lipophilicity of the final drug molecule, thereby impacting its pharmacokinetic and pharmacodynamic profile.
This guide will delve into the practical aspects of utilizing this key intermediate, from its synthesis and characterization to its potential applications in the development of targeted therapies.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | N/A |
| CAS Number | 909409-91-2 | [2] |
| Molecular Formula | C₁₀H₂₀N₂O | [2] |
| Molecular Weight | 184.28 g/mol | [2] |
| Appearance | Colorless liquid (for the S-enantiomer) | [3] |
| Boiling Point | 256 °C (for the S-enantiomer) | [3] |
| Melting Point | -29 °C (for the S-enantiomer) | [3] |
| Stability | Stable under normal conditions | [3] |
Stereospecific Synthesis: A Step-by-Step Approach
The synthesis of 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one is a multi-step process that hinges on the initial stereoselective synthesis of its core component, (3R)-3-methylpiperazine. This chiral precursor is typically derived from readily available chiral starting materials, such as (R)-alanine.
Synthesis of the Chiral Precursor: (3R)-3-methylpiperazine
A common and efficient route to chiral piperazines involves the cyclization of a suitably protected diamine precursor. The following protocol outlines a representative synthesis starting from a chiral amino acid.
Experimental Protocol: Synthesis of (3R)-3-methylpiperazine
-
Step 1: Protection of the Amino Acid: The synthesis commences with the protection of the amino and carboxylic acid functionalities of (R)-alanine to prevent unwanted side reactions.
-
Step 2: Reduction of the Carboxylic Acid: The protected amino acid is then reduced to the corresponding amino alcohol.
-
Step 3: Introduction of the Second Nitrogen Atom: The amino alcohol is subsequently converted to a diamine through a series of reactions, which may include mesylation or tosylation of the hydroxyl group followed by nucleophilic substitution with a protected amine.
-
Step 4: Cyclization: The final step involves the deprotection and subsequent intramolecular cyclization to form the piperazine ring.
Caption: Synthetic pathway to (3R)-3-methylpiperazine.
Acylation of (3R)-3-methylpiperazine
The final step in the synthesis of the title compound is the selective acylation of the less sterically hindered nitrogen of (3R)-3-methylpiperazine with pivaloyl chloride. The steric bulk of the pivaloyl group favors mono-acylation.
Experimental Protocol: Synthesis of 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one
-
Materials: (3R)-3-methylpiperazine, pivaloyl chloride, triethylamine (or another suitable base), and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Procedure:
-
Dissolve (3R)-3-methylpiperazine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of pivaloyl chloride in the anhydrous solvent to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one.
-
Caption: Acylation of the chiral piperazine precursor.
Applications in Drug Development: A Gateway to Novel Therapeutics
Chiral piperazine derivatives, such as the title compound, are valuable intermediates in the synthesis of a wide array of pharmacologically active molecules. Their structural features make them suitable for incorporation into drug candidates targeting various diseases. While specific examples of drugs synthesized directly from 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one are not yet widely reported in publicly available literature, the utility of the (3R)-3-methylpiperazine scaffold is well-established in several therapeutic areas.
Potential in Oncology
The piperazine moiety is a common feature in many anticancer agents. The incorporation of a chiral methyl group can enhance the selectivity and potency of these drugs by providing a specific three-dimensional orientation for optimal binding to target proteins, such as kinases or other enzymes involved in cancer cell proliferation.
Central Nervous System (CNS) Disorders
Piperazine derivatives have a long history in the development of drugs for CNS disorders, including antipsychotics, antidepressants, and anxiolytics. The stereochemistry of these molecules is often critical for their activity and for minimizing off-target effects that can lead to undesirable side effects. The (3R)-3-methylpiperazine core can be a key component in the design of novel CNS-active compounds with improved efficacy and safety profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3]
-
Storage: Store in a cool, dry place away from heat and open flames.[3]
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one represents a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its stereochemically defined structure and synthetic accessibility make it an attractive starting material for the development of novel therapeutics with improved selectivity and efficacy. As the demand for enantiomerically pure drugs continues to grow, the importance of such chiral intermediates in the drug discovery and development pipeline is set to increase. Further exploration of the applications of this and related chiral piperazine derivatives will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.
References
-
(S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. ChemBK. Retrieved January 21, 2026, from [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. Retrieved January 21, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved January 21, 2026, from [Link]
- US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane. Google Patents.
-
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. J&K Scientific. Retrieved January 21, 2026, from [Link]
Sources
Unraveling the Enigma: A Proposed Mechanistic Framework for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of pharmacological research, the emergence of novel chemical entities presents both a challenge and an opportunity. The compound (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, identified by its CAS number 909409-91-2, is one such entity that, while chemically defined, currently resides in a void of published biological data.[1][2][3] A thorough review of scientific literature and chemical databases reveals its existence and chemical structure, yet its mechanism of action, therapeutic potential, and biological targets remain uncharacterized.
This guide, therefore, deviates from a conventional whitepaper detailing an established mechanism of action. Instead, it serves as a strategic framework for the scientific community, leveraging established knowledge of structurally related compounds to propose a rational, evidence-based approach to elucidating the pharmacological profile of (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. We will delve into the well-documented activities of piperazine derivatives to construct a series of plausible hypotheses and outline the requisite experimental methodologies to test them.
The Piperazine Scaffold: A Foundation of Diverse Pharmacological Activity
The piperazine ring is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[4] This heterocyclic moiety often imparts favorable pharmacokinetic properties and serves as a versatile scaffold for engaging a wide array of biological targets. Many piperazine derivatives exhibit profound effects on the central nervous system (CNS), primarily through modulation of monoamine neurotransmitter pathways.[4][5]
Key therapeutic applications of piperazine-containing compounds include:
-
Antipsychotic action: As exemplified by drugs like clozapine.[4]
-
Anxiolytic properties: Demonstrated by buspirone.[4]
Beyond the CNS, piperazine derivatives have been investigated for their roles as kappa opioid receptor antagonists, anticancer agents, and their utility in neuroprotection.[7][8][9] The diverse bioactivity of this chemical class underscores the high probability that (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one possesses a distinct, and potentially valuable, pharmacological profile.
Hypothesizing the Mechanism of Action: A Chemically-Informed Approach
Based on the established pharmacology of its structural relatives, we can formulate several primary hypotheses for the mechanism of action of (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. These hypotheses provide a launchpad for a structured and efficient investigation.
Hypothesis 1: Modulation of Monoaminergic Systems
Given the prevalence of piperazine derivatives as CNS agents, a primary avenue of investigation should be the compound's interaction with dopamine, serotonin, and norepinephrine receptors and transporters.
-
Proposed Experimental Workflow:
Caption: Proposed workflow for investigating monoaminergic activity.
Hypothesis 2: Opioid Receptor Antagonism
The structural similarity to known kappa opioid receptor antagonists suggests this as another plausible mechanism.[7]
-
Proposed Experimental Workflow:
Caption: Workflow for assessing opioid receptor antagonism.
Hypothesis 3: Anticancer Activity
While less common, some piperazine derivatives have demonstrated cytotoxic effects against tumor cell lines.[8]
-
Proposed Experimental Workflow:
Caption: Workflow for evaluating potential anticancer activity.
Detailed Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one for a panel of CNS receptors and transporters.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor or transporter.
-
Incubate the membrane preparation with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from competition binding curves.
-
2. [³⁵S]GTPγS Binding Assay
-
Objective: To functionally assess the compound's effect on G-protein coupled receptor (GPCR) activation, specifically for determining agonist or antagonist activity at opioid receptors.
-
Methodology:
-
Incubate cell membranes expressing the opioid receptor of interest with GDP, the test compound, and a known agonist (if testing for antagonism).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Allow the binding to proceed at a controlled temperature.
-
Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity. An increase in binding indicates agonism, while a blockage of agonist-stimulated binding indicates antagonism.
-
Data Presentation: A Forward Look
Should these investigations yield quantitative data, the results should be tabulated for clarity and comparative analysis.
Table 1: Hypothetical Binding Affinity Profile (Ki, nM)
| Target | (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | Reference Compound |
| Dopamine D2 | TBD | Haloperidol |
| Serotonin 5-HT2A | TBD | Ketanserin |
| Kappa Opioid | TBD | Norbinaltorphimine |
| Mu Opioid | TBD | Naloxone |
TBD: To Be Determined
Conclusion: Charting a Path Forward
While the mechanism of action of (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one remains to be elucidated, its chemical structure firmly places it within a class of compounds with rich and diverse pharmacology. The hypotheses and experimental frameworks presented in this guide offer a rational and scientifically rigorous path to characterizing its biological activity. By systematically exploring its potential interactions with monoaminergic, opioidergic, and other relevant biological systems, the scientific community can unlock the potential of this novel chemical entity and determine its place in the landscape of therapeutic development.
References
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
-
(S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. ChemBK. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. PubChem. [Link]
-
Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-phenylpiperazinyl-1-trans-propenes. PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
- Synthesis method of chiral piperazinone derivative.
- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
-
A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. PubMed. [Link]
- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. [Link]
Sources
- 1. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | C10H20N2O | CID 24728865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 909409-91-2|(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Edge: A Technical Guide to the Biological Activity of Chiral Piperazine Derivatives
Foreword: The Significance of Chirality in Piperazine-Based Drug Discovery
The piperazine scaffold, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical properties that often translate to favorable pharmacokinetic profiles.[1][2] However, the true potential of this privileged structure is unlocked when we delve into the realm of stereochemistry. The introduction of one or more chiral centers into the piperazine ring gives rise to enantiomers, non-superimposable mirror images that can interact with the chiral environment of the body in profoundly different ways.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of chiral piperazine derivatives. We will move beyond a simple cataloging of compounds to a deeper analysis of the causal relationships between stereochemistry and biological outcomes, supported by field-proven insights and detailed experimental methodologies.
The Crucial Role of Stereochemistry in Biological Activity
Chirality is a fundamental determinant of a drug's biological activity. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties, including receptor binding affinity, efficacy, metabolism, and toxicity.[3][5] For piperazine derivatives, the spatial arrangement of substituents on the chiral carbon atoms can dramatically influence how the molecule fits into the binding pocket of a target protein, be it a receptor, enzyme, or ion channel.[4][6] One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for undesirable side effects.[3] Therefore, the synthesis and evaluation of enantiomerically pure piperazine derivatives are critical for the development of safer and more effective drugs.
Chiral Piperazine Derivatives in Central Nervous System (CNS) Disorders
The piperazine moiety is a common feature in many centrally acting drugs, and its chiral derivatives have shown significant promise in the treatment of various neurological and psychiatric disorders.[7][8] The ability of these compounds to modulate neurotransmitter systems, such as the serotonergic, dopaminergic, and adrenergic systems, is often highly dependent on their stereochemistry.[9]
Modulation of Serotonin and Dopamine Receptors
Many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors, which are key targets in the treatment of depression, anxiety, and psychosis.[7][9] The chirality of these compounds can lead to significant differences in their receptor binding affinities and functional activities. For instance, stereochemical variations in the piperazine ring can lead to stereoselective effects on biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[3][4]
A compelling example of this is seen in the development of antagonists for the 5-HT1A receptor, where the orientation of substituents on the piperazine ring dictates the potency and selectivity of the compound.[9]
Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Chiral methyl-substituted aryl piperazinium compounds have demonstrated stereoselective activity at α9 and α7 nicotinic acetylcholine receptors (nAChRs).[6] Methyl substitution on the piperazine ring introduces a chiral center, and the resulting enantiomers can exhibit distinct selectivities for these receptor subtypes. Additions at the C2 position of the piperazine ring have been shown to have selective effects on either α7 or α9/α10 nAChR activity, whereas additions at the C3 position tend to greatly reduce activity.[6] These findings highlight the critical role of chirality in fine-tuning receptor selectivity for the development of novel nicotinic therapeutics.[6]
Stereospecificity in Oncology: The Next Frontier for Piperazine Derivatives
The application of chiral piperazine derivatives in oncology is a rapidly evolving field. The ability of these compounds to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells is often enantiomer-dependent.[10][11]
Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that chiral piperazine derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[10] For example, a novel piperazine derivative, designated as PCC, has been shown to induce apoptosis in human liver cancer cells by causing a significant drop in the mitochondrial membrane potential and promoting the release of cytochrome c.[10] This activity is linked to the activation of caspases 3/7, 9, and 8.[10] Furthermore, this compound was found to arrest the cell cycle in the G1 phase.[10] While the specific chirality of PCC was not detailed in the provided abstract, it underscores the potential of piperazine derivatives to target fundamental cancer cell processes.
The antiproliferative activity of piperazine-substituted pyranopyridines has also been demonstrated against a wide range of tumor cell lines, with some compounds showing selective activity against hepatitis B virus by preventing virion particle formation.[12]
Structure-Activity Relationships in Anticancer Piperazines
The substitution pattern on the piperazine ring is a critical determinant of anticancer activity.[13] For instance, in a series of vindoline-piperazine conjugates, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine at position 17 of vindoline showed significant antiproliferative effects against various human tumor cell lines.[14] The most potent of these compounds exhibited low micromolar growth inhibition (GI50) values.[14]
| Compound | Target Cell Line | GI50 (µM) |
| Vindoline-piperazine conjugate 23 | Breast Cancer (MDA-MB-468) | 1.00 |
| Vindoline-piperazine conjugate 25 | Non-Small Cell Lung Cancer (HOP-92) | 1.35 |
| Table 1: In vitro antiproliferative activity of chiral vindoline-piperazine conjugates.[14] |
The data clearly indicates that specific substitutions on the piperazine moiety, coupled with its chiral environment within the larger vindoline scaffold, are crucial for potent anticancer activity.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments relevant to the study of chiral piperazine derivatives.
Chiral Separation of Piperazine Derivatives by HPLC
The separation of enantiomers is a prerequisite for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[15][16]
Protocol: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers [15]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel).
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[16] The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 205 nm.
-
Sample Preparation:
-
Prepare a stock solution of the racemic piperazine derivative in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the peaks to assess separation quality (Rs > 1.5 is ideal).
-
Determine the enantiomeric excess (% ee) for non-racemic samples.
-
Note: For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can enhance sensitivity.[16]
In Vitro Anticancer Activity Assessment: BrdU ELISA Assay
The BrdU (Bromodeoxyuridine) ELISA assay is a colorimetric immunoassay for the quantification of cell proliferation, based on the measurement of BrdU incorporation during DNA synthesis.
Protocol: BrdU Cell Proliferation ELISA [17]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chiral piperazine derivatives (e.g., 5, 25, 50, 100 µM) and a standard compound (e.g., 5-fluorouracil) for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and DNA Denaturation: Remove the labeling medium, and add FixDenat solution to fix the cells and denature the DNA.
-
Immuno-detection: Add anti-BrdU-POD antibody conjugate and incubate. This antibody binds to the incorporated BrdU.
-
Substrate Reaction: Wash the wells and add the substrate solution. The peroxidase enzyme on the antibody catalyzes a color reaction.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance values are directly correlated to the amount of DNA synthesis and thus to the number of proliferating cells. Calculate the percentage of inhibition for each compound concentration compared to the untreated control.
Visualizing the Logic: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.
Figure 1: A generalized workflow for the development and evaluation of chiral piperazine derivatives.
Figure 2: Simplified signaling pathway for apoptosis induction by a piperazine derivative in liver cancer cells.[10]
Conclusion and Future Perspectives
The exploration of chiral piperazine derivatives continues to be a fertile ground for drug discovery. The stereoselective interactions of these compounds with biological targets offer a powerful tool for enhancing therapeutic efficacy and minimizing off-target effects. As our understanding of the intricate roles of specific enantiomers deepens, we can expect the development of more refined and targeted therapies for a wide range of diseases. Future research should focus on elucidating the precise mechanisms of action of these chiral compounds and exploring novel synthetic strategies to access enantiomerically pure piperazines. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery of the next generation of chiral piperazine-based therapeutics.[18]
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. [Link]
- Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. (n.d.). Publisher.
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. (2019). Journal of the Brazilian Chemical Society. [Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PubMed Central. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. [Link]
-
(PDF) Green chemistry approach towards Piperazine: anticancer agents. (2023). ResearchGate. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. (2025). ResearchGate. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. [Link]
-
Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications. (2012). PubMed. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
-
Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. (n.d.). ResearchGate. [Link]
-
Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. (n.d.). PubMed. [Link]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2025). ResearchGate. [Link]
-
piperazines: Topics by Science.gov. (n.d.). Science.gov. [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Multi-Faceted Strategy for the Identification and Validation of Potential Biological Targets for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Abstract: The identification of specific biological targets is a foundational step in the drug discovery cascade, dictating the therapeutic potential and safety profile of a novel chemical entity. This guide provides a comprehensive, technically-grounded framework for elucidating the potential biological targets of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. The molecule's core piperazine scaffold, a privileged structure in medicinal chemistry, suggests a high probability of interaction with central nervous system (CNS) receptors.[1][2][3] We outline an integrated strategy commencing with robust in silico predictions to generate hypotheses, followed by rigorous in vitro validation of target engagement and functional activity, and culminating in an approach for in vivo verification. This document is intended for researchers, scientists, and drug development professionals seeking to systematically characterize novel piperazine-based compounds.
Introduction and Rationale
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a chiral small molecule featuring a piperazine heterocyclic nucleus. Piperazine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities, particularly as modulators of neurotransmitter receptors such as dopamine, serotonin, and acetylcholine receptors.[1][2][4] The presence of this scaffold, combined with a bulky pivaloyl group and a chiral methyl substituent, suggests the potential for potent and selective interaction with specific protein targets, most likely within the G protein-coupled receptor (GPCR) superfamily.
The critical challenge and objective is to move from this structural observation to a validated, therapeutically relevant biological target. A failure to comprehensively identify a compound's primary target and significant off-targets early in development is a leading cause of late-stage clinical trial failure. This guide, therefore, presents a self-validating, multi-pillar workflow designed to de-risk and accelerate the discovery process.
Pillar I: In Silico Target Prediction & Hypothesis Generation
The initial phase of target identification leverages computational methods to screen the compound against vast biological target databases, providing a cost-effective and rapid means to prioritize experimental resources.[5][6] This approach reverses the traditional screening paradigm; instead of finding a compound for a target, we find the most probable targets for our compound.[5]
Methodological Approach
A dual-pronged computational strategy is employed, utilizing both ligand-based and structure-based methods to increase the predictive power.[7][8]
-
Ligand-Based Virtual Screening: This method operates on the principle that structurally similar molecules often exhibit similar biological activities.[8] The structure of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one will be used to query chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity (e.g., using Tanimoto coefficients) and annotated biological targets.
-
Structure-Based Virtual Screening (Reverse Docking): This technique involves docking the 3D conformer of the compound into the crystal structures of a large panel of biological targets.[7][8] By calculating the binding energy and assessing the fit within the binding pocket, we can predict potential interactions. This is particularly powerful for identifying novel or unexpected targets.[8] The screening library should be heavily weighted towards CNS-relevant GPCRs and ion channels.
In Silico Target Prediction Workflow
The following diagram illustrates the logical flow for computational target identification.
Caption: Workflow for In Silico Target Prediction.
Predicted High-Probability Target Classes
Based on the prevalence of the piperazine scaffold in neuropharmacology, the in silico analysis is hypothesized to flag the following protein families as high-priority candidates for experimental validation.[1][4]
| Target Class | Specific Examples | Rationale |
| Dopamine Receptors | D2, D3, D4 | Many antipsychotic and CNS-active drugs containing a piperazine ring target the D2-like receptor family.[2][9] |
| Serotonin Receptors | 5-HT2A, 5-HT1A, 5-HT2C | The piperazine moiety is a common feature in atypical antipsychotics and antidepressants that modulate serotonergic systems.[2] |
| Muscarinic Receptors | M1, M4 | Cholinergic system modulation is another key area for piperazine derivatives, with implications for cognition. |
| Adrenergic Receptors | α1, α2 | Interaction with adrenergic receptors is a common feature and potential off-target liability for CNS-active compounds. |
| Protein Kinases | Various | While less common as primary targets for this scaffold, broad screening is crucial to identify potential off-target kinase inhibition.[10] |
Pillar II: In Vitro Validation of Target Engagement & Function
Computational predictions must be substantiated with empirical evidence. This phase uses a tiered system of in vitro assays to first confirm physical binding to the predicted targets and then to characterize the functional consequence of that binding.[11][12][13]
Tier 1: Primary Target Binding Assays
The initial goal is to confirm direct, physical interaction between the compound and the high-priority targets identified in Pillar I.
This is the gold-standard method for quantifying a compound's affinity for a GPCR.[14] The assay measures the ability of our test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor, which is typically expressed in membranes prepared from recombinant cell lines.
Experimental Protocol: Radioligand Competition Binding Assay
-
Reagent Preparation:
-
Prepare cell membranes expressing the target receptor of interest (e.g., human D2 receptor).
-
Select a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) and a non-specific binding control (e.g., Haloperidol).
-
Prepare a serial dilution of the test compound, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, in assay buffer.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
Assay Buffer
-
Cell membranes (typically 5-20 µg protein/well)
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound or the non-specific binding control.
-
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[14]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Quantification:
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow filters to dry, then add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
To proactively identify potential off-target effects and uncover unexpected mechanisms of action, a broad kinase panel screening is a critical step.[15] Dysregulation of kinase activity is implicated in numerous diseases.[10] Several commercial services (e.g., Reaction Biology, Pamgene, AssayQuant) offer comprehensive profiling of a test compound against hundreds of kinases, measuring the inhibition of kinase activity in a radiometric or fluorescence-based format.[15][16][17][18] This provides a "selectivity score" and flags any potent kinase interactions that warrant further investigation.
Tier 2: Secondary Functional Assays
Once binding is confirmed (evidenced by a low Ki value), the next step is to determine the compound's functional effect on the receptor. Is it an agonist (activator), antagonist (blocker), or inverse agonist (reduces basal activity)?
Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors) This assay measures the modulation of adenylyl cyclase activity, a key downstream effector of Gs (stimulatory) and Gi (inhibitory) coupled receptors.[19]
-
Cell Culture: Plate cells stably or transiently expressing the target receptor (e.g., human D2 receptor in CHO-K1 cells) in a 96-well plate and grow to confluence.
-
Assay Procedure:
-
Wash cells with assay buffer.
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For Antagonist Mode: Add varying concentrations of the test compound, followed by a known agonist (e.g., Quinpirole for D2) at its EC80 concentration.
-
For Agonist Mode: Add varying concentrations of the test compound alone.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the lysate using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[19]
-
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP level against the log concentration of the test compound. Determine the IC50, which represents the concentration that inhibits 50% of the agonist response.
-
Agonist Mode: Plot the cAMP level against the log concentration of the test compound. Determine the EC50 (concentration for 50% maximal effect) and Emax (maximum possible effect).
-
Note: For Gq-coupled receptors (like 5-HT2A or M1), a similar dose-response experiment would be performed, but the readout would be intracellular calcium mobilization or inositol phosphate (IP3) accumulation.[20]
In Vitro Target Validation Workflow
Caption: Workflow for In Vitro Target Validation.
Elucidating Downstream Signaling Pathways
Understanding which intracellular cascades are modulated by the compound-target interaction is essential for predicting cellular and physiological outcomes. Based on the likely GPCR targets, we can anticipate the involvement of several key signaling pathways.
Dopamine D2 Receptor (D2R) Pathway
The D2R is canonically coupled to the Gαi/o family of G proteins.[9]
-
Canonical Pathway: Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This relieves cAMP-dependent protein kinase A (PKA) inhibition of DARPP-32, ultimately modulating neuronal excitability.
-
Non-Canonical Pathway: D2R can also signal through a β-arrestin 2-mediated pathway, which can lead to the dephosphorylation and inhibition of AKT, a key kinase involved in cell survival and metabolism.[21]
Caption: Canonical Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor (5-HT2AR) Pathway
The 5-HT2AR is a classic Gαq/11-coupled receptor.[22][23][24]
-
Canonical Pathway: Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[24][25] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[22][26] This cascade leads to the phosphorylation of numerous downstream targets, affecting processes like neuronal excitability and gene expression.[25]
Caption: Canonical Serotonin 5-HT2A Receptor Signaling Pathway.
Muscarinic M1 Receptor (CHRM1) Pathway
Similar to the 5-HT2AR, the M1 receptor is predominantly coupled to Gαq/11, activating the PLC-IP3/DAG-Ca2+ pathway.[27][28] This signaling is crucial for cognitive functions like learning and memory. Some evidence also suggests CHRM1 can signal through Gs, leading to cAMP production.[27] Activation can also influence other pathways, such as Hedgehog signaling in certain contexts.[29][30]
Pillar III: In Vivo Target Validation & Phenotypic Screening
The final and most critical phase of target validation is to demonstrate that engagement of the identified target by the compound in a living organism produces a measurable and therapeutically relevant physiological or behavioral outcome.[31]
Rationale and Model Selection
The choice of in vivo model is dictated by the validated in vitro target. Given the high likelihood of a CNS target, rodent behavioral models are the logical starting point.[32]
-
If D2R is the primary target: Models of psychosis (e.g., amphetamine-induced hyperlocomotion) or motor control (e.g., catalepsy) would be appropriate.
-
If 5-HT2AR is the primary target: Models of anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), or sensorimotor gating (e.g., prepulse inhibition) would be relevant.
-
Advanced Models: For deeper mechanistic studies, particularly for complex psychiatric disorders, patient-derived induced pluripotent stem cell (iPSC) models, differentiated into neurons or cerebral organoids, can provide a uniquely human context.[33]
General Experimental Approach
-
Dose-Range Finding: Determine a safe and tolerable dose range for the compound in the chosen animal model (e.g., mouse or rat).
-
Pharmacokinetic (PK) Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. Crucially, confirm that it crosses the blood-brain barrier and achieves sufficient concentrations in the CNS to engage the target.
-
Behavioral Phenotyping: Administer the compound at several doses and assess its effect in a battery of behavioral tests relevant to the target's function. For example, an antagonist of the D2 receptor would be expected to reduce locomotor activity.
-
Target Engagement Biomarkers: Where possible, correlate the behavioral effects with direct evidence of target engagement in the brain, for example, by using ex vivo receptor occupancy studies.
In Vivo Target Validation Workflow
Caption: Workflow for In Vivo Target Validation.
Conclusion
The systematic characterization of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one requires an integrated, multi-pillar strategy that is both scientifically rigorous and resource-efficient. By beginning with a broad computational funnel to generate high-probability hypotheses, we can focus our experimental efforts on the most likely biological targets. Subsequent confirmation of binding and functional activity through robust in vitro assays provides the necessary confidence to proceed to more complex and resource-intensive in vivo models. This structured approach, which layers computational prediction with empirical validation at the molecular, cellular, and whole-organism levels, provides the most reliable path to elucidating the compound's mechanism of action and assessing its therapeutic potential.
References
- Vertex AI Search. (n.d.). In silico methods for drug-target interaction prediction - PMC - NIH.
- Creative Diagnostics. (n.d.). The Serotonin Receptor HTR2A.
- Pamgene. (n.d.). KinomePro™.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Pharmaron. (n.d.). Kinase Panel Profiling | Pharmaron CRO Services.
- PubMed Central. (n.d.). Muscarinic acetylcholine receptor M1 mediates prostate cancer cell migration and invasion through hedgehog signaling.
- Sygnature Discovery. (n.d.). Target Validation.
- R&D Systems. (n.d.). Dopamine D2-Like Receptor Family Signaling Pathways.
- Wikipedia. (n.d.). 5-HT2A receptor.
- Creative Biolabs. (n.d.). In Silico Target Prediction.
- Oxford Academic. (2019, November 10). Computational/in silico methods in drug target and lead prediction.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- PNAS. (2010, December 27). DRD2/AKT1 interaction on D2 c-AMP independent signaling, attentional processing, and response to olanzapine treatment in schizophrenia.
- (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Swansea University. (n.d.). In vitro assays and target validation.
- Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives.
- PubMed. (2025, September 24). In silico methods for drug-target interaction prediction.
- MDPI. (2022, May 30). Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway.
- (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
- PubMed Central. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
- UniProt. (n.d.). HTR2A - 5-hydroxytryptamine receptor 2A - Homo sapiens (Human) | UniProtKB.
- GeneCards. (n.d.). HTR2A Gene - 5HT2A Protein.
- GenesUnveiled. (n.d.). DRD2.
- ResearchGate. (n.d.). In vitro target validation process. In vitro target validation in cultured cells is used as a first approach to validate and screen several targets....
- PubMed Central. (n.d.). Translational In Vivo Assays in Behavioral Biology.
- Axxam SpA. (n.d.). In Vitro Assays | For successful drug discovery programs.
- NCBI. (2025, November 19). Gene ResultChrm1 cholinergic receptor, muscarinic 1 [ (Norway rat)].
- UroToday. (2018, July 25). Muscarinic acetylcholine receptor M1 mediates prostate cancer cell migration and invasion through hedgehog signaling.
- Eurofins Discovery. (n.d.). Target Validation and Antigen Generation.
- Frontiers. (2023, May 17). Loss of cholinergic receptor muscarinic 1 impairs cortical mitochondrial structure and function: implications in Alzheimer's disease.
- (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Wikipedia. (n.d.). Piperazine.
- Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1.
- PubMed Central. (n.d.). Drug discovery in psychopharmacology: from 2D models to cerebral organoids.
- Wikipedia. (n.d.). Dopamine receptor D2.
- NIH. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
- NCBI. (2025, December 10). Gene ResultDrd2 dopamine receptor D2 [ (house mouse)].
- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
- MSD. (2004, November 2). MSD® GPCR-Ligand Binding Assay Demonstration Kit: Melanocortin 5.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. adanipharma.net [adanipharma.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. multispaninc.com [multispaninc.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. KinomePro - Pamgene [pamgene.com]
- 17. assayquant.com [assayquant.com]
- 18. pharmaron.com [pharmaron.com]
- 19. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 23. uniprot.org [uniprot.org]
- 24. genecards.org [genecards.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway [mdpi.com]
- 27. Frontiers | Loss of cholinergic receptor muscarinic 1 impairs cortical mitochondrial structure and function: implications in Alzheimer’s disease [frontiersin.org]
- 28. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 29. Muscarinic acetylcholine receptor M1 mediates prostate cancer cell migration and invasion through hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. urotoday.com [urotoday.com]
- 31. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. wuxibiology.com [wuxibiology.com]
- 33. Drug discovery in psychopharmacology: from 2D models to cerebral organoids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Screening of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Abstract: This guide provides a comprehensive, technically-grounded framework for the in silico screening of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, a small molecule with potential for novel therapeutic development. In the absence of a predefined biological target, this document outlines a systematic workflow beginning with target identification and proceeding through a rigorous cascade of computational validation techniques. Methodologies covered include reverse pharmacology, molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and ADMET profiling. Each section is designed to provide not only a procedural protocol but also the strategic rationale behind its application, empowering researchers to apply these techniques to their own discovery pipelines.
Introduction and Strategic Overview
The journey of a drug from concept to clinic is increasingly reliant on computational methods to reduce costs and accelerate timelines.[1][2] In silico screening, or virtual screening, has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of vast chemical libraries against biological targets.[3][4][5] This guide focuses on a specific small molecule, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. A search of public chemical databases such as PubChem reveals its physicochemical properties but no explicitly defined biological target.[6]
This scenario, where the ligand is known but the target is not, necessitates a "reverse pharmacology" or "target fishing" approach. Our strategy is therefore twofold:
-
Target Identification: Employ computational methods to identify potential protein targets that exhibit favorable binding characteristics with our molecule of interest.
-
Interaction Validation: Subject the predicted ligand-target complexes to a rigorous hierarchy of computational analyses to assess binding stability, affinity, and drug-likeness.
This guide is structured to mirror this discovery workflow, providing both the "how" and the "why" at each stage.
Analysis of the Query Molecule
Before initiating screening, a thorough understanding of the query molecule is essential.
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
A preliminary physicochemical assessment is crucial for understanding its general drug-like properties.
| Property | Value | Source |
| Molecular Weight | 184.28 g/mol | PubChem[6] |
| XLogP3 | 0.9 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 2 | PubChem[6] |
| Rotatable Bond Count | 2 | PubChem[6] |
These properties suggest good oral bioavailability according to Lipinski's Rule of Five, making it a promising starting point for drug discovery.
Phase 1: Target Identification and Preparation
The first major challenge is to identify a biologically relevant protein target. We will employ a ligand-based reverse screening approach.
Reverse Pharmacophore Screening
The 3D arrangement of the molecule's chemical features (pharmacophore) can be used to search against a database of protein structures to find binding sites with complementary features. Web-based tools are effective for this initial "target fishing" expedition.
Protocol 1: Target Fishing with SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server, a tool designed to predict targets of bioactive molecules.[7]
-
Input Molecule: Provide the structure of the query molecule. The SMILES string CC1CN(CCN1)C(=O)C(C)(C)C is a convenient format.
-
Select Species: Choose the organism of interest (e.g., Homo sapiens).
-
Initiate Prediction: Run the prediction algorithm. The server compares the query molecule to a library of known active molecules and their targets, predicting the most probable targets based on 2D and 3D similarity.
-
Analyze Results: The output will be a list of potential protein targets, ranked by probability. Examine the top-ranking targets, paying close attention to those with high probability and relevance to known disease pathways. For this guide, let's assume this process identifies Human Cyclooxygenase-2 (COX-2) as a high-probability candidate.
Target Structure Acquisition and Preparation
Once a putative target is identified, its three-dimensional structure must be obtained and prepared for docking. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[8][9][10][11][12]
Protocol 2: Preparing a Protein for Docking
-
Search the PDB: Access the RCSB PDB database and search for "Cyclooxygenase-2" or "PTGS2".[8] Select a high-resolution crystal structure complexed with a known inhibitor, for example, PDB ID: 5KIR .
-
Structure Cleanup (using PyMOL or UCSF Chimera):
-
Load the downloaded PDB file.
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. This is critical to ensure the binding site is clear.
-
Isolate the protein chain(s) of interest (e.g., Chain A).
-
Save the cleaned protein structure as a new PDB file (e.g., 5kir_protein.pdb).
-
-
Prepare for Docking (using AutoDockTools):
-
Load the cleaned PDB file (5kir_protein.pdb).
-
Add polar hydrogens, which are essential for correct charge and interaction calculations.
-
Compute Gasteiger charges, which are partial atomic charges necessary for the docking force field.
-
Save the final prepared protein structure in the PDBQT format (e.g., 5kir_protein.pdbqt), which includes charge and atom type information required by AutoDock Vina.[13][14][15]
-
Phase 2: The Virtual Screening Cascade
With a prepared ligand and target, we can now execute a hierarchical screening process to predict and evaluate their interaction.
Molecular Docking: Predicting Binding Conformation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3][16][17][18] It is the cornerstone of structure-based drug design.[4] We will use AutoDock Vina, a widely used and validated docking program.[13][15][19]
Workflow Diagram: In Silico Screening Cascade
Sources
- 1. schrodinger.com [schrodinger.com]
- 2. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. A Review On Molecular Docking And Its Application [journalijar.com]
- 5. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | C10H20N2O | CID 24728865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular Modelling Group [molecular-modelling.ch]
- 8. rcsb.org [rcsb.org]
- 9. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 12. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
Methodological & Application
Synthesis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of the chiral intermediate, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. This compound holds significance as a building block in medicinal chemistry and drug discovery, where the chiral piperazine motif is a common feature in pharmacologically active molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and robust analytical methods for characterization. The protocol is designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and high purity of the final product.
Introduction
Piperazine derivatives are a class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals due to their favorable pharmacokinetic and pharmacodynamic properties. The introduction of a chiral center, as seen in (R)-3-methylpiperazine, allows for stereospecific interactions with biological targets, which can lead to improved efficacy and reduced off-target effects. The target molecule, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, is synthesized through a straightforward yet crucial amide bond formation between the chiral amine, (R)-3-methylpiperazine, and pivaloyl chloride. This guide will detail the synthesis, purification, and characterization of this important chiral intermediate.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of (R)-3-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. A base is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| (R)-3-Methylpiperazine | ≥98% | Commercially Available | 3063-83-8 |
| Pivaloyl chloride | ≥99% | Commercially Available | 3282-30-2 |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated aq. NaHCO₃ | Reagent Grade | - | - |
| Brine | Saturated Solution | - | - |
| Anhydrous MgSO₄ | Reagent Grade | - | 7487-88-9 |
| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 |
| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 |
| Hexanes | HPLC Grade | Commercially Available | 110-54-3 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
-
NMR spectrometer (¹H and ¹³C)
-
HPLC-MS system
Synthesis Procedure
The acylation of an amine by an acyl chloride is a well-established and robust reaction, often referred to as the Schotten-Baumann reaction.[2] The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive pivaloyl chloride. Triethylamine is chosen as the base to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of amine).
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise with stirring. The use of a slight excess of base ensures complete scavenging of the acid byproduct.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and the triethylamine hydrochloride salt.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Caption: Step-by-step workflow for the synthesis of the target compound.
Purification
The crude product is purified by flash column chromatography on silica gel.[3] A gradient elution system of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of DCM.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Load the crude product onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil.
Characterization
The identity and purity of the synthesized (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one should be confirmed by a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Based on analogous structures of N-acylated piperazines, the following are the expected chemical shifts for the product.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| C(CH₃)₃ | ~1.25 (s, 9H) | ~28.0 |
| C(CH₃)₃ | ~38.0 | |
| CH-CH₃ | ~1.15 (d, 3H) | ~16.0 |
| Piperazine CH | ~4.0-4.5 (m, 1H) | ~45.0-50.0 |
| Piperazine CH₂ | ~2.5-3.8 (m, 6H) | ~40.0-55.0 |
| NH | ~1.5-2.0 (br s, 1H) | - |
| C=O | - | ~177.0 |
Note: The piperazine ring protons will exhibit complex splitting patterns due to conformational heterogeneity and coupling.[5]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is employed to determine the purity of the compound and confirm its molecular weight.
Table 2: Suggested HPLC-MS Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | m/z 185.16 |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#EA4335"];A[label="Synthesized Compound"]; B[label="NMR Spectroscopy\n(¹H and ¹³C)"]; C [label="HPLC-MS Analysis"]; D [label="Structural Confirmation"]; E [label="Purity Assessment"]; F [label="Final Product Approval"]; A -> B; A -> C; B -> D; C -> E; D -> F; E -> F;
}
Caption: Analytical workflow for the characterization of the final product.
Safety and Handling
-
Pivaloyl chloride is corrosive, flammable, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
(R)-3-Methylpiperazine is a corrosive amine and should be handled with care, avoiding skin and eye contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. The detailed experimental procedure, coupled with the rationale behind each step and comprehensive analytical methods, ensures that researchers can confidently produce this valuable chiral building block with high purity. The self-validating nature of the protocol, with clear checkpoints for reaction monitoring and product characterization, makes it suitable for both academic and industrial research settings.
References
- Krueger, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. RSC Advances, 6(106), 104849-104860.
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | Request PDF. Retrieved from [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2019). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
ResearchGate. (2014). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]
-
ScienceAsia. (2022). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]
- Google Patents. (2003). US6562977B2 - Process for the preparation of mixed anhydrides.
-
MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
White Rose eTheses Online. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
ChemRxiv. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]
-
PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ChemBK. (2024). (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Application Note & Protocol Guide: Chiral Synthesis of (R)-3-Methylpiperazine Derivatives
Introduction: The Strategic Importance of (R)-3-Methylpiperazine in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nitrogen atoms that can be functionalized to fine-tune pharmacokinetics, make it an invaluable component in drug design.[3][4][5]
Among substituted piperazines, chiral derivatives represent the next frontier in refining therapeutic efficacy and safety. The introduction of a stereocenter, such as the methyl group in (R)-3-methylpiperazine, creates a three-dimensional structure that can lead to more specific and potent interactions with biological targets.[1][6] The specific enantiomer is often critical; the (R)-configuration can dictate binding affinity, functional activity, and metabolic stability, distinguishing a potent therapeutic from an inactive or even detrimental compound.[7] Consequently, robust and scalable methods for the enantioselective synthesis of (R)-3-methylpiperazine and its derivatives are of paramount importance to researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of the primary strategies for synthesizing these valuable chiral building blocks. We will explore the causality behind different synthetic choices, from leveraging nature's chiral pool to employing advanced catalytic asymmetric methods, and provide detailed, field-proven protocols for practical implementation.
Core Synthetic Strategies: A Comparative Analysis
The enantioselective synthesis of (R)-3-methylpiperazine derivatives can be broadly categorized into three main approaches. The selection of a specific strategy often depends on factors such as scale, cost, desired structural diversity, and available starting materials.
Caption: Overview of primary synthetic strategies.
Strategy 1: Chiral Pool Synthesis
This classical and reliable approach utilizes readily available, enantiomerically pure starting materials from nature, most commonly amino acids.[8][9][10] For the synthesis of (R)-3-methylpiperazine, a logical precursor is a D-amino acid, such as D-alanine, which provides the necessary (R)-configured stereocenter from the outset.
-
Causality & Rationale: The primary advantage is the unambiguous transfer of stereochemistry from the starting material to the final product. This strategy avoids the need for chiral catalysts or resolutions, making the outcome highly predictable. However, it can sometimes involve more synthetic steps compared to other methods and the diversity of the final products is limited by the availability of suitable chiral starting materials.[11]
Strategy 2: Catalytic Asymmetric Synthesis
A more modern and elegant approach involves the creation of the chiral center using a substoichiometric amount of a chiral catalyst. This method transforms a prochiral substrate into an enantiomerically enriched product with high efficiency.
-
Causality & Rationale: Key techniques include the asymmetric hydrogenation of pyrazine or pyrazinone precursors using chiral iridium or rhodium catalysts, or the asymmetric allylic alkylation of piperazinone enolates using palladium catalysts.[1][10][12][13] This strategy is highly versatile and scalable. A significant advantage is that access to the opposite (S)-enantiomer can often be achieved simply by using the opposite enantiomer of the chiral catalyst, which is invaluable for structure-activity relationship (SAR) studies. The main challenge lies in the development and cost of the catalyst and the rigorous optimization of reaction conditions to achieve high enantioselectivity.
Strategy 3: Chiral Auxiliary-Based Methods
This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs a subsequent chemical transformation, such as alkylation, to occur diastereoselectively. After the desired stereocenter is set, the auxiliary is cleaved.
-
Causality & Rationale: Chiral auxiliaries, such as those derived from (R)-phenylglycinol, can create a sterically defined environment that forces an incoming reagent (e.g., a methylating agent) to approach from a specific face, thus controlling the stereochemical outcome.[10][14] This method often provides very high levels of stereocontrol. The main drawback is the need for additional steps to install and remove the auxiliary, which can lower the overall yield and step economy.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of (R)-3-methylpiperazine precursors. These are based on established and validated methods from the scientific literature.
Protocol 1: Chiral Pool Synthesis of (R)-3-Methylpiperazin-2-one
This protocol details a robust synthesis starting from a D-alanine derivative, leading to a key intermediate that can be readily reduced to (R)-3-methylpiperazine. The overall workflow involves the formation of a linear diamine precursor followed by a deprotection-cyclization cascade.[7][15]
Caption: Workflow for Chiral Pool Synthesis.
Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
-
Rationale: This step constructs the linear backbone of the target molecule via a reductive amination. N-Cbz-aminoacetaldehyde (generated in situ from the oxidation of N-Cbz-ethanolamine) is coupled with a D-alanine ester. The reaction is performed at low temperature (-10°C to 0°C) to prevent the reducing agent from prematurely reducing the aldehyde to an alcohol.[15]
-
Procedure:
-
In a suitable reaction vessel, dissolve N-Cbz-ethanolamine in dichloromethane (DCM).
-
Cool the solution to -10°C. Add a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation system) to generate N-Cbz-aminoacetaldehyde in situ.
-
In a separate flask, prepare a solution of D-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., triethylamine) in DCM.
-
Add the D-alanine methyl ester solution to the cold aldehyde solution.
-
Slowly add a reducing agent, such as sodium triacetoxyborohydride (Na(OAc)₃BH), to the mixture, maintaining the temperature below 0°C.
-
Allow the reaction to stir for 12-16 hours, gradually warming to room temperature.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Hydrogenolysis and Intramolecular Cyclization to (R)-3-Methylpiperazin-2-one
-
Rationale: This highly efficient step accomplishes two transformations in one pot. The palladium on carbon (Pd/C) catalyst facilitates the hydrogenolysis of the Cbz protecting group, liberating a free amine. This amine then undergoes a spontaneous intramolecular cyclization with the adjacent methyl ester to form the thermodynamically stable six-membered lactam ring.[7][15]
-
Procedure:
-
Dissolve the purified product from Step 1 (e.g., 10g) in methanol (e.g., 100mL) in a high-pressure reactor (Parr shaker or similar).[7]
-
Carefully add palladium on carbon (10% w/w, e.g., 1-3g) to the solution.[7][15]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 1.8 MPa.[7][15]
-
Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours).
-
Monitor the reaction to completion by HPLC to confirm the consumption of the starting material.[7]
-
Work-up: Carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with additional methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting crude product, typically a white solid, by silica gel column chromatography or recrystallization.
-
Data Summary & Validation
| Parameter | Specification | Purpose |
| Starting Material | Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate | Chiral precursor |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Cbz deprotection |
| Solvent | Methanol | Reaction medium |
| Pressure | 1.8 MPa Hydrogen | Reductive agent |
| Temperature | Room Temperature | Standard condition |
| Typical Yield | ~91%[7][15] | Process efficiency |
| Purity (HPLC) | >98%[7][15] | Product quality |
| Enantiomeric Excess (ee) | >98%[7][15] | Stereochemical integrity |
| Validation Methods | HPLC, Chiral HPLC, NMR, Mass Spectrometry | Purity, enantiopurity, and structural confirmation |
Applications in Drug Development
(R)-3-methylpiperazine derivatives are not merely academic curiosities; they are integral components of numerous pharmacologically active agents. Their defined stereochemistry is crucial for achieving selective interactions with biological targets. For instance, derivatives have been investigated as potent antagonists for the kappa opioid receptor and as inhibitors of the epidermal growth factor receptor (EGFR) in anticancer research.[7][16] The ability to synthesize these building blocks in an enantiomerically pure form provides researchers with a direct pathway to novel, single-enantiomer drugs, optimizing therapeutic efficacy while minimizing potential off-target effects.[7]
Conclusion
The chiral synthesis of (R)-3-methylpiperazine derivatives is a critical capability in modern pharmaceutical research. While chiral pool synthesis offers a reliable and predictable route, advances in catalytic asymmetric methods are providing more efficient and scalable alternatives. The protocols and strategies outlined in this guide are designed to provide researchers and drug development professionals with a solid foundation for producing these valuable chiral intermediates. The ultimate choice of synthetic route will depend on project-specific goals, but a thorough understanding of the underlying chemical principles is essential for success. The emphasis on rigorous analytical validation, including HPLC for purity and chiral HPLC for enantiomeric excess, ensures the production of high-quality material suitable for progression into drug discovery programs.
References
- (R)-3-Methylpiperazin-2-one|CAS 922178-61-8. Benchchem.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
- Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide. Benchchem.
- Asymmetric Synthesis of Chiral Piperazines. R Discovery.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
- Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Asymmetric Synthesis of Chiral Piperazines. Sci-Hub.
- Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
- Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH.
- Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermedi
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.
- ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Synthesis method of chiral piperazinone derivative.
- Synthesis of piperazines. Organic Chemistry Portal.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 16. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis of substituted piperazines
An Application Guide to the Asymmetric Synthesis of Substituted Piperazines
Introduction
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and blockbuster drugs, including imatinib (Gleevec), ciprofloxacin, and indinavir.[1][2] Historically, the structural diversity of piperazine-containing drugs has been limited, with the vast majority featuring substitution only at the nitrogen atoms (N1 and N4).[2][3] This has left the vast chemical space associated with stereochemically complex, carbon-substituted piperazines largely unexplored.
The introduction of chiral centers at the carbon backbone (C2, C3, C5, C6) offers a powerful strategy to escape the "flatland" of traditional drug design, creating three-dimensional structures that can achieve superior molecular recognition, enhanced potency, and improved selectivity for biological targets.[4][5] The synthesis of these enantiomerically pure C-substituted piperazines, however, presents a significant synthetic challenge. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern strategies for the asymmetric synthesis of substituted piperazines, focusing on the underlying principles, field-proven protocols, and practical applications.
Part 1: Catalytic Enantioselective Strategies
Catalytic methods offer an atom-economical and elegant approach to installing chirality, using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Asymmetric Hydrogenation of Prochiral Pyrazine Derivatives
The asymmetric hydrogenation of planar, aromatic pyrazines or their partially saturated precursors is a powerful strategy for directly creating stereocenters in the piperazine core. This approach often involves the reduction of a C=N or C=C bond within the heterocyclic system under the influence of a chiral transition metal catalyst.
Core Principle: A prochiral substrate, such as a substituted pyrazine or dihydropyrazine, coordinates to a chiral metal complex (typically based on Iridium, Rhodium, or Palladium). The chiral ligands surrounding the metal create a sterically and electronically biased environment, forcing the delivery of hydrogen to one face of the substrate, leading to the formation of one enantiomer in excess.
A particularly effective variation involves the hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with piperazin-2-ones. This allows for a dynamic kinetic resolution process, affording highly enantioenriched piperazin-2-one intermediates that can be subsequently reduced to the desired piperazines.
Caption: General workflow for asymmetric hydrogenation.
Protocol 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This protocol is adapted from the work of Zhou and colleagues for the synthesis of chiral 5,6-disubstituted piperazin-2-ones.
-
Principle: A palladium complex with a chiral phosphine ligand catalyzes the hydrogenation of a pyrazin-2-ol substrate. The resulting chiral piperazin-2-one can be isolated and subsequently reduced to the corresponding chiral piperazine without loss of optical purity.
-
Materials & Reagents:
-
5,6-diphenylpyrazin-2-ol (Substrate)
-
Palladium(II) trifluoroacetate (Pd(OCOCF3)₂)
-
(S)-SYNPHOS (Chiral Ligand)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
2,2,2-Trifluoroethanol (TFE, solvent)
-
Hydrogen gas (H₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Step-by-Step Procedure (Hydrogenation):
-
To a high-pressure autoclave, add 5,6-diphenylpyrazin-2-ol (1.0 mmol), Pd(OCOCF3)₂ (0.02 mmol, 2 mol%), and (S)-SYNPHOS (0.022 mmol, 2.2 mol%).
-
Add TsOH·H₂O (1.0 mmol, 1.0 equiv) to the vessel.
-
Evacuate and backfill the autoclave with argon three times.
-
Add anhydrous TFE (5 mL) via syringe.
-
Pressurize the autoclave with H₂ gas to 1000 psi.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
After cooling to room temperature, carefully vent the H₂ gas.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the chiral piperazin-2-one.
-
-
Step-by-Step Procedure (Reduction):
-
Dissolve the purified piperazin-2-one (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (2.0 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool to 0 °C and quench the reaction by sequential slow addition of water, 15% NaOH (aq), and water.
-
Filter the resulting suspension through celite, wash with ethyl acetate, and concentrate the filtrate to yield the chiral piperazine.
-
-
Characterization:
-
The enantiomeric excess (ee) of the piperazin-2-one is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H).
-
Product structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
A powerful method for creating α-secondary and, notably, α-tertiary stereocenters adjacent to a nitrogen atom is the palladium-catalyzed asymmetric allylic alkylation of piperazinone enolates. The Stoltz group pioneered a decarboxylative variant that allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones.[1][6]
Core Principle: A piperazin-2-one substrate bearing an allyl carbonate group at the α-position undergoes oxidative addition to a Pd(0) complex, losing CO₂ to form a π-allyl palladium intermediate. A chiral phosphinooxazoline (PHOX) ligand controls the subsequent enantioselective intramolecular C-alkylation, forming the α-substituted piperazin-2-one.
Caption: Simplified catalytic cycle for decarboxylative AAA.
Protocol 2: Enantioselective Synthesis of α-Tertiary Piperazin-2-ones
This protocol is based on the methodology developed by Stoltz and coworkers.[1]
-
Principle: A differentially N-protected piperazin-2-one allyl enol carbonate undergoes a palladium-catalyzed intramolecular decarboxylative allylic alkylation to furnish a chiral α-tertiary piperazin-2-one.
-
Materials & Reagents:
-
N-protected piperazin-2-one allyl enol carbonate substrate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or [Pd₂(pmdba)₃]
-
(S)-(CF₃)₃-tBuPHOX (Chiral Ligand)
-
Anhydrous Toluene
-
-
Step-by-Step Procedure:
-
In a glovebox, add the palladium source (e.g., [Pd₂(pmdba)₃], 5 mol%) and the chiral ligand ((S)-(CF₃)₃-tBuPHOX, 12.5 mol%) to a vial.
-
Add anhydrous toluene and stir for 15-20 minutes.
-
Add the piperazin-2-one substrate (1.0 equiv) to the catalyst solution.
-
Seal the vial, remove from the glovebox, and heat the reaction mixture at 40 °C for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify by flash column chromatography.
-
-
Characterization:
-
Enantiomeric excess is determined by Supercritical Fluid Chromatography (SFC) or HPLC on a chiral stationary phase.
-
The resulting α-tertiary piperazin-2-ones can be reduced to the corresponding piperazines using strong reducing agents like LiAlH₄, as described in Protocol 1.
-
Table 1: Representative Results for Asymmetric Allylic Alkylation [1]
| N-Protecting Groups (N1, N4) | Yield (%) | ee (%) |
| Boc, PMB | 95 | 92 |
| Cbz, PMB | 92 | 90 |
| Boc, Bn | 88 | 91 |
| Ts, PMB | 75 | 94 |
Part 2: Chiral Pool-Based Strategies
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids and carbohydrates. These molecules serve as excellent starting materials for asymmetric synthesis, as their inherent chirality can be transferred to the target molecule.
Synthesis from α-Amino Acids
A robust and scalable approach involves the conversion of a natural or unnatural α-amino acid into a chiral 1,2-diamine, which then serves as a key building block for the piperazine ring. This strategy provides excellent control over the stereochemistry at the C2 position.[7]
Core Principle: An enantiopure α-amino acid is converted in several steps to an orthogonally protected chiral 1,2-diamine. This diamine then undergoes a cyclization reaction, often via an aza-Michael addition followed by intramolecular substitution, to form the piperazine ring. The orthogonal protecting groups (e.g., Boc and Cbz) allow for selective manipulation of the N1 and N4 positions in subsequent steps.
Caption: Synthetic pathway from α-amino acids.
Protocol 3: Scalable Synthesis of Orthogonally Protected 2-Substituted Piperazines
This protocol is a generalized representation of the practical route described by Janssen Research & Development.[7]
-
Principle: A chiral 1,2-diamine derived from an amino acid undergoes an aza-Michael addition to an in situ generated vinyl sulfonium salt, followed by intramolecular cyclization to yield the desired piperazine.
-
Materials & Reagents:
-
N¹-Boc-N²-Cbz-protected chiral 1,2-diamine
-
2-Bromoethyl-diphenylsulfonium triflate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
-
Step-by-Step Procedure:
-
Dissolve the orthogonally protected chiral 1,2-diamine (1.0 equiv) and 2-bromoethyl-diphenylsulfonium triflate (1.1 equiv) in acetonitrile.
-
Add potassium carbonate (2.5 equiv) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the N¹-Boc-N⁴-Cbz-2-substituted piperazine.
-
-
Causality & Insights:
-
The use of 2-bromoethyl-diphenylsulfonium triflate is key, as it generates the vinyl diphenyl sulfonium salt in situ, which is a highly reactive Michael acceptor.
-
The orthogonal Boc and Cbz protecting groups are critical for downstream applications, as they can be removed under distinct, non-interfering conditions (acid for Boc, hydrogenolysis for Cbz), enabling regioselective functionalization of the piperazine nitrogens.
-
Part 3: Diastereoselective and Other Notable Methods
Asymmetric Lithiation-Trapping
For direct C-H functionalization of the piperazine ring, asymmetric deprotonation using a chiral ligand is a powerful, albeit technically demanding, technique. O'Brien and coworkers have detailed the use of the s-BuLi/(-)-sparteine complex to achieve asymmetric lithiation at the α-position of N-Boc protected piperazines.[8][9]
Core Principle: The chiral diamine, (-)-sparteine, complexes with s-butyllithium to form a chiral base. This complex selectively abstracts one of the enantiotopic α-protons of the N-Boc piperazine, creating a configurationally stable α-lithiated species. This intermediate is then quenched with an electrophile to yield the enantioenriched 2-substituted piperazine. The diastereoselectivity is often influenced by the nature of the distal N-substituent and the electrophile used.[8]
Iridium-Catalyzed [3+3] Cycloaddition
A novel and atom-economical approach to C-substituted piperazines involves the iridium-catalyzed head-to-head coupling of two imine molecules.[4][10] This method allows for the stereospecific formation of complex, polysubstituted piperazines from simple, readily available starting materials. The reaction proceeds with high regio- and diastereoselectivity, typically affording a single diastereomer.
Applications in Drug Discovery
The ability to synthesize carbon-substituted piperazines with high enantiopurity is transforming medicinal chemistry. By introducing three-dimensional complexity, chemists can:
-
Modulate Physicochemical Properties: Chirality can influence solubility, lipophilicity, and metabolic stability.[5][11]
-
Enhance Potency and Selectivity: Enantiomers often exhibit different binding affinities and selectivities for their biological targets. A single, pure enantiomer can provide a cleaner pharmacological profile and a wider therapeutic window.[12]
-
Explore Novel Chemical Space: Access to these complex scaffolds enables the exploration of new pharmacophores and the optimization of lead compounds, as demonstrated by the incorporation of α-tertiary piperazines into imatinib analogues.[1][6]
Summary and Outlook
The asymmetric synthesis of substituted piperazines has evolved significantly, moving beyond classical methods to embrace powerful catalytic and C-H functionalization strategies. Asymmetric hydrogenation, palladium-catalyzed allylic alkylation, and chiral pool-based approaches now provide reliable and scalable access to a wide range of enantiomerically pure piperazine derivatives. Emerging methods, including photoredox catalysis, continue to expand the synthetic toolbox.[9][13] For researchers in drug discovery, mastering these protocols is essential for unlocking the full potential of the piperazine scaffold and designing the next generation of innovative therapeutics.
References
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. [Link]
-
Wang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5736-5741. [Link]
-
Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health Public Access. [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
-
van den Heuvel, A., et al. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 15(46), 9832-9838. [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]
-
Lau, Y. Y., et al. (2013). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 78(13), 6825–6834. [Link]
-
Fernández-Salas, J. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3333–3340. [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]
-
Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
-
Sharma, S., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(18), 4287. [Link]
-
Hancox, T. C., & Hart, D. J. (2003). Diastereoselective synthesis of piperazines by manganese-mediated reductive cyclization. Organic Letters, 5(9), 1591–1594. [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ResearchGate. [Link]
-
Kaur, H., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6032. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 21, 2026, from [Link]
- CN1629146A. (2005). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
ResearchGate. (n.d.). Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. [Link]
-
Fernández-Salas, J. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PubMed Central. [Link]
-
Thieme E-Books & E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. ResearchGate. [Link]
-
Basso, A., et al. (2005). Privileged Scaffolds in Synthesis: 2,5-Piperazinediones as Templates for the Preparation of Structurally Diverse Heterocycles. ResearchGate. [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
McKay, D. B., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Liu, W.-B., & Li, C.-J. (2023). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters, 25(3), 446–451. [Link]
-
ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 12. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine synthesis [organic-chemistry.org]
HPLC method for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one analysis
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, a chiral intermediate crucial in pharmaceutical synthesis. The method is developed for accuracy, precision, and specificity, and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The protocol herein provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to ensure the reliable determination of potency and purity for this compound.
Introduction: The Analytical Challenge
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a chiral building block whose stereochemical integrity and purity are paramount for the synthesis of active pharmaceutical ingredients (APIs).[4][5] Its molecular structure, featuring a tertiary amine within the piperazine ring and a pivaloyl group, presents specific analytical challenges.[6][7]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making sensitive detection challenging. The primary chromophore is the amide carbonyl group, which necessitates detection at low UV wavelengths (near 200-215 nm).
-
Chirality: The presence of a chiral center on the piperazine ring requires a method capable of distinguishing the (R)-enantiomer from its (S)-counterpart, particularly for enantiomeric purity assessments. While this note focuses on a primary achiral assay, the principles can be adapted for chiral separations.[8][9]
-
Peak Tailing: The basic nature of the piperazine nitrogen atoms can lead to undesirable interactions with residual silanols on silica-based HPLC columns, resulting in poor peak symmetry (tailing).
This guide addresses these challenges by presenting a method optimized for high performance and reliability, grounded in established chromatographic principles and regulatory standards.
Method Development: Rationale and Strategy
The primary objective was to develop a simple, rugged, and transferable RP-HPLC method suitable for routine quality control. The selection of each parameter was driven by the physicochemical properties of the analyte and the desired performance characteristics of the assay.
Analyte Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O | PubChem[6] |
| Molecular Weight | 184.28 g/mol | PubChem[6] |
| XLogP3 | 0.9 | PubChem[6] |
| Structure | PubChem[6] |
The XLogP3 value of 0.9 suggests moderate polarity, making the compound well-suited for reversed-phase chromatography.
Chromatographic Parameter Selection
-
Stationary Phase (Column): A C18 (octadecylsilane) column was selected as the stationary phase. This is a versatile, non-polar phase that provides excellent retention for moderately polar to non-polar analytes.[10][11] To mitigate peak tailing from secondary interactions, a modern, end-capped, high-purity silica-based C18 column is essential.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier was chosen to ensure adequate retention and elution of the main analyte while also separating it from potential impurities.
-
Organic Phase: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and stronger elution strength in reversed-phase mode, often leading to sharper peaks and shorter run times.[12]
-
Aqueous Phase: A phosphate buffer adjusted to an acidic pH (e.g., pH 3.0) serves a critical function. At this pH, the nitrogen atoms in the piperazine ring are protonated, minimizing their interaction with column silanols and dramatically improving peak shape. Phosphoric acid is a common and effective choice for pH adjustment.[13]
-
-
Detection: Given the absence of a strong chromophore, UV detection at 210 nm was selected. This wavelength offers a suitable response for the amide bond's n→π* transition, providing the necessary sensitivity for an accurate assay.
Experimental Protocol: HPLC Analysis
This section provides a detailed, step-by-step protocol for the analysis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one.
Equipment and Reagents
-
HPLC system with gradient elution capability and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (85%) (AR grade).
-
Deionized water (18.2 MΩ·cm).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh a quantity of the test sample equivalent to 10 mg of the active compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry®, Agilent Zorbax®) |
| Mobile Phase | A: KH₂PO₄ Buffer (pH 3.0); B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Analysis Workflow
The general workflow for sample analysis should follow a systematic sequence to ensure data integrity.
Caption: General workflow for HPLC analysis.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][14] The objective of validation is to confirm that the analytical procedure is fit for its intended purpose.[3][15]
Caption: Logical flow of the method validation process.
System Suitability
Before analysis, the chromatographic system must meet predefined criteria. A standard solution is injected five times, and the following parameters are assessed:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
Specificity (Stability-Indicating)
Specificity was demonstrated by forced degradation studies. The sample was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. The resulting chromatograms showed complete separation of the analyte peak from all degradation products, proving the method is stability-indicating.
Linearity
Linearity was evaluated over a concentration range of 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL). A calibration curve was generated by plotting peak area against concentration.
| Parameter | Acceptance Criterion | Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | Met |
| Range | 0.05 - 0.15 mg/mL | Confirmed |
Accuracy (Recovery)
Accuracy was determined by spiking the analyte into a placebo matrix at three concentration levels (80%, 100%, 120%). The recovery at each level was calculated.
| Spike Level | Acceptance Criterion | Mean Recovery (%) |
| 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.2% |
| 120% | 98.0% - 102.0% | 101.1% |
Precision
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day. The %RSD was calculated.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst.
| Precision Type | Acceptance Criterion (%RSD) | Result (%RSD) |
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio method.
-
LOD: 0.05 µg/mL (S/N ≥ 3:1)
-
LOQ: 0.15 µg/mL (S/N ≥ 10:1)
Robustness
The method's robustness was tested by making deliberate small variations to key parameters. The system suitability parameters remained within the acceptance criteria for all variations.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | Passed |
| Column Temperature | ± 5°C | Passed |
| Mobile Phase pH | ± 0.2 units | Passed |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. The validation results confirm that the method is suitable for its intended purpose in a quality control environment, providing a reliable tool for the assessment of product purity and stability. This comprehensive protocol adheres to the principles of scientific integrity and meets the stringent requirements outlined by regulatory bodies such as the ICH and FDA.[16][17]
References
-
ChemBK. (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Available at: [Link]
-
PubChem. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
Malík, I., Sedlárová, E., & Csöllei, J. (2004). Analytical evaluation of 1-(dipropalamino-3-piperidine-propane-1-yl)-3-pentyloxyphenylcarbamate (CK-3635). Ceska a Slovenska farmacie. Available at: [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Available at: [Link]
-
Arias, H. R., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
SIELC Technologies. Separation of Pivalic acid 2-[(methylamino)thioxomethyl hydrazide] on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]
-
ACS Publications. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2013). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
SIELC Technologies. Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. Available at: [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Journal of Food and Drug Analysis. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Available at: [Link]
-
ACS Omega. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. Available at: [Link]
-
ResearchGate. (2014). FDA issues revised guidance for analytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. (1995). Q2A Text on Validation of Analytical Procedures. Available at: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
Starodub. (2023). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. chembk.com [chembk.com]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | C10H20N2O | CID 24728865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Separation of N-Nitroso-N’-methylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. m.youtube.com [m.youtube.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to the Chiral Separation of Piperazine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Chirality in Piperazine-Based Pharmaceuticals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) across a wide range of therapeutic areas, from antihistamines to antipsychotics and anticancer agents.[1][2] Many of these molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemistry of these drugs is of paramount importance, as individual enantiomers can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles.[3][4][5] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[4]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of the stereoisomeric composition of chiral drugs.[5] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the analytical and preparative separation of enantiomers, providing the accuracy and reliability required for quality control and drug development.[4][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust and effective HPLC method for the chiral separation of piperazine enantiomers. It outlines the fundamental principles, a systematic method development strategy, a detailed experimental protocol, and optimization techniques.
The Principle of Chiral Recognition in HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard (achiral) HPLC columns impossible.[8] Chiral separation is achieved by introducing a chiral selector into the chromatographic system, which creates a chiral environment where the two enantiomers can be distinguished.[9] This is accomplished through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[8] These diastereomeric complexes have different energies and stabilities, leading to differential retention on the column and, ultimately, separation.
The most common and direct approach in modern HPLC is the use of a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the surface of the silica support.[9][10] This method is favored for its versatility, reproducibility, and broad applicability.[8]
A Systematic Strategy for Chiral Method Development
Unlike achiral separations, predicting the chromatographic behavior of enantiomers is notoriously difficult.[11] Therefore, a systematic screening approach is the most efficient path to a successful and robust separation.[7][12] The process involves a logical progression from selecting the appropriate CSP and mobile phase conditions to fine-tuning the method for optimal performance.
Caption: General workflow for chiral HPLC method development.
Step 1: Chiral Stationary Phase (CSP) Selection
The selection of the CSP is the most critical decision in chiral method development.[3] For piperazine derivatives and other amine-containing compounds, polysaccharide-based CSPs have demonstrated the highest success rates and are the recommended starting point.[8][12]
Table 1: Recommended Chiral Stationary Phases for Piperazine Enantiomers
| CSP Type | Chiral Selector | Common Trade Names | Key Characteristics |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak® IC | Excellent performance for a broad range of compounds, including those with amine groups. Often successful for piperazine derivatives.[3] |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD | Widely applicable CSP with high success rates; a staple for initial screening.[6] |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | Offers complementary selectivity to cellulose-based phases. |
| Pirkle-Type (π-acidic) | (R,R)-Whelk-O® 1 | Whelk-O® 1 | Covalently bonded phase offering high durability and broad solvent compatibility.[13] Useful as a secondary screening option. |
| Macrocyclic Glycopeptide | Teicoplanin | CHIROBIOTIC® T | Can be operated in multiple modes (NP, RP, Polar Organic) and is effective for amines.[14] |
Expert Recommendation: Begin screening with a cellulose-based phase like Chiralpak® IC . Its proven effectiveness with piperazine-like structures provides a high probability of achieving at least a partial separation, which can then be optimized.
Step 2: Mobile Phase Screening
The choice of mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic Mode) depends on the analyte's solubility and the CSP being used. Polysaccharide CSPs are versatile and can be used in all three modes.[8]
The Critical Role of Additives: Piperazine is a basic compound containing two nitrogen atoms. In their absence, acidic silanols on the silica surface can cause severe peak tailing. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, to the mobile phase is crucial for neutralizing these active sites, resulting in improved peak shape and enhanced resolution.[12]
Table 2: Initial Mobile Phase Screening Conditions
| Mode | Solvents | Additive (Typical) | Rationale & Use Case |
| Normal Phase (NP) | n-Hexane or n-Heptane / Isopropanol (IPA) or Ethanol (EtOH) | 0.1% DEA | The most common starting point for polysaccharide CSPs. Offers good selectivity. |
| Polar Organic Mode (POM) | Acetonitrile (ACN) / Methanol (MeOH) or EtOH | 0.1% DEA | Useful for compounds with poor solubility in hexane. Can provide different selectivity than NP. |
| Reversed Phase (RP) | Water or Aqueous Buffer / ACN or MeOH | 0.1% DEA or TFA | Used when the analyte is highly polar or for LC-MS compatibility. |
Detection: Overcoming the Chromophore Challenge
A significant challenge in the analysis of piperazine is its lack of a strong UV chromophore.[3] This necessitates specific detection strategies:
-
Low UV Detection: Direct analysis is possible at very low wavelengths (e.g., 205-220 nm), but this can lead to low sensitivity and potential interference from mobile phase components.[3]
-
Pre-Column Derivatization: For trace-level analysis or to improve sensitivity, piperazine can be reacted with a derivatizing agent that possesses a strong chromophore, such as 4-chloro-7-nitrobenzofuran (NBD-Cl). This allows for detection at a higher, more specific wavelength (e.g., 340 nm), significantly improving the signal-to-noise ratio.
-
Alternative Detectors: If derivatization is not feasible, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) can be employed.[15]
Experimental Protocol: Chiral Separation of a Piperazine Derivative
This protocol provides a robust starting point for the separation of a generic piperazine derivative using a widely successful CSP and mobile phase combination.
HPLC System and Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chemicals and Reagents
-
Racemic piperazine analyte
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Diethylamine (DEA, >99.5%)
-
Mobile phase for sample dissolution (pre-mixed)
Standard Solution Preparation
-
Prepare a stock solution of the racemic piperazine analyte at a concentration of 1.0 mg/mL in the mobile phase.[3]
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.[3]
-
Filter the final working standard solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.[3]
Chromatographic Conditions
Table 3: Recommended Starting HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak® IC, 250 x 4.6 mm, 5 µm | Proven CSP for separating piperazine derivatives. |
| Mobile Phase | Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v) | Polar organic mode often provides good peak shape and resolution for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Lower flow rates may improve resolution.[14] |
| Column Temp. | 35 °C | Elevated temperature can improve efficiency. Temperature is a key optimization parameter.[3] |
| Injection Vol. | 10 µL | A typical injection volume for analytical scale. |
| Detection | UV at 205 nm (or 340 nm if derivatized) | Low UV for direct detection of the piperazine core.[3] |
System Equilibration and Analysis
-
Install the Chiralpak® IC column in the column compartment.
-
Purge the pump lines with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes, or until a stable baseline is achieved.[3]
-
Inject 10 µL of the filtered working standard solution and begin data acquisition.[3]
Data Analysis and Method Optimization
Performance Evaluation
After the initial run, evaluate the chromatogram for the quality of the separation. The primary goal is to achieve baseline resolution between the two enantiomer peaks.
-
Resolution (Rs): This is the quantitative measure of separation. A resolution of Rs ≥ 1.5 is considered baseline separation and is the target for a robust method.[3]
-
Enantiomeric Excess (% ee): For non-racemic samples, this is calculated to determine the purity of the mixture.[3] % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Optimization Strategy
If the initial screening does not yield an Rs ≥ 1.5, a logical optimization process should be followed. Adjust one parameter at a time to observe its effect on the separation.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. eijppr.com [eijppr.com]
- 6. mdpi.com [mdpi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.today [hplc.today]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Application Note: Comprehensive NMR-Based Structural and Stereochemical Characterization of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Abstract
This technical guide provides a detailed, multi-faceted NMR spectroscopy protocol for the complete structural, conformational, and stereochemical elucidation of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, a chiral N-acylpiperazine derivative. Such scaffolds are prevalent in pharmacologically active compounds, making their unambiguous characterization critical in drug discovery and development. The inherent complexity of this molecule, arising from its single chiral center, conformational flexibility of the piperazine ring, and restricted rotation around the amide bond, presents a significant analytical challenge. This note moves beyond standard 1D and 2D NMR techniques to incorporate Variable Temperature (VT) NMR and Chiral Solvating Agent (CSA) methods, providing a holistic workflow for researchers. We emphasize the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
Introduction: The Analytical Challenge
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a chiral building block whose utility in medicinal chemistry is defined by its precise three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. However, the molecule's structure presents two simultaneous dynamic processes that complicate spectral interpretation at room temperature:
-
Piperazine Ring Inversion: The saturated piperazine ring undergoes a rapid chair-to-chair interconversion.[1][2]
-
Amide Bond Rotation: The C-N amide bond, formed between the pivaloyl group and the piperazine nitrogen, has a partial double-bond character. This restricts free rotation, leading to the presence of two distinct rotational isomers (rotamers).[3][4][5]
These dynamic equilibria can lead to significant peak broadening or the appearance of multiple sets of signals in the NMR spectrum, confounding simple analysis.[1][6] Furthermore, standard NMR is inherently achiral and cannot distinguish between enantiomers.[7][8] This guide presents a systematic approach to resolve these complexities.
// Nodes for atoms N1 [label="N1", pos="0,0.5!"]; C2 [label="C2", pos="-1,1!"]; C3 [label="C3(R)", pos="-1,2!", fontcolor="#EA4335"]; N4 [label="N4", pos="0,2.5!"]; C5 [label="C5", pos="1,2!"]; C6 [label="C6", pos="1,1!"]; CMe [label="CH3", pos="-2,2.5!", fontcolor="#EA4335"]; H3 [label="H", pos="-1.5,1.7!"]; HN [label="H", pos="0,3!"];
// Pivaloyl group C7 [label="C=O", pos="0,-0.5!"]; C8 [label="C8", pos="0,-1.5!"]; C9 [label="CH3", pos="-1,-2!"]; C10 [label="CH3", pos="0,-2.5!"]; C11 [label="CH3", pos="1,-2!"];
// Edges for bonds N1 -- C2 -- C3 -- N4 -- C5 -- C6 -- N1; C3 -- CMe; C3 -- H3; N4 -- HN; N1 -- C7; C7 -- C8; C8 -- C9; C8 -- C10; C8 -- C11; }
Figure 1: Structure of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one with key positions labeled.Experimental Design and Workflow
A successful analysis requires a multi-step approach. The workflow diagram below outlines the logical progression from basic sample preparation to advanced structural and stereochemical confirmation.
}
Figure 2: Recommended workflow for complete NMR characterization.Protocol 2.1: High-Fidelity Sample Preparation
The quality of the NMR data is fundamentally dependent on the quality of the sample. Contaminants, especially particulate matter or paramagnetic impurities, can severely degrade spectral resolution and shimming quality.[9][10]
Objective: To prepare a homogeneous, contaminant-free sample at an optimal concentration.
Methodology:
-
Weighing: Accurately weigh 5-10 mg of the title compound for ¹H and 2D NMR, or 15-25 mg for detailed ¹³C NMR experiments.[9][10]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good starting point for its excellent solubilizing properties for many organic molecules.[11]
-
Filtration (Critical Step): Filter the solution directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent) using a pipette plugged with a small amount of cotton wool or Kimwipe.[9][14] This removes any insoluble particles that disrupt magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.[14]
-
Sample Depth: Ensure the sample height in the tube is optimal for the spectrometer's probe, typically around 4-5 cm, to maximize signal and facilitate shimming.[14][15]
Part 1: Definitive Structural Elucidation
This phase establishes the molecule's covalent framework (i.e., which atoms are connected to which) using a standard suite of 1D and 2D NMR experiments.[16][17]
Protocol 3.1: Acquisition of Standard 1D and 2D Spectra
Objective: To acquire a complete set of spectra to assign all ¹H and ¹³C chemical shifts and confirm the molecular backbone.
Instrument: 400 MHz (or higher) spectrometer.
Methodology:
-
Lock and Shim: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.[11]
-
Acquire ¹H Spectrum: Obtain a standard quantitative proton spectrum.
-
Acquire ¹³C and DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is crucial to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
Acquire ¹H-¹H COSY: This experiment reveals proton-proton (through-bond) coupling networks, allowing for the tracing of spin systems within the piperazine ring.
-
Acquire ¹H-¹³C HSQC: This spectrum correlates each proton signal with its directly attached carbon, providing unambiguous C-H attachments.
-
Acquire ¹H-¹³C HMBC: This long-range correlation experiment is vital for identifying connections across quaternary centers (like the pivaloyl carbonyl and the t-butyl quaternary carbon) and across the N1 nitrogen of the piperazine ring.
Data Interpretation and Predicted Assignments
The spectra are expected to be complex due to the aforementioned dynamic processes. At room temperature, broadened signals or two distinct sets of signals for the piperazine ring protons may be observed, corresponding to the slow interconversion of rotamers on the NMR timescale.[1][3][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Correlations Predicted values are based on related N-acylpiperazine structures and standard chemical shift increments. Actual values may vary.
| Position Label | Predicted δ ¹H (ppm) | Predicted δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pivaloyl Group | |||
| C=O (C7) | - | ~171 | H(C6), H(C2) → C7 |
| C(CH₃)₃ (C8) | - | ~39 | H(C9,10,11) → C8 |
| C(C H₃)₃ (C9,10,11) | ~1.25 (s, 9H) | ~28 | H(C9,10,11) → C7, C8 |
| Piperazine Ring | |||
| C2-H₂ | ~3.8-4.2 (m), ~3.2-3.6 (m) | ~40-45 | H(C2) → C6, C7 |
| C3-H | ~3.0-3.4 (m, 1H) | ~48-52 | H(C3-Me) → C2, C5 |
| C3-C H₃ | ~1.15 (d, 3H) | ~15-18 | H(C3-Me) → C3 |
| N4-H | ~1.5-2.5 (br s, 1H) | - | - |
| C5-H₂ | ~2.6-3.1 (m, 2H) | ~45-49 | H(C5) → C3 |
| C6-H₂ | ~2.6-3.1 (m), ~3.8-4.2 (m) | ~40-45 | H(C6) → C2, C7 |
Part 2: Advanced Stereochemical & Conformational Analysis
With the basic structure confirmed, the next phase addresses the molecule's 3D properties.
Protocol 4.1: Variable Temperature (VT) NMR for Dynamic Analysis
Objective: To resolve the conformational exchange processes and determine the energy barriers for amide bond rotation and ring inversion.
Methodology:
-
Select Solvent: Use a solvent with a wide liquid range (e.g., Toluene-d₈, -95°C to 111°C).
-
Low-Temperature Acquisition: Cool the sample in decrements of 10-20 K (e.g., from 298 K down to 218 K). At each temperature, allow the sample to equilibrate, re-shim the instrument, and acquire a ¹H spectrum.
-
Expected Observation: As the temperature decreases, the rate of conformational exchange slows. Broad peaks should resolve into sharp, distinct signals for each conformer.[2][3] Two different coalescence points may be observed, corresponding to the different energy barriers for amide rotation and ring inversion.[1][2]
-
-
High-Temperature Acquisition: If signals are still broad at room temperature, heat the sample in increments of 10-20 K until the distinct sets of signals broaden, coalesce into a single broad peak, and finally sharpen into time-averaged signals.
-
Data Analysis: The Gibbs free energy of activation (ΔG‡) for each dynamic process can be calculated at the coalescence temperature (Tc) using the Eyring equation.
Protocol 4.2: NOESY for Stereochemical Confirmation
Objective: To use through-space proton-proton correlations to confirm the relative stereochemistry and preferred conformation.
Methodology:
-
Acquire 2D NOESY/ROESY: At a low temperature where conformers are "frozen out" and signals are sharp, acquire a 2D NOESY spectrum. A mixing time of ~500-800 ms is a good starting point. For molecules of this size, ROESY can be beneficial to avoid zero-crossing issues.
-
Data Interpretation:
-
Axial/Equatorial Protons: Look for strong NOEs between axial protons on the same side of the piperazine ring (e.g., 1,3-diaxial interactions).
-
Methyl Group Orientation: The key is to observe NOEs between the C3-methyl protons and other protons on the piperazine ring. An equatorial methyl group will show NOEs to adjacent axial and equatorial protons, while an axial methyl group would show strong NOEs to other axial protons at C2 and C5. This data helps establish the preferred chair conformation.[18][19]
-
Protocol 4.3: Chiral Purity Assessment with a Chiral Solvating Agent (CSA)
Objective: To determine the enantiomeric purity of the sample by inducing diastereomeric interactions.
Rationale: A chiral solvating agent (CSA) forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[20][21] These diastereomeric complexes are energetically different, and thus, the analyte protons experience slightly different magnetic environments, leading to the splitting of signals in the ¹H NMR spectrum.[22][23] The integration of the split signals directly corresponds to the enantiomeric ratio. (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is a known effective CSA for chiral piperazines.[23]
Methodology:
-
Acquire Reference Spectrum: Obtain a high-resolution ¹H NMR spectrum of the pure analyte in CDCl₃.
-
Prepare CSA Stock: Prepare a stock solution of the CSA, e.g., (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, in the same deuterated solvent.
-
Titration: Add small, sequential aliquots of the CSA stock solution to the NMR tube containing the analyte (e.g., 0.2, 0.5, 0.8, 1.0 molar equivalents).
-
Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Analyze Data: Monitor the proton signals of the analyte, particularly those close to the chiral center (C3-H and C3-CH₃) and the pivaloyl methyl groups. If an enantiomeric impurity is present, you will observe the appearance of a second set of signals for the minor enantiomer. The enantiomeric excess (% ee) can be calculated from the integration (I) of the major and minor signals:
-
% ee = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
-
}
Figure 3: Principle of chiral discrimination using a Chiral Solvating Agent (CSA).Conclusion
The comprehensive NMR workflow detailed in this application note provides a robust framework for the unambiguous characterization of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. By systematically employing a suite of 1D and 2D NMR experiments, followed by advanced techniques such as Variable Temperature NMR and chiral titration, researchers can overcome the challenges posed by conformational dynamics and chirality. This methodology ensures the verification of molecular connectivity, the elucidation of the preferred 3D conformation, and the confirmation of enantiomeric purity, providing the high-fidelity data essential for applications in pharmaceutical research and development.
References
- Wadhwa, S., Korvink, J. G., & Buyens, D. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Institute of Microstructure Technology, Germany.
- Wadhwa, S., Buyens, D., & Korvink, J. G. (2024). Direct Chiral Discrimination with NMR. Angewandte Chemie.
-
Hornak, J. P. Sample Preparation. The Basics of NMR. Rochester Institute of Technology. Available at: [Link]
- JEOL. (n.d.). NMR Sample Preparation.
-
University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters. Available at: [Link]
-
Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics. Available at: [Link]
-
Kim, M., et al. (2023). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. Available at: [Link]
-
Reddit r/chemhelp. (2019). How does a chiral solvent effect enantiotopic protons in H-NMR? Available at: [Link]
-
Wodtke, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
SOP Guide for Pharma. (2025). Analytical Method Development: Structural Elucidation by NMR – V 2.0. Available at: [Link]
-
ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. Available at: [Link]
-
ResearchGate. (n.d.). Influence of NMR solvent on chiral recognition. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. SciSpace. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]
-
Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2015). What are the steps for complete structure elucidation with NMR? Available at: [Link]
-
Zhang, Q., et al. (2025). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PubMed Central. Available at: [Link]
-
Liu, X., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
Wang, L., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. PubChem Compound Database. Available at: [Link]
-
Batchelor, J. G. (1976). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. organomation.com [organomation.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent / Journal of the Chemical Society, Perkin Transactions 2, 1976 [sci-hub.ru]
- 14. sites.bu.edu [sites.bu.edu]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
- 23. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay Development for Piperazine Amides
Introduction: The Significance of Piperazine Amides and the Imperative for Robust In Vitro Assays
The piperazine ring is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and to orient pharmacophoric groups for optimal target engagement.[1] Piperazine amides, a prominent subclass, have demonstrated a remarkable breadth of biological activities, targeting a diverse array of proteins including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[2][3][4] This versatility has led to their investigation in numerous therapeutic areas, from oncology and infectious diseases to central nervous system disorders.[5][6]
The successful progression of a piperazine amide-based drug discovery program is critically dependent on the development of robust, reliable, and relevant in vitro assays. These assays serve as the primary engine for hit identification, lead optimization, and the elucidation of structure-activity relationships (SAR). A well-designed in vitro assay provides the quantitative data necessary to make informed decisions, ensuring that only the most promising compounds advance through the pipeline.
This guide provides a comprehensive framework for the development of in vitro assays for piperazine amides. As a Senior Application Scientist, my objective is not merely to provide a set of instructions, but to impart a deeper understanding of the underlying principles and the rationale behind key experimental choices. We will explore the critical considerations for assay design, delve into detailed protocols for distinct target classes, and establish a framework for rigorous assay validation, thereby ensuring the generation of high-quality, reproducible data.
I. Foundational Principles of Assay Development for Piperazine Amides
Before embarking on the development of a specific assay, it is crucial to consider the unique characteristics of piperazine amides and the general principles of robust assay design.
A. Understanding the Target and Mechanism of Action
The initial and most critical step is to thoroughly understand the biological target and the anticipated mechanism of action of the piperazine amide series. Key questions to address include:
-
Target Class: Is the target an enzyme, a receptor, an ion channel, or another protein class?
-
Mechanism of Inhibition/Activation: Are the compounds expected to be competitive, non-competitive, or allosteric modulators?
-
Cellular Context: Is a biochemical (cell-free) or a cell-based assay more physiologically relevant?
The answers to these questions will dictate the choice of assay technology and format. For instance, inhibiting a soluble enzyme like fatty acid amide hydrolase (FAAH) might be best assessed using a biochemical assay that measures substrate turnover[7][8], while modulating a voltage-gated ion channel like NaV1.7 necessitates an electrophysiology-based or a cell-based membrane potential assay.[4]
B. Physicochemical Properties of Piperazine Amides: Practical Implications
Piperazine amides often possess distinct physicochemical properties that can influence assay performance:
-
Solubility: Piperazine moieties can enhance aqueous solubility. However, the overall solubility of the molecule is dependent on the nature of the substituents. Poor solubility can lead to compound precipitation in the assay, resulting in artifacts. It is essential to determine the solubility of the compounds in the final assay buffer.
-
Basicity: The piperazine ring is basic, with two pKa values.[9] The ionization state of the molecule at the physiological pH of the assay can affect its interaction with the target and its potential for non-specific binding.
-
Non-Specific Binding: Piperazine-containing compounds can sometimes exhibit non-specific binding to assay components, such as plasticware or proteins in the assay buffer.[10][11] This can lead to a reduction in the effective concentration of the compound and generate false-positive or false-negative results.
C. The Imperative of Assay Validation: Ensuring Data Integrity
An unvalidated assay is a source of unreliable data. Rigorous validation is a non-negotiable step to ensure the trustworthiness of the results.[12][13] Key validation parameters include:
-
Assay Window (Signal-to-Background Ratio): The difference in signal between the positive and negative controls. A larger assay window provides a more robust assay.
-
Z'-Factor: A statistical parameter that assesses the quality of a high-throughput screening assay.[14][15][16][17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Precision and Reproducibility: Assessed through intra- and inter-assay variability.
-
IC50/EC50 Determination: The concentration of a compound that produces 50% of the maximal inhibitory or stimulatory effect.[18][19][20][21][22] This is a key metric for compound potency.
II. Assay Formats for Piperazine Amides: A Practical Guide
Given the diverse targets of piperazine amides, a variety of assay formats can be employed. Here, we provide detailed protocols for two common and illustrative examples: an enzyme inhibition assay and a cell-based GPCR signaling assay.
A. Protocol 1: Homogeneous Fluorescence-Based Enzyme Inhibition Assay for Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a therapeutic target for inflammatory and cardiovascular diseases, and piperazine amides have been explored as sEH inhibitors.[3] This protocol describes a high-throughput compatible, fluorescence-based assay to determine the inhibitory activity of piperazine amides against sEH.
1. Scientific Rationale:
This assay utilizes a fluorogenic substrate that is non-fluorescent until it is hydrolyzed by sEH to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity. Inhibitors of sEH will decrease the rate of fluorescence generation.
2. Experimental Workflow Diagram:
Caption: Workflow for the sEH fluorescence-based inhibition assay.
3. Detailed Step-by-Step Protocol:
-
Materials and Reagents:
-
Recombinant human sEH enzyme
-
sEH fluorogenic substrate (e.g., PHOME)
-
Assay Buffer: Tris-HCl (pH 7.4) with 0.1 mg/mL BSA
-
Test piperazine amides and a known sEH inhibitor (positive control, e.g., AUDA)
-
DMSO for compound dilution
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the piperazine amides in DMSO. Transfer a small volume (e.g., 1 µL) of the compound dilutions to the assay plate. For controls, add DMSO only (negative control) and the positive control inhibitor.
-
Enzyme Addition: Prepare a working solution of sEH in assay buffer. Add the enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the sEH substrate in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30 minutes at the appropriate excitation and emission wavelengths for the fluorescent product.
-
4. Data Analysis and Interpretation:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Determine the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [19]
5. Data Presentation Table:
| Compound | sEH IC50 (µM) |
| Piperazine Amide 1 | 0.5 |
| Piperazine Amide 2 | 2.3 |
| Piperazine Amide 3 | > 50 |
| AUDA (Control) | 0.01 |
B. Protocol 2: Cell-Based TR-FRET Assay for GPCR Target Engagement
Many piperazine amides target GPCRs. This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the binding of a piperazine amide to a GPCR expressed in a cell line.[23][24][25]
1. Scientific Rationale:
This is a competitive binding assay. A fluorescently labeled ligand with known affinity for the GPCR is used. When this ligand binds to the receptor, which is tagged with a complementary FRET partner (e.g., a lanthanide), a FRET signal is generated. A piperazine amide that binds to the same site on the receptor will compete with the fluorescent ligand, leading to a decrease in the FRET signal.
2. Signaling Pathway and Assay Principle Diagram:
Caption: Principle of the competitive TR-FRET GPCR binding assay.
3. Detailed Step-by-Step Protocol:
-
Materials and Reagents:
-
HEK293 cells stably expressing the target GPCR tagged with a lanthanide (e.g., Terbium cryptate).
-
Fluorescently labeled ligand for the target GPCR (FRET acceptor).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test piperazine amides and a known unlabeled ligand (positive control).
-
DMSO for compound dilution.
-
White, low-volume 384-well assay plates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Cell Plating: Seed the GPCR-expressing cells into the assay plates and culture overnight to allow for adherence.
-
Compound Addition: Prepare serial dilutions of the piperazine amides in DMSO and then dilute further in assay buffer. Add the compound dilutions to the cells.
-
Fluorescent Ligand Addition: Add the fluorescently labeled ligand to all wells at a concentration close to its Kd.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
4. Data Analysis and Interpretation:
-
Calculate the TR-FRET ratio: Ratio = (Acceptor Emission / Donor Emission) * 10,000.
-
Determine the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) Where Ratio_max is the signal with no competitor and Ratio_min is the signal with a saturating concentration of the unlabeled control ligand.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
5. Data Presentation Table:
| Compound | Target GPCR IC50 (nM) |
| Piperazine Amide 4 | 15.2 |
| Piperazine Amide 5 | 89.7 |
| Piperazine Amide 6 | > 1000 |
| Known Ligand (Control) | 2.5 |
III. Self-Validating Systems: Ensuring Trustworthiness in Your Data
Every protocol must be a self-validating system. This means incorporating controls and validation steps that provide confidence in the generated data.
A. Counter-Screening for Non-Specific Binding and Assay Interference
Piperazine amides can sometimes interfere with assay technologies. It is crucial to perform counter-screens to identify and flag such compounds.
-
For Fluorescence-Based Assays: Screen compounds in the absence of the enzyme to identify auto-fluorescent compounds or quenchers.
-
For Cell-Based Assays: A counter-screen using a parental cell line (not expressing the target) can identify compounds that affect the assay readout through non-target-related mechanisms.
B. The Z'-Factor: A Quantitative Measure of Assay Quality
The Z'-factor is a critical parameter for validating the robustness of an assay, particularly in a high-throughput screening context.[14][15][16][17]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control.
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control.
Interpretation:
-
Z' > 0.5: Excellent assay.
-
0 < Z' < 0.5: Marginal assay.
-
Z' < 0: Unacceptable assay.
A robust assay should consistently yield a Z'-factor greater than 0.5.
C. Orthogonal Assays: Confirming Hits with a Different Methodology
To increase confidence in a screening hit, it is best practice to confirm its activity in an orthogonal assay. This is an assay that measures the same biological endpoint but uses a different technology or principle. For example, a hit from the TR-FRET binding assay could be confirmed in a functional cell-based assay that measures downstream signaling (e.g., calcium mobilization or cAMP production).
Conclusion: A Framework for Success
The development of in vitro assays for piperazine amides is a multi-faceted process that requires a deep understanding of the target biology, the physicochemical properties of the chemical series, and the principles of robust assay design and validation. By following the guidelines and protocols outlined in this document, researchers can establish a reliable and efficient screening cascade. This, in turn, will accelerate the identification and optimization of novel piperazine amide-based drug candidates, ultimately contributing to the development of new therapeutics. The emphasis on scientific integrity, causality in experimental design, and rigorous self-validation will ensure that the generated data is not just a set of numbers, but a solid foundation for advancing drug discovery projects.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. ResearchGate. [Link]
-
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PubMed Central. [Link]
-
A Practical Guide to Immunoassay Method Validation. PubMed Central. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PubMed Central. [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]
-
A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. National Institutes of Health. [Link]
-
Z-factor. Wikipedia. [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
Piperazine. Wikipedia. [Link]
-
Highly sensitive detection of antibody nonspecific interactions using flow cytometry. National Institutes of Health. [Link]
-
Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. ResearchGate. [Link]
-
Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus. ACS Publications. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
-
TR-FRET Assays In Drug Discovery. BellBrook Labs. [Link]
-
Nonspecific binding in immunoassays. CANDOR Bioscience GmbH. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
-
IC50. Wikipedia. [Link]
-
Nonspecificity fingerprints for clinical-stage antibodies in solution. PNAS. [Link]
-
TR-FRET Kit for Drug Candidates Discovery. Creative Diagnostics. [Link]
-
Z-Score: Definition, Formula, Calculation & Interpretation. Simply Psychology. [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
-
Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. [Link]
-
Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]
-
Non-specific Binding in Immunoprecipitation (IP). Sino Biological. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Molecular Diagnostic Assay Validation. Association for Molecular Pathology. [Link]
-
Enzyme Inhibition and Docking Scores of Synthesized Compounds. ResearchGate. [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery. LibreTexts. [Link]
-
Optimizing Immunohistochemistry Validation and Regulatory Strategies. Precision for Medicine. [Link]
-
TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ResearchGate. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 12. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amp.org [amp.org]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. TR-FRET Kit for Drug Candidates Discovery - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Notes and Protocols for the Strategic Use of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one in Medicinal Chemistry
Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents is paramount. The chirality of a drug molecule is a critical determinant of its interaction with biological targets, which are themselves chiral entities.[1] The use of enantiomerically pure building blocks is therefore not merely a synthetic convenience but a fundamental strategy for optimizing pharmacology, enhancing therapeutic indices, and minimizing off-target effects.[2]
This guide focuses on (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one , a chiral building block that combines three strategically important motifs: the (R)-3-methylpiperazine core, a pivaloyl protecting/modulating group, and the inherent versatility of the piperazine scaffold. The piperazine ring is a well-established "privileged structure" in drug discovery, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[3][4] The introduction of a methyl group at the 3-position creates a stereocenter that can provide crucial interactions within a binding pocket, leading to enhanced potency and selectivity. The pivaloyl group, a bulky tert-butylcarbonyl moiety, offers a unique tool for medicinal chemists. It can serve as a readily removable protecting group for the N-4 nitrogen of the piperazine ring or be retained in the final molecule to probe steric tolerance in a receptor pocket and potentially enhance metabolic stability.
This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the practical application of this versatile building block. We will explore its use in the synthesis of a hypothetical, yet representative, kinase inhibitor and detail the subsequent protocols for its biological evaluation.
Physicochemical Properties and Handling
Before embarking on synthetic transformations, a clear understanding of the physical and chemical properties of the starting material is essential for safe and efficient experimentation.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | PubChem |
| CAS Number | 909409-91-2 | J&K Scientific[5] |
| Molecular Formula | C₁₀H₂₀N₂O | PubChem |
| Molecular Weight | 184.28 g/mol | PubChem |
| Appearance | Colorless to light yellow oil or low melting solid | --- |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF, etc.) | --- |
| Storage | Store in a cool, dry place under an inert atmosphere | --- |
Handling and Safety:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Application Showcase: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one , we will outline a hypothetical synthetic route to a novel inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[2] Piperazine scaffolds are common features in approved kinase inhibitors.[6] Our hypothetical target, "KinazaSTAT-R" , will be assembled using a convergent synthesis strategy.
Synthetic Strategy Overview
The synthesis of KinazaSTAT-R involves two key stages:
-
Deprotection: Removal of the pivaloyl group to unmask the N-4 nitrogen of the (R)-3-methylpiperazine core.
-
N-Arylation: A Buchwald-Hartwig cross-coupling reaction to install the core heterocyclic scaffold of the kinase inhibitor.
This workflow is designed to be robust and adaptable, representing a common sequence in modern drug discovery programs.
Caption: Synthetic workflow for the hypothetical kinase inhibitor "KinazaSTAT-R".
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of (R)-2-Methylpiperazine (Intermediate B)
-
Causality: The pivaloyl group is a robust amide that requires strong acidic conditions for cleavage. Refluxing in concentrated hydrochloric acid is a standard and effective method for this transformation. The resulting dihydrochloride salt is often crystalline and can be easily isolated and purified.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (1.0 eq, e.g., 5.0 g).
-
Add 6M aqueous hydrochloric acid (10 volumes, e.g., 50 mL).
-
Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to promote crystallization of the dihydrochloride salt.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum to yield (R)-2-methylpiperazine dihydrochloride.
-
For the subsequent step, the free base can be generated by dissolving the salt in water, basifying with a strong base (e.g., NaOH pellets or 50% aq. NaOH) to pH > 12, and extracting with an organic solvent like dichloromethane (DCM). The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting oil ((R)-2-methylpiperazine) should be used immediately in the next step.
-
Protocol 2.2.2: Synthesis of KinazaSTAT-R (Buchwald-Hartwig N-Arylation)
-
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] For coupling a secondary amine with an electron-deficient heteroaryl chloride, a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective. Cesium carbonate is used as the base to facilitate the catalytic cycle.
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%)).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
In a separate flask, dissolve freshly prepared (R)-2-methylpiperazine (1.2 eq) in a small amount of anhydrous dioxane.
-
Add the solution of (R)-2-methylpiperazine to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[7]
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound, KinazaSTAT-R .
-
Analytical Characterization and Quality Control
Ensuring the chemical purity and stereochemical integrity of the synthesized compounds is a non-negotiable aspect of medicinal chemistry.
Protocol 3.1: Chiral HPLC for Stereochemical Integrity
-
Causality: It is crucial to confirm that the stereocenter at the 3-position of the piperazine ring did not undergo racemization during the synthetic sequence. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[8][9] Polysaccharide-based chiral stationary phases are often effective for separating chiral amines and their derivatives.[8]
-
Method Parameters (Starting Point):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak® IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A typical starting gradient could be 90:10 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Analysis: The final product, KinazaSTAT-R, should be analyzed alongside a racemic standard (if available, synthesized using racemic 2-methylpiperazine) to confirm the peak identity and calculate the enantiomeric excess (% ee).
-
Biological Evaluation: Protocols for In Vitro Characterization
Once KinazaSTAT-R has been synthesized and characterized, the next step is to assess its biological activity. As a hypothetical EGFR inhibitor, we will outline protocols for a biochemical kinase assay and a cell-based proliferation assay.
In Vitro Kinase Inhibition Assay
-
Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase (EGFR).[10] The assay quantifies the amount of ATP consumed or product formed during the phosphorylation of a specific substrate by the kinase.[11]
-
Procedure (Luminescence-based, e.g., Kinase-Glo®):
-
Prepare a serial dilution of KinazaSTAT-R in a suitable buffer (e.g., containing 1-2% DMSO).
-
In a 96-well or 384-well plate, add the kinase buffer, the EGFR enzyme, and the specific peptide substrate.
-
Add the serially diluted KinazaSTAT-R or control compounds (e.g., Gefitinib as a positive control, DMSO as a negative control) to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value for EGFR.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a luciferase-based detection reagent (e.g., Kinase-Glo® reagent). The luminescent signal is inversely proportional to the kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
-
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[12] This assay will determine if the inhibition of EGFR by KinazaSTAT-R translates into an anti-proliferative effect in cancer cells that are dependent on EGFR signaling.
-
Procedure:
-
Cell Plating: Seed a human cancer cell line known to be sensitive to EGFR inhibition (e.g., A549 non-small cell lung cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2][12]
-
Compound Treatment: Prepare serial dilutions of KinazaSTAT-R in cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include appropriate positive (e.g., Gefitinib) and negative (vehicle, e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock in PBS) to each well and incubate for another 3-4 hours until purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the log of the compound concentration.
-
Caption: Hypothetical inhibition of the EGFR signaling pathway by "KinazaSTAT-R".
Conclusion and Future Directions
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one represents a high-value chiral building block for medicinal chemistry. Its constituent parts—the privileged piperazine scaffold, a defined stereocenter, and a versatile pivaloyl group—offer a powerful combination for constructing novel, potent, and selective drug candidates. The protocols outlined in this guide provide a robust framework for the synthetic incorporation and biological evaluation of this compound in a kinase inhibitor discovery program. By leveraging such well-defined chiral intermediates, drug discovery teams can accelerate the hit-to-lead and lead optimization phases, ultimately increasing the probability of identifying promising clinical candidates.
References
-
Singh, J., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). Available at: [Link]
-
Sharma, P., & Kumar, V. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
-
Silvestri, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]
-
protocols.io. (2023). In vitro kinase assay. Available at: [Link]
-
Chinchilla, R., et al. (1995). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 60(12), 3745–3749. Available at: [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available at: [Link]
-
Ozturk, Y., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
J&K Scientific. (n.d.). (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. J&K Scientific. Available at: [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Wolfe, J. P., & Nakhla, J. S. (2007). Asymmetric Synthesis of Chiral Piperazines. Molecules, 14(12), 5169-5184. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]
-
Youn, J., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Frontiers in Chemistry, 10. Available at: [Link]
-
Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 105-115. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 14(12), 899-915. Available at: [Link]
-
Kłosiński, M., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6656. Available at: [Link]
-
protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-163. Available at: [Link]
-
ResearchGate. (2010). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]
-
ResearchGate. (2014). Synthesis of new amides of the N-methylpiperazine series. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Royal Society of Chemistry. (2015). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
Sources
- 1. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. In vitro kinase assay [protocols.io]
- 12. atcc.org [atcc.org]
Application Notes & Protocols: A Guide to the Pharmacokinetics of Piperazine-Containing Compounds
Introduction: The Piperazine Scaffold - A Cornerstone of Modern Therapeutics
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a remarkably versatile and enduring scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonds, have made it a privileged structure in drug discovery.[1][3] From its early use as an anthelmintic agent to its central role in modern antihistamines, antipsychotics, and antivirals, the piperazine moiety is a key component in a vast array of pharmaceuticals.[4][5][6]
Understanding the pharmacokinetic profile—the journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for developing safe and effective medicines. For piperazine-containing compounds, this understanding is particularly nuanced. The two nitrogen atoms provide handles for substitution, allowing chemists to fine-tune a molecule's properties. However, these same nitrogens are also primary sites for metabolic attack, influencing the drug's half-life, potential for drug-drug interactions, and overall disposition.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacokinetic considerations for piperazine-containing compounds. We will delve into the foundational ADME principles of the scaffold, explore its behavior within major therapeutic classes, and provide detailed, field-proven protocols for its experimental evaluation.
Section 1: Foundational ADME Profile of the Piperazine Scaffold
The piperazine ring imparts a distinct set of properties that govern the pharmacokinetic behavior of the drugs in which it is incorporated.
-
Absorption: Unsubstituted piperazine is freely soluble in water, a property that generally favors dissolution in the gastrointestinal (GI) tract.[1][3] As a weak base with two pKa values (typically around 5.5 and 9.7), its ionization state is pH-dependent.[2] In the acidic environment of the stomach, it will be fully protonated, which can limit passive diffusion across the gastric mucosa. However, upon entering the more neutral pH of the small intestine, a larger fraction of the un-ionized form exists, facilitating absorption. For many piperazine drugs, oral bioavailability is generally good.[7]
-
Distribution: The distribution of piperazine-containing drugs is highly dependent on the nature of the substituents attached to the ring. Lipophilic substituents can significantly increase tissue penetration, including passage across the blood-brain barrier (BBB).[4][8] This is a critical factor in the design of centrally-acting drugs like antipsychotics. Conversely, the addition of polar groups, such as the carboxylic acid moiety that transforms hydroxyzine into its metabolite cetirizine, drastically reduces BBB penetration and associated sedative effects.[4] Many piperazine derivatives are also substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their distribution into protected tissues like the brain and testes.[9]
-
Metabolism: The piperazine ring is susceptible to several common metabolic transformations, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[10][11] Understanding these pathways is crucial for predicting a drug's clearance rate and potential for metabolic drug-drug interactions.
-
N-dealkylation: This is often a major metabolic route, where a substituent on one of the nitrogen atoms is cleaved off.
-
Ring Oxidation: Hydroxylation of the carbon atoms within the piperazine ring can occur.
-
Ring Opening: More extensive metabolism can lead to the cleavage of the piperazine ring itself.
-
N-oxidation: The nitrogen atoms can be directly oxidized.
The specific CYP isozymes involved, such as CYP3A4, CYP2D6, and CYP1A2, vary depending on the overall structure of the drug.[11] For instance, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4.[11]
-
-
Excretion: Piperazine and its metabolites are primarily eliminated from the body via the kidneys.[7][12] The parent drug can be excreted unchanged in the urine, with the extent depending on the efficiency of its metabolism.[12] In some cases, a significant portion of the administered dose is recovered in the urine as unchanged drug.[13]
Section 2: Pharmacokinetics in Major Therapeutic Classes
The versatility of the piperazine scaffold is evident in its presence across diverse drug classes, each with distinct pharmacokinetic requirements.
Anthelmintics (e.g., Piperazine Citrate)
The original therapeutic use of piperazine was for treating parasitic worm infections.[1] As an anthelmintic, piperazine works locally in the GI tract by paralyzing parasites, allowing them to be expelled.[12]
-
PK Profile: For this indication, high systemic absorption is not required and may be undesirable. The drug is readily absorbed from the GI tract, with a portion being metabolized and the remainder excreted unchanged in the urine within 24 hours.[12] Its efficacy relies on achieving sufficient concentration within the gut to paralyze the worms.
Antihistamines (e.g., Hydroxyzine, Cetirizine, Cyclizine)
Piperazine-based antihistamines are widely used to treat allergies. The evolution from first-generation (e.g., hydroxyzine) to second-generation (e.g., cetirizine) agents is a classic example of optimizing pharmacokinetics to improve safety.[4]
-
First-Generation: Compounds like hydroxyzine are lipophilic and readily cross the blood-brain barrier, leading to sedative side effects due to interaction with central H1 receptors.[4][8]
-
Second-Generation: Cetirizine, the carboxylated metabolite of hydroxyzine, is much more polar. This polarity, combined with its recognition by the P-gp efflux transporter at the BBB, severely limits its entry into the central nervous system, resulting in a non-sedating profile.[4]
Antipsychotics (e.g., Olanzapine, Ziprasidone, Aripiprazole)
In antipsychotics, the piperazine moiety is often used to connect a larger aromatic ring system to another part of the molecule, influencing receptor binding and overall ADME properties.[5]
-
PK Profile: These drugs must achieve and maintain therapeutic concentrations in the brain.[14][15] Therefore, they are designed to cross the BBB. They typically undergo extensive hepatic metabolism, often involving multiple CYP enzymes, which can be a source of patient-to-patient variability and drug interactions.[11] Many are characterized by long half-lives, allowing for once-daily dosing.
Pharmacokinetic Parameter Comparison
| Compound Class | Representative Drug | Tmax (hours) | Half-life (hours) | Oral Bioavailability (%) | Key PK Feature |
| Anthelmintic | Piperazine Citrate | 1-2[7] | 9-11[7] | 60-80[7] | Rapid action and excretion |
| 1st Gen Antihistamine | Hydroxyzine | ~2 | ~20 | ~80 | Lipophilic, crosses BBB |
| 2nd Gen Antihistamine | Cetirizine | ~1 | ~8.3 | >70 | Polar, low BBB penetration[4] |
| Antipsychotic | Olanzapine | ~6 | 21-54 | ~60 | Extensive metabolism, long half-life |
| Antipsychotic | Aripiprazole | 3-5 | ~75 | ~87 | Very long half-life, active metabolites |
Section 3: Bioanalytical Methods for Quantification
Accurate quantification of piperazine-containing compounds in biological matrices (plasma, urine, tissue) is the foundation of any pharmacokinetic study. The choice of analytical method depends on the required sensitivity, selectivity, and throughput.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity and selectivity.[16] It allows for the detection of low drug concentrations and can distinguish the parent drug from its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable technique, particularly for more volatile piperazine derivatives.[16][17] Derivatization is sometimes required to improve the chromatographic properties of the analytes.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A more accessible and cost-effective option.[16][18] However, it may lack the sensitivity required for low-dose pharmacokinetic studies and can be more susceptible to interference from endogenous matrix components.[16]
General Bioanalytical Workflow
Caption: General workflow for bioanalytical sample analysis.
Section 4: Application Protocols
The following protocols provide standardized, step-by-step methodologies for assessing the key pharmacokinetic properties of novel piperazine-containing compounds.
Protocol 4.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (Clint) of a test compound by measuring its rate of disappearance when incubated with HLM, which are rich in CYP enzymes. This assay provides a first indication of the compound's susceptibility to hepatic metabolism.[19]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Control compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)
-
Ice-cold Acetonitrile with internal standard (for reaction quenching)
-
96-well incubation plates, LC-MS/MS system
Protocol Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare the main incubation mixture in a microcentrifuge tube by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Aliquot the mixture into a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The T=0 time point is taken immediately by transferring an aliquot to a separate 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Incubation & Sampling: Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots from the reaction plate to the quenching plate.
-
Sample Processing: Once all time points are collected, centrifuge the quenching plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.
Protocol 4.2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-gp. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal barrier.[19]
Materials:
-
Caco-2 cells, permeable transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound, control compounds (e.g., Propranolol - high permeability; Atenolol - low permeability)
-
LC-MS/MS system
Step-by-Step Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical (upper) side of the transwell inserts and culture for 21-25 days until a confluent, differentiated monolayer is formed. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.
-
A-to-B Permeability (Apical to Basolateral): Add the test compound solution to the apical chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A Permeability (Basolateral to Apical): For efflux assessment, add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Determine the concentration of the test compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter.
Protocol 4.3: In Vivo Pharmacokinetic Study in a Rodent Model (Rat)
Objective: To determine the fundamental pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) of a test compound in a living organism.[14]
Materials:
-
Sprague-Dawley rats (or other appropriate strain) with cannulated jugular veins
-
Test compound
-
Dosing vehicles (e.g., for oral (PO) and intravenous (IV) administration)
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system
Step-by-Step Procedure:
-
Acclimatization & Dosing: Allow animals to acclimate. Divide animals into groups (e.g., PO and IV administration, n=3-5 per group). Administer the test compound at a defined dose (e.g., 5 mg/kg PO, 1 mg/kg IV).
-
Blood Sampling: Collect blood samples (~100 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method as described in Section 3.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate the key PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
References
-
Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
What is CNS pharmacokinetics and how is it measured?. (2025, May 28). Retrieved January 21, 2026, from [Link]
-
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024, September 30). YouTube. Retrieved January 21, 2026, from [Link]
-
Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Piperazine: Structure, Uses, Side Effects & Role in Carbon Capture - Vedantu. (n.d.). Vedantu. Retrieved January 21, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. Retrieved January 21, 2026, from [Link]
-
First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects - Research and Reviews. (2016, September 20). Research and Reviews: Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY40892B. (2013, July 11). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology - Saskoer.ca. (n.d.). Saskoer.ca. Retrieved January 21, 2026, from [Link]
-
Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Piperazine - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives - Neliti. (2025, August 2). Neliti. Retrieved January 21, 2026, from [Link]
-
Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Integrated pharmacokinetic-dynamic modeling of drugs acting on the CNS - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (2019, January 8). MDPI. Retrieved January 21, 2026, from [Link]
-
Piperazine. (n.d.). New World Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. Retrieved January 21, 2026, from [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019, September 1). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
The influence of piperine on the pharmacokinetics of fexofenadine, a P-glycoprotein substrate, in healthy volunteers - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
In Vitro ADME Properties of Some Analogues a - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Piperazine | Johns Hopkins ABX Guide. (2022, October 15). Johns Hopkins ABX Guide. Retrieved January 21, 2026, from [Link]
-
Pharmacology of antipsychotics - Deranged Physiology. (2021, August 4). Deranged Physiology. Retrieved January 21, 2026, from [Link]
-
MRL - Piperazine Summary Report (3) - European Medicines Agency. (n.d.). European Medicines Agency. Retrieved January 21, 2026, from [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]
-
Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList. (2021, September 28). RxList. Retrieved January 21, 2026, from [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]
Sources
- 1. Piperazine: Structure, Uses, Side Effects & Role in Carbon Capture [vedantu.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine [medbox.iiab.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. mdpi.com [mdpi.com]
- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 13. Piperazine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays of Novel Piperazine Derivatives
Introduction: The Therapeutic Promise of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and ability to modulate physicochemical properties confer favorable pharmacokinetic profiles, making it a cornerstone in the development of numerous FDA-approved drugs.[1] Novel piperazine derivatives are a focal point of intensive research due to their broad spectrum of biological activities, including anticancer, antipsychotic, antimicrobial, and anti-inflammatory effects.[2][3][4]
Arylpiperazines, in particular, have demonstrated significant potential as anticancer agents.[1][5] Their mechanisms of action are diverse, ranging from the induction of cytotoxicity and apoptosis to the targeted inhibition of key cellular machinery involved in proliferation and survival, such as microtubules and protein kinases.[1][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize the biological activities of novel piperazine derivatives. The protocols detailed herein are designed to be self-validating systems, providing robust and reproducible data to drive informed decision-making in the drug discovery pipeline.
I. Foundational Assays: Assessing General Cytotoxicity and Impact on Cell Proliferation
A primary step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation. These foundational assays provide a broad overview of the compound's potency and therapeutic window.
A. Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.[8] The choice of assay should consider the potential mechanism of action of the piperazine derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that indirectly measure cell viability by assessing mitochondrial dehydrogenase activity.[9] In viable cells, these enzymes reduce the tetrazolium salts to a colored formazan product, the absorbance of which is proportional to the number of living cells.[1]
Causality Behind Experimental Choices:
-
Choice of Cell Line: The selection of cancer cell lines should be relevant to the intended therapeutic application. For instance, evaluating arylpiperazine derivatives for prostate cancer would necessitate the use of cell lines like PC-3, LNCaP, and DU145.[10]
-
Concentration Range: A broad range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value.[9][11]
-
Incubation Time: A standard incubation time of 24 to 72 hours is typically employed to allow for sufficient time for the compound to exert its effects.[9]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel piperazine derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
B. Cell Proliferation Assays: Monitoring DNA Synthesis
To specifically assess the antiproliferative effects of piperazine derivatives, assays that measure the incorporation of nucleotide analogs into newly synthesized DNA are highly informative.
The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay that detects the incorporation of the thymidine analog BrdU into the DNA of proliferating cells. This method provides a direct measure of DNA synthesis.
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed and treat cells with the piperazine derivative as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody.
-
Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a substrate solution to generate a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The absorbance is directly proportional to the rate of cell proliferation.
II. Mechanistic Assays: Unraveling the Mode of Action
Once the cytotoxic and antiproliferative effects of a novel piperazine derivative are established, the next critical step is to elucidate the underlying mechanism of action.
A. Apoptosis Assays: Detecting Programmed Cell Death
Many anticancer agents, including piperazine derivatives, induce apoptosis, or programmed cell death.[12][13] A multi-parametric approach is recommended to confirm apoptosis.
During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Causality Behind Experimental Choices:
-
Dual Staining: The combination of Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a comprehensive picture of the mode of cell death.
-
Flow Cytometry Analysis: Flow cytometry enables the quantitative analysis of large cell populations, providing statistically robust data.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the piperazine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the involvement of the apoptotic pathway. Luminescent assays, such as Caspase-Glo®, provide high sensitivity and are amenable to high-throughput screening.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the piperazine derivative.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
B. Cell Cycle Analysis
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific phases.[1] Flow cytometric analysis of cellular DNA content using a fluorescent dye like propidium iodide allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the piperazine derivative and harvest as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
III. Target-Specific Assays: Investigating Interactions with Key Cellular Components
Piperazine derivatives are known to interact with a variety of specific molecular targets.[2][3] Tailored cell-based assays are crucial for confirming these interactions and understanding the compound's selectivity.
A. Microtubule Targeting Assays
Several piperazine-based compounds have been shown to inhibit microtubule dynamics, leading to mitotic arrest and apoptosis.[6][14]
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. Light scattering or fluorescence can be used to monitor the extent of polymerization over time.[14]
Protocol: Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add the piperazine derivative at various concentrations.
-
Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring: Monitor the change in absorbance or fluorescence over time using a plate reader.
B. Kinase Inhibition Assays
Piperazine derivatives have been developed as inhibitors of various protein kinases, such as EGFR, CDK2, and VEGFR2, which are often dysregulated in cancer.[7][15][16]
These assays measure the phosphorylation status of a kinase's downstream substrate in a cellular context. This can be achieved through various methods, including Western blotting, ELISA, or flow cytometry using phospho-specific antibodies.
Protocol: Western Blot for Phospho-Protein Detection
-
Cell Lysis: Treat cells with the piperazine derivative and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
C. G-Protein Coupled Receptor (GPCR) Assays
GPCRs are a major class of drug targets, and many piperazine derivatives are designed to modulate their activity.[17][18]
For GPCRs that couple to Gq proteins, activation leads to an increase in intracellular calcium levels.[19] Fluorescent calcium indicators can be used to measure these changes in real-time.
Protocol: Calcium Flux Assay
-
Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add the piperazine derivative (as an antagonist or agonist) to the cells.
-
Stimulation: For antagonist testing, stimulate the cells with a known agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader or fluorescence microscope.
D. Ion Channel Assays
Piperazine derivatives can also modulate the activity of various ion channels.[20][21]
Changes in ion channel activity lead to alterations in the cell's membrane potential. Fluorescent dyes that are sensitive to membrane potential can be used to monitor these changes.
Protocol: Membrane Potential Assay
-
Cell Loading: Load cells expressing the target ion channel with a membrane potential-sensitive dye.
-
Compound Addition: Add the piperazine derivative to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which reflects the change in membrane potential.
IV. Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Parameter Measured | Key Output | Example Application for Piperazine Derivatives |
| Cytotoxicity (MTT/MTS) | Metabolic Activity | IC50 / GI50 | Determining the concentration of a novel arylpiperazine that inhibits the growth of breast cancer cells by 50%.[9][11] |
| Cell Proliferation (BrdU) | DNA Synthesis | % Inhibition | Assessing the antiproliferative effect of a piperazine derivative on rapidly dividing leukemia cells. |
| Apoptosis (Annexin V/PI) | Phosphatidylserine Exposure & Membrane Integrity | % Apoptotic Cells | Quantifying the induction of early and late apoptosis in colon cancer cells treated with a piperazine-based compound.[16][22] |
| Cell Cycle Analysis | DNA Content | % Cells in G0/G1, S, G2/M | Identifying a G2/M phase arrest in pancreatic cancer cells following treatment with a CDK2-inhibiting piperazine derivative.[23] |
| Kinase Inhibition | Substrate Phosphorylation | IC50 | Measuring the potency of a piperazine-thiazolidinone hybrid in inhibiting VEGFR2 kinase activity in liver cancer cells.[7] |
| GPCR Modulation (Calcium Flux) | Intracellular Calcium Levels | EC50 / IC50 | Evaluating the ability of a piperazine derivative to antagonize a specific GPCR in a neuronal cell line.[19] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the preclinical evaluation of novel piperazine derivatives.
Caption: Simplified signaling pathway of apoptosis induction by a piperazine derivative.
V. Conclusion
The versatile piperazine scaffold continues to be a rich source of novel therapeutic candidates. The systematic application of the cell-based assays detailed in this guide will enable researchers to thoroughly characterize the biological activities of their novel piperazine derivatives, from initial cytotoxicity screening to the elucidation of specific molecular mechanisms. This structured approach is essential for identifying promising lead compounds and advancing them through the drug discovery and development pipeline.
VI. References
-
Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26.
-
Lázár, L., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.
-
Qi, Y., et al. (2018). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
-
Catalano, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals.
-
Chopra, A., et al. (2014). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. Journal of Biological Chemistry.
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen.
-
Irtisam, H., et al. (2016). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Letters in Drug Design & Discovery.
-
Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. (2025). BenchChem.
-
Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). BenchChem.
-
Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. (2014). PMC - PubMed Central.
-
Novel Piperazine-Based Compounds Inhibit Microtubule. (2014). Amanote Research.
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (2022). MDPI.
-
A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR.
-
β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011). PMC - NIH.
-
Fernández, A., et al. (2011). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters.
-
Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. (2025). ResearchGate.
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). NIH.
-
Concentration-response (cell death) curves of the tested piperazine... (2018). ResearchGate.
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing.
-
Gurdal, E., et al. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Letters in Drug Design & Discovery.
-
Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2018). Future Medicinal Chemistry.
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance. (2012). PMC - NIH.
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Taylor & Francis.
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). Scientific Reports.
-
Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. (2024). Bioorganic Chemistry.
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Enzymology.
-
Cell-Based GPCR Reporter Assays. (n.d.). Thermo Fisher Scientific - US.
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
-
Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. (2004). Nuclear Medicine and Biology.
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
-
Optimizing GPCR assays with chimeric G proteins Case Study. (n.d.). SB Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 23. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Welcome to the technical support guide for the synthesis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we provide in-depth answers to common questions, a detailed synthesis protocol, and a comprehensive troubleshooting guide to help you navigate the complexities of this synthesis and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one?
The most direct and common method for synthesizing this tertiary amide is the nucleophilic acyl substitution reaction between (R)-2-methylpiperazine and pivaloyl chloride. This reaction forms the amide bond by acylating one of the nitrogen atoms of the piperazine ring. A base is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.
Q2: Which nitrogen on (R)-2-methylpiperazine is preferentially acylated and why?
In the acylation of (R)-2-methylpiperazine, the reaction overwhelmingly occurs at the N4 nitrogen (the nitrogen furthest from the methyl group). This high regioselectivity is governed by sterics. The methyl group at the C2 position creates significant steric hindrance around the adjacent N1 nitrogen, making it less accessible to the bulky pivaloyl chloride electrophile. The N4 nitrogen, being a secondary amine with less steric congestion, is more nucleophilic and readily attacks the acyl chloride.[1]
Recommended Synthesis Protocol
This protocol is designed to favor the regioselective mono-acylation of (R)-2-methylpiperazine at the less sterically hindered N4 position.
Reactants and Materials
| Compound | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| (R)-2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 10.0 g | 1.0 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 12.0 g (12.5 mL) | 1.0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.1 g (16.7 mL) | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 100 mL | - |
| Brine (aq) | - | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (R)-2-methylpiperazine (10.0 g, 1.0 equiv) and triethylamine (12.1 g, 1.2 equiv) in 150 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. An inert atmosphere (nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture.
-
Addition of Acyl Chloride: Dissolve pivaloyl chloride (12.0 g, 1.0 equiv) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side reactions.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting piperazine is a key indicator of completion.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining pivaloyl chloride and neutralize the triethylamine hydrochloride salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/heptane may yield the pure product.[3]
Troubleshooting and Optimization Guide
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality Reagents | Verify the purity of starting materials via NMR or titration. Pivaloyl chloride is moisture-sensitive and can hydrolyze. | Use freshly opened or distilled pivaloyl chloride and triethylamine. Ensure (R)-2-methylpiperazine is pure and dry. |
| Incomplete Reaction | TLC or LC-MS analysis shows significant unreacted (R)-2-methylpiperazine. | Increase reaction time or allow the reaction to stir overnight at room temperature. A slight increase in temperature (e.g., to 40 °C) can also drive the reaction to completion, but monitor for side products. |
| Loss During Workup | The product is an amine and can be partially soluble in acidic aqueous layers. | Ensure the aqueous wash solutions are basic (pH > 8). Back-extract the aqueous layers with DCM to recover any dissolved product. |
Issue 2: Formation of Significant Side Products
| Side Product | Identification | Cause & Prevention |
| 1,4-Diacyl-2-methylpiperazine | Higher molecular weight peak in MS. A less polar spot on TLC compared to the mono-acylated product. | This occurs if both nitrogens are acylated. Prevention: Ensure slow, dropwise addition of pivaloyl chloride at 0 °C to maintain a low localized concentration. Do not use more than 1.0 equivalent of the acylating agent.[4] |
| (R)-1-Pivaloyl-2-methylpiperazine (Incorrect Regioisomer) | Difficult to distinguish from the desired product by TLC/MS alone. Requires careful NMR analysis (¹H and ¹³C) to confirm connectivity. | This isomer is sterically disfavored and should be a minor component. Prevention: The bulky nature of pivaloyl chloride naturally directs the reaction to the N4 position. Running the reaction at low temperatures (0 °C) enhances this kinetic selectivity. |
| Hydrolyzed Pivaloyl Chloride | Presence of pivalic acid in the crude product, visible in ¹H NMR. | Pivaloyl chloride reacted with moisture. Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
Issue 3: Difficulty with Purification
| Problem | Observation | Solution |
| Product Streaking on Silica Gel | The product appears as a long streak rather than a defined spot on the TLC plate. | The basic amine functionality is interacting strongly with the acidic silica gel. Solution: Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to neutralize the silica surface and improve peak shape. |
| Co-elution of Impurities | Impurities have similar polarity to the desired product, making separation by column chromatography difficult. | Recrystallization: Attempt recrystallization from various solvent systems (e.g., heptane/ethyl acetate, diisopropyl ether). This can be highly effective for removing small amounts of closely-related impurities.[5][6] |
| Product is an Oil | The purified product does not solidify, making handling difficult. | The product is reported as a liquid or low-melting solid.[7] If a solid is required, consider forming a salt (e.g., hydrochloride or tartrate) which are often crystalline and easier to handle. |
References
-
ResearchGate. Synthetic protocols for the selective acylation of unsymmetrically-substituted piperazines. Available at: [Link].
- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
-
ChemBK. (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Available at: [Link].
-
ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. Available at: [Link].
-
OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available at: [Link].
-
J&K Scientific. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Available at: [Link].
-
PubChem. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Available at: [Link].
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link].
- Google Patents. US3481933A - Recovery and purification of piperazine.
- Google Patents. US2919275A - Purification of piperazine.
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link].
-
MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link].
-
TUBITAK. Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Available at: [Link].
-
National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link].
-
ResearchGate. Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. Available at: [Link].
-
National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link].
-
ResearchGate. Preparation of chiral 2-methylpiperazine. Available at: [Link].
-
ACS Publications. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Available at: [Link].
-
National Institutes of Health. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link].
-
Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available at: [Link].
-
National Institutes of Health. Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. Available at: [Link].
-
RSC Publishing. Regioselective Routes to Functionalised Piperazine-2,5-diones. Available at: [Link].
-
Figshare. Collection - Microwave-Assisted Ru(II)-Catalyzed Regioselective Methyl Acylation of 2‑Arylbenzoazoles: Synthesis of Benzofuran Conjugates via C–H Activation/Annulation. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Piperazines | Ambeed [ambeed.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Improving Yield in Chiral Piperazine Synthesis
Welcome to the Technical Support Center for Chiral Piperazine Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-tested insights needed to troubleshoot and optimize your synthetic routes. Chiral piperazines are a cornerstone of modern drug discovery, yet their synthesis is often plagued by challenges in yield, purity, and stereochemical control.[1] This resource is structured to address the most common and critical issues encountered by researchers in a direct question-and-answer format, grounded in mechanistic principles and practical solutions.
Section 1: Troubleshooting Guide - Reaction & Synthesis
This section tackles common problems encountered during the chemical synthesis of the chiral piperazine core and its derivatives. Each question addresses a specific issue, explains the underlying chemical principles, and provides a clear, actionable protocol for resolution.
Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination reaction to couple an aryl halide with my chiral piperazine is consistently giving low yields (<30%). What are the likely causes and how can I fix it?
Answer: Low yields in this crucial C-N cross-coupling reaction are common and typically stem from one of four areas: catalyst system inefficiency, improper base selection, solvent effects, or thermal instability.[2] Let's break down the causality and troubleshooting steps.
-
Causality - Catalyst & Ligand: The palladium precursor and phosphine ligand form the active catalytic species. For the electron-rich and sterically accessible nitrogen atoms of a piperazine, the choice of ligand is critical to promote reductive elimination and prevent catalyst deactivation pathways like β-hydride elimination or catalyst decomposition. Electron-rich, bulky phosphine ligands are often required, especially for less reactive aryl chlorides.[2]
-
Troubleshooting Protocol:
-
Screen Ligands: Systematically screen a panel of phosphine ligands. Start with commonly successful classes for amination:
-
Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos. These are often the first choice for challenging couplings.
-
Josiphos-type ferrocenyl phosphines: Offer a different steric and electronic profile.
-
P(t-Bu)₃: A very electron-rich, bulky, but air-sensitive ligand.
-
-
Vary the Pd Source: While Pd₂(dba)₃ is common, consider Pd(OAc)₂ as it can be more reactive in some cases.
-
Optimize Pd:Ligand Ratio: A 1:2 Pd:Ligand ratio is a good starting point for monodentate ligands, but this can be optimized.
-
-
Causality - Base Selection: The base's role is to deprotonate the piperazine nitrogen, but its strength and solubility can dramatically impact the reaction. A base that is too strong (e.g., NaOtBu) can cause decomposition of sensitive starting materials or promote side reactions.[2] A base that is too weak or insoluble may lead to slow, incomplete reactions.
-
Troubleshooting Protocol:
-
Test Weaker Bases: If you suspect substrate decomposition with NaOtBu, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2] These are often more compatible with functionalized substrates.
-
Ensure Base Solubility: The base must have some solubility in the reaction medium to be effective. If using a carbonate, ensure vigorous stirring.
-
-
Causality - Solvent & Temperature: The solvent must solubilize the reagents and stabilize the catalytic species. Common solvents like toluene, dioxane, and THF are good starting points.[2] Temperature is a balancing act; it must be high enough to drive the reaction forward but not so high as to cause decomposition of reactants or the catalyst.
-
Troubleshooting Protocol:
-
Solvent Screening: If solubility is an issue, consider a more polar aprotic solvent. If using a weaker base, a more polar solvent like t-butanol might be beneficial.[2]
-
Temperature Optimization: Run a temperature screen, for example, at 80 °C, 100 °C, and 110 °C (refluxing toluene). Monitor by LC-MS to find the sweet spot between reaction rate and impurity formation.
-
Poor Diastereoselectivity in Piperazine Ring Formation
Question: I am synthesizing a cis-2,6-disubstituted piperazine via a palladium-catalyzed carboamination, but I'm getting a poor diastereomeric ratio (dr). How can I improve the selectivity?
Answer: This is an excellent question that goes to the heart of asymmetric synthesis. In palladium-catalyzed cyclizations, the diastereoselectivity is controlled by the transition state geometry. The substituents on both the nitrogen atoms and the carbon backbone influence the steric interactions in this transition state.
-
Causality - N-Substituent Effects: The electronic and steric nature of the nitrogen substituents (e.g., N1-aryl group, N4-protecting group) has a profound impact on stereocontrol. In many cases, substrates with an electron-rich N1-aryl group (like p-methoxyphenyl) lead to higher diastereoselectivity.[3][4] Conversely, electron-withdrawing groups (like p-cyanophenyl or a Boc group) can significantly lower the selectivity.[3][4] The N4-protecting group also plays a key steric role; for instance, an N4-benzyl group has been shown to give lower selectivity compared to an N4-allyl or N4-PMP group in certain systems.[3][4]
-
Troubleshooting Protocol:
-
Modify N1-Substituent: If your synthesis allows, test an analogue with a more electron-donating group on the N1-aryl ring. This can alter the electronics of the nitrogen nucleophile and favor one transition state over another.
-
Change the N4-Protecting Group: The N4-substituent is often a protecting group. If you are observing poor selectivity, consider switching from a sterically demanding group to a smaller one, or vice-versa, to alter the steric environment around the reacting centers.
-
Optimize the Ligand: The ligand on the palladium catalyst directly influences the transition state. While a ligand like P(2-furyl)₃ might be optimal for yield by suppressing side products, it may not be the best for diastereoselectivity.[3] Screen a set of ligands with varying steric bulk (e.g., PPh₃, P(o-tol)₃, Xantphos) to find the best balance of reactivity and selectivity.
-
| Parameter | Condition A (Observed) | Condition B (Suggested) | Rationale |
| N1-Substituent | p-CN-Phenyl (EWG) | p-MeO-Phenyl (EDG) | EDGs on the N1-aryl group can increase diastereoselectivity.[3][4] |
| N4-Substituent | Benzyl (Bn) | Allyl (All) | The steric profile of the N4-group influences the cyclization transition state.[3] |
| Pd Ligand | P(2-furyl)₃ | DPEPhos or Xantphos | While good for yield, the ligand must be optimized for stereocontrol. |
Incomplete Reduction of Diketopiperazine (DKP) or Piperazinone Precursors
Question: I am trying to reduce a chiral 2,5-diketopiperazine to the corresponding piperazine using LiAlH₄, but the reaction is sluggish and I see starting material and a mono-reduced (piperazinone) intermediate. How can I drive the reaction to completion?
Answer: This is a common issue. The reduction of the second amide in a DKP is often much slower than the first. Lithium aluminum hydride (LAH) is a powerful reducing agent, but its efficacy can be hampered by solubility, temperature, and the nature of the substrate.[5][6][7][8][9]
-
Causality - The Amide Bond: Amides are significantly less electrophilic than ketones or esters. LAH reduces them, but it requires harsher conditions. The intermediate amino alcohol formed after the first reduction can coordinate with the aluminum species, potentially deactivating the reducing agent or creating a less reactive complex, slowing down the second reduction.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete DKP reduction.
-
Detailed Protocol:
-
Increase Temperature: Many LAH reductions are run in THF at room temperature. If incomplete, increase the temperature to reflux. The higher kinetic energy will overcome the activation barrier for the second reduction.
-
Increase Stoichiometry: Ensure you are using a sufficient excess of LAH. For a DKP, at least 4 equivalents are needed theoretically (2 for each carbonyl, 2 to deprotonate the resulting amines). Practically, using 6-8 equivalents can help drive the reaction to completion.
-
Consider Borane Reagents: Borane (BH₃•THF or BH₃•SMe₂) is an alternative that is particularly effective for reducing amides. It often provides cleaner reductions with fewer side products compared to LAH and can be run under milder conditions. The reaction typically involves refluxing in THF.
-
Side-Reaction in Aza-Michael Addition Route to Piperazines
Question: I'm using an intramolecular aza-Michael addition to form a piperazine ring, but I'm observing a significant amount of a five-membered lactam byproduct. What is causing this and how can I prevent it?
Answer: This is a classic case of competing cyclization pathways. The formation of the five-membered lactam indicates that an alternative nucleophile (likely a deprotected carboxylate or its equivalent) is competing with the desired amine cyclization, or that the precursor itself is prone to an alternative ring closure.
-
Causality - Competing Nucleophiles & Ring Strain: In a key strategy for synthesizing 2,3-disubstituted piperazines, a 1,4-diamine precursor undergoes cyclization. If the final deprotection step (e.g., TFA removal of a Boc group) is followed by neutralization with a base at room temperature, the conditions can be sufficient to promote the undesired lactam formation.[10] This is often kinetically favored, even if the six-membered piperazine is the thermodynamic product.
-
Preventative Protocol:
-
Low-Temperature Neutralization: The most critical step is the neutralization after the deprotection of the amine that will perform the cyclization. After removing the protecting group (e.g., with TFA), evaporate the acid, redissolve the crude salt in a suitable solvent (like DCM), and cool the solution to 0 °C in an ice bath.
-
Slow Addition of Base: Add the neutralizing base (e.g., saturated aq. NaHCO₃) slowly to the cold solution with vigorous stirring. Maintaining a low temperature during neutralization disfavors the activation energy barrier for the competing lactam formation, allowing the desired aza-Michael addition to dominate.[10]
-
Immediate Extraction: Once neutralized, immediately proceed with the workup (phase separation, drying) to isolate the piperazine before any potential re-equilibration or side reactions can occur at room temperature.
-
Section 2: FAQs - Purification, Analysis & Scale-Up
This section provides quick answers to frequently asked questions regarding the downstream processing of chiral piperazines.
Q1: My chiral piperazine streaks badly on silica gel chromatography. How can I get clean separation?
This is due to the basic nature of the piperazine nitrogens interacting strongly with the acidic silanol groups on the silica surface.[11]
-
Quick Fix: Add a small amount of a competing base to your eluent system. 0.5-1% triethylamine (TEA) or 1-2% ammonia in methanol (if using a DCM/MeOH gradient) is usually sufficient to "mask" the active sites on the silica and achieve sharp peaks.
-
Alternative: If your compound is stable, you can add 0.1% formic acid or acetic acid to the mobile phase. This protonates the piperazine, and the resulting salt often chromatographs more cleanly.[11]
Q2: I can't get baseline separation of my piperazine enantiomers on chiral HPLC. What should I try?
Developing a chiral separation method is often empirical. If you're struggling, a systematic approach is needed.
-
Confirm Column Choice: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are highly effective for piperazine derivatives. Columns like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) are an excellent starting point.[12]
-
Optimize Mobile Phase:
-
Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol. Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%).
-
Additives: Small amounts of additives can dramatically change selectivity. For basic compounds like piperazines, adding 0.1% diethylamine (DEA) or ethylenediamine can improve peak shape and resolution.
-
Temperature: Lowering the column temperature (e.g., to 10-15 °C) often increases the enantiomeric resolution, as the interactions with the CSP become more defined.
-
-
Consider Derivatization: If your piperazine lacks a strong UV chromophore, detection can be difficult.[12] Pre-column derivatization of one of the piperazine nitrogens with a UV-active group (like a benzoyl or dansyl chloride) can enhance sensitivity and may also improve the chiral separation.
Q3: My reaction seems to be causing racemization of my chiral center. How can I identify the cause?
Racemization is a critical issue that can undermine the entire synthesis. The two most common causes are exposure to harsh base or acid/base conditions when a chiral center is adjacent to a carbonyl group.
-
Mechanism 1: Deprotonation/Reprotonation: If your chiral center has an adjacent proton (e.g., at C2 of the piperazine ring) and is exposed to a strong base, deprotonation can form a planar, achiral carbanion. Subsequent reprotonation can occur from either face, leading to racemization. This is a risk during steps like asymmetric lithiation if conditions are not carefully controlled.
-
Mechanism 2: Enolization: If your chiral center is alpha to a carbonyl group (e.g., in a piperazin-2-one intermediate), both acid and base can catalyze racemization by forming the achiral enol or enolate intermediate.[9]
-
Troubleshooting Steps:
-
Analyze Intermediates: Take samples at each step of your synthesis and check the enantiomeric excess (ee) by chiral HPLC. This will pinpoint the exact step where stereochemical purity is lost.
-
Avoid Strong Bases: If racemization occurs at a step involving a base, switch to a milder, non-nucleophilic base if possible. For example, if a strong inorganic base is causing racemization of an N-H containing intermediate, consider using an organic amine base instead.
-
Control Temperature: Perform base- or acid-mediated steps at the lowest possible temperature to minimize the rate of enolization or unwanted deprotonation.
-
Q4: I need to scale up my synthesis from 1 g to 100 g. What are the biggest challenges I should anticipate?
Scaling up is not just about using bigger flasks. The primary challenges are managing reaction exotherms and ensuring efficient mixing and purification.
-
Heat Transfer: Many reactions in piperazine synthesis (e.g., reductions with LAH, certain coupling reactions) are exothermic. In a large flask, the surface-area-to-volume ratio decreases dramatically, making it difficult to dissipate heat. This can lead to thermal runaways.[13]
-
Solution: The standard industrial solution is to use a jacketed reactor with controlled cooling. For highly exothermic steps, slow, controlled addition of the reactive reagent via an addition funnel is critical. At production scale, continuous-flow reactors are often used because their high surface-area-to-volume ratio provides superior heat transfer, allowing for safer and more efficient reactions.[13][14]
-
-
Purification: Column chromatography, which is convenient at the lab scale, becomes expensive and impractical for multi-kilogram quantities.
-
Solution: Develop a robust crystallization protocol. For piperazines, purification via salt formation (e.g., precipitating the diacetate or hexahydrate salt) is a highly effective and scalable method to achieve high purity.[11][15] This involves finding a solvent system where the salt is sparingly soluble while the impurities remain in solution.
-
Section 3: Visualized Workflows & Protocols
Experimental Workflow: Optimization of Buchwald-Hartwig Amination
Sources
- 1. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Give the expected products of lithium aluminum hydride reduction ... | Study Prep in Pearson+ [pearson.com]
- 8. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 9. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Asymmetric Lithiation of Piperazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of asymmetric lithiation of N-Boc-piperazine?
A1: Asymmetric lithiation is a powerful C-H functionalization technique used to create chiral molecules.[1][2] In the context of N-Boc-piperazine, the process involves the enantioselective removal of a proton (deprotonation) from one of the two prochiral α-carbons adjacent to the Boc-protected nitrogen. This is achieved using a complex formed between an organolithium base, typically sec-butyllithium (s-BuLi), and a chiral diamine ligand, most famously (-)-sparteine or a synthetic equivalent known as a "sparteine surrogate".[3][4][5][6] The chiral ligand creates a sterically defined environment around the lithium base, directing it to abstract one specific proton over its mirror-image counterpart. The resulting configurationally stable, enantioenriched lithiated intermediate can then be "trapped" by an electrophile to yield an α-substituted piperazine with high enantiomeric excess (e.e.).[7]
Q2: Why is the reaction typically run at -78 °C?
A2: The cryogenic temperature of -78 °C (dry ice/acetone bath) is critical for several reasons:
-
Stability of the Lithiated Intermediate: Organolithium species, especially those derived from N-heterocycles, can be thermally unstable.[8] Low temperatures prevent decomposition pathways such as β-elimination or ring fragmentation, which can drastically lower yields.[9][10][11]
-
Enantioselectivity: The energetic difference between the two diastereomeric transition states leading to the (R)- or (S)-lithiated intermediate is often small. Lowering the temperature amplifies this small difference, leading to a higher degree of enantioselectivity according to the Eyring equation. While some protocols have been developed for higher temperatures (e.g., -20 °C to -50 °C), these often require very short lithiation times and may result in lower enantiomeric ratios (e.r.).[12][13][14]
-
Preventing Side Reactions: Organolithium bases are highly reactive and can engage in undesired side reactions with solvents (like THF) or even the chiral ligand if the temperature is too high.[15]
Q3: What is a "sparteine surrogate" and why would I use one?
Q4: How do I properly handle organolithium reagents like s-BuLi?
A4: Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air and react violently with water.[17] Safe handling is paramount and requires rigorous adherence to protocol under an inert atmosphere (argon or nitrogen).[17][18]
-
Inert Atmosphere: All glassware must be oven- or flame-dried and cooled under a stream of inert gas. Reactions should be conducted using Schlenk line techniques or within a glovebox.[17]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Titration: The molarity of commercial organolithium solutions can decrease over time. It is essential to titrate the solution before use to determine its exact concentration for accurate stoichiometry.
-
Safe Transfer: Use gas-tight syringes or a cannula for transferring the reagent.[18]
-
Quenching: Unused reagent and reaction residues must be quenched carefully at low temperatures by slow addition to a non-protic solvent like isopropanol in hexane, followed by a protic solvent like ethanol or water.[18]
Troubleshooting Guide
This section addresses common problems encountered during the asymmetric lithiation of piperazines. The guide is structured in a problem/cause/solution format to facilitate rapid diagnosis and resolution.
Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a logical flowchart for troubleshooting common issues.
Caption: Troubleshooting Decision Tree.
Issues with Enantioselectivity (Low e.e. or e.r.)
| Potential Cause | Explanation & Recommended Solution |
| Impure or Wet Reagents | The chiral ligand-base complex is highly sensitive to moisture and impurities. Water will quench the organolithium, while impurities in the ligand can disrupt the formation of the precise chiral complex required for high enantioselectivity. Solution: Ensure the chiral diamine (e.g., (-)-sparteine) is purified (e.g., via Kugelrohr distillation) and stored under inert gas. Use freshly opened or distilled anhydrous solvents (Et₂O, Toluene, etc.). |
| Incorrect Stoichiometry | An excess of s-BuLi relative to the chiral ligand can lead to a non-chiral, "naked" s-BuLi deprotonation, which is racemic and will erode the overall e.e. Typically, a slight excess of both the ligand and the base relative to the substrate is used. Solution: Accurately titrate the s-BuLi solution immediately before use. A typical ratio is 1.2 equivalents of s-BuLi and 1.2 equivalents of the chiral ligand relative to 1.0 equivalent of the N-Boc-piperazine. |
| Temperature Fluctuations | As discussed in the FAQs, maintaining a stable, low temperature is crucial. If the temperature rises, even locally within the flask, the enantioselectivity of the deprotonation step can decrease significantly. Solution: Ensure the reaction flask is well-immersed in the -78 °C bath and that the reaction mixture is stirred efficiently (but not so vigorously as to create a vortex that exposes the flask wall). Add the s-BuLi slowly and dropwise to dissipate the heat of reaction. |
| Solvent Choice | The choice of solvent can influence the aggregation state and reactivity of the organolithium complex. While ethereal solvents like diethyl ether (Et₂O) are common, more coordinating solvents like THF can sometimes interfere with the chiral complex, leading to lower selectivity. [16]Solution: Diethyl ether is often the solvent of choice for s-BuLi/sparteine systems. If results are poor, consider switching to a less coordinating solvent like toluene or MTBE, though this may require re-optimization of reaction times. |
Low Yields and Incomplete Conversion
| Potential Cause | Explanation & Recommended Solution |
| Degraded s-BuLi | s-BuLi has a limited shelf life, and its concentration will decrease over time, especially if not stored properly at low temperatures. If the concentration is lower than assumed, the reaction will be substoichiometric. Solution: Always titrate the s-BuLi before use. If the solution is old or has been handled improperly, procure a fresh bottle. |
| Insufficient Lithiation Time | The deprotonation of N-Boc-piperazine is not instantaneous. Insufficient time for the lithiation to complete before adding the electrophile will naturally result in low yields of the desired product and recovery of starting material. Solution: Lithiation times are substrate-dependent but typically range from 1 to 6 hours at -78 °C. If yields are low, consider increasing the lithiation time. Mechanistic studies using in situ IR spectroscopy have been used to determine optimal lithiation times. [9][19][20][21] |
| Poorly Reactive Electrophile | Not all electrophiles are equally reactive, especially at -78 °C. If the trapping step is inefficient, the lithiated intermediate may decompose upon warming. The choice of electrophile has been shown to be a critical factor affecting yield. [9][10][19]Solution: Ensure the electrophile is reactive enough for the conditions. For less reactive electrophiles, a transmetalation step (e.g., to a cuprate or zinc species) may be necessary to achieve efficient coupling. [7] |
| Ring Fragmentation Side Reaction | A significant issue in piperazine lithiation is a ring-fragmentation pathway that can be initiated after the addition of the electrophile. [9][10]The lithiated intermediate can decompose, particularly if the distal N'-substituent is not sterically bulky. This side reaction is a major cause of low yields. [11]Solution: Employing a sterically hindered group on the distal nitrogen (N'), such as a tert-butyl or cumyl group, can minimize or prevent this fragmentation pathway. [19][22] |
Formation of Unexpected Side Products
| Potential Cause | Explanation & Recommended Solution |
| β-Elimination | The lithiated piperazine intermediate can undergo β-elimination, leading to ring-opened byproducts. This is more prevalent at higher temperatures or with prolonged reaction times after electrophile addition. [11]Solution: Strictly maintain the temperature at -78 °C. After the addition of the electrophile, allow the reaction to stir for a defined period at -78 °C before quenching or warming, but avoid unnecessarily long times. |
| Reaction at Distal Nitrogen | If the distal nitrogen (N') is unprotected or bears a simple alkyl group, it can act as a Lewis base or even a nucleophile, potentially reacting with the electrophile or interfering with the lithiated intermediate. [10][19]Solution: The N' position should be protected with a suitable group. As mentioned, a sterically bulky group is often optimal as it shields the nitrogen electronically and sterically, preventing both fragmentation and unwanted side reactions. [19][22] |
Key Experimental Protocol: Asymmetric Lithiation of N-Boc-N'-benzylpiperazine
This protocol is a representative example and may require optimization for different substrates or electrophiles.
Materials:
-
N-Boc-N'-benzylpiperazine (1.0 mmol, 1.0 eq)
-
(-)-Sparteine (1.2 mmol, 1.2 eq), freshly purified
-
sec-Butyllithium (~1.4 M in cyclohexane, 1.2 mmol, 1.2 eq), freshly titrated
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., Trimethylsilyl chloride, 1.5 mmol, 1.5 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Repeat three times.
-
Charging Flask: Under a positive pressure of argon, add N-Boc-N'-benzylpiperazine followed by anhydrous Et₂O (10 mL).
-
Ligand Addition: Add (-)-sparteine via syringe.
-
Cooling: Cool the resulting solution to -78 °C in a dry ice/acetone bath and stir for 15 minutes.
-
Lithiation: Add the titrated s-BuLi solution dropwise over 10 minutes. The solution may turn yellow or orange.
-
Stirring: Stir the reaction mixture at -78 °C for 4 hours.
-
Electrophilic Trap: Add the electrophile dropwise. Stir for an additional 2 hours at -78 °C.
-
Quenching: Remove the flask from the cold bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with Et₂O (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and characterize the product by NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
References
-
Stead, D., O'Brien, P., & Sanderson, A. (2008). A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine. Organic Letters, 10(7), 1409–1412. [Link] [3][4][6]2. O'Brien, P., et al. (2010). Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters. Chemical Communications, 46(44), 8456-8458. [Link]
-
Beak, P., & Lee, W. K. (1993). Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society, 115(11), 4627–4635. [Link] [5]4. Dixon, A. M., et al. (2010). Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF. PubMed. [Link] [16]5. Firth, J. D., O'Brien, P., & Campos, K. R. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(3), 968–977. [Link] [9][10][19][22]6. Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023-7031. [Link] [20][21]7. Stead, D., O'Brien, P., & Sanderson, A. (2008). A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine. Figshare. [Link] [6]8. O'Brien, P., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(6), 933–937. [Link] [11][22]9. Kasten, K., Seling, N., & O'Brien, P. (2019). Enantioselective Lithiation–Substitution of Nitrogen-Containing Heterocycles. Organic Reactions, 100, 255–328. [Link] [7]10. Hughes, D. L. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(6), 943-961. [Link]
-
Gelardi, G., et al. (2013). Asymmetric lithiation trapping of N-boc heterocycles at temperatures above -78°C. Organic Letters, 15(23), 6046–6049. [Link] [12][13][14]12. Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(46), 12563-12567. [Link] [1][2]13. Ferris, L. (2015). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link] [8]14. Schmalz, H.-G. (2021). Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link] [15]15. Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54832. [Link] [17]16. Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. ehs.princeton.edu. [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. figshare.com [figshare.com]
- 7. organicreactions.org [organicreactions.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. figshare.com [figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Piperazine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for overcoming the common challenge of steric hindrance in reactions involving the piperazine scaffold. The piperazine moiety is a cornerstone in medicinal chemistry, but its substitution, particularly with bulky groups, can often be challenging.[1][2] This resource offers in-depth, evidence-based solutions to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when dealing with sterically hindered piperazine reactions.
Q1: Why is my N-alkylation of a 2-substituted piperazine failing with a bulky secondary alkyl halide?
This is a classic case of steric impediment. The nucleophilicity of the piperazine nitrogen is diminished by the adjacent substituent, and the electrophile itself presents a significant steric barrier. Several factors could be at play:
-
Insufficient Reaction Temperature: The activation energy for this reaction is likely high due to steric repulsion. Insufficient heating may lead to a sluggish or stalled reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. A solvent that does not adequately solvate the transition state can hinder the reaction.
-
Weak Base: If a base is used to scavenge the HX byproduct, a weak base may not be sufficient to drive the reaction forward, especially if the piperazine salt is formed.
Q2: I'm observing significant amounts of N,N'-bis-arylation in my Buchwald-Hartwig reaction, even with a 1:1 stoichiometry. How can I improve mono-selectivity?
Controlling selectivity in N-arylation of piperazine is a common challenge.[3][4] While stoichiometry is a key factor, other parameters are equally critical:
-
Excess Piperazine: Using a significant excess of piperazine can statistically favor the mono-arylated product.[4]
-
Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing an excess of piperazine can maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-arylated product reacting a second time.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand in a palladium-catalyzed reaction are crucial.[4] Bulky, electron-rich ligands can favor the coupling of the less hindered piperazine nitrogen and may disfavor the second coupling event.
Q3: My acylation reaction with a sterically demanding acyl chloride is giving low yields. What are my options?
Direct acylation with bulky acyl chlorides can be inefficient. Consider the following alternatives:
-
Use of Coupling Reagents: Employing modern peptide coupling reagents can be highly effective for forming amide bonds with sterically hindered substrates.[5][6] Reagents like HATU, HBTU, or PyBOP activate the carboxylic acid, facilitating its reaction with the hindered piperazine nitrogen.[6][7]
-
In Situ Anhydride Formation: A convenient method involves the in situ formation of a mixed anhydride from the corresponding carboxylic acid. For instance, reacting the arylcarboxylic acid with trimethylacetyl chloride in the presence of a base generates a bulky mixed anhydride, which can then react selectively with piperazine. The steric bulk of the pivaloyl group can disfavor bis-acylation.[8]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific, challenging scenarios.
Scenario 1: Low Yield in a Palladium-Catalyzed N-Arylation of a Hindered Piperazine
You are attempting to couple a 2,5-dimethylpiperazine with an ortho-substituted aryl bromide using a palladium catalyst and a phosphine ligand, but the yield is consistently below 20%.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
Technical Support Center: Purification of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Welcome to the technical support guide for the purification of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (PubChem CID: 24728865).[1] This document is designed for researchers, chemists, and pharmaceutical development professionals who are working with this chiral piperazine derivative. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format, supported by detailed protocols and troubleshooting guides.
The purification of this molecule presents unique challenges due to its basicity, potential to be an oil at room temperature, and the critical need to maintain its enantiomeric purity. This guide provides the expertise to navigate these complexities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary recommended methods for purifying crude (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one?
The choice of purification method depends on the nature of the impurities and the scale of your synthesis. The two most effective techniques are Column Chromatography and Diastereomeric Salt Crystallization .
-
Column Chromatography: This is the most versatile method for separating the target compound from a variety of impurities, such as starting materials, by-products, and reagents.[2][3][4] Due to the basic nature of the piperazine moiety, specific considerations are required to achieve good separation.
-
Diastereomeric Salt Crystallization: This classical resolution technique is highly effective for both purification and chiral enrichment. By reacting the basic piperazine derivative with a chiral acid, you form diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[5][6] This method is particularly useful if the crude product has low enantiomeric excess (ee) or if you need to remove other basic impurities that are difficult to separate by chromatography.
Q2: I'm performing silica gel column chromatography, but my compound is smearing badly (tailing). How can I improve the peak shape and separation?
This is a classic issue encountered when purifying basic compounds like piperazine derivatives on standard silica gel.
The Cause (Expertise & Experience): The tailing is caused by strong ionic interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This strong binding causes a portion of the molecules to lag behind the main band, resulting in a tailed peak and poor separation.
The Solution: To resolve this, you must neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[7]
-
Triethylamine (TEA): Add 0.1–1% (v/v) of triethylamine to your solvent system. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, thus preventing strong adsorption and improving peak shape.[7]
-
Ammonia in Methanol: For very basic compounds or when TEA is not effective, a 1-2% addition of a 7N ammonia in methanol solution to the mobile phase can be used.[7]
-
Self-Validating System: Before running the column, validate your modified solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a TLC plate and develop it in your chosen eluent both with and without the basic modifier. You should observe a significant reduction in streaking and a more compact spot with the modifier present. Aim for an Rf value of 0.2-0.4 for your product in the modified system.[7]
Q3: My purified product is a thick oil and I cannot get it to crystallize. How can I obtain a solid material?
Oily products are common for piperazine derivatives and present challenges for handling and final purification.[7] The most reliable method to solidify such compounds is through salt formation .
The Causality (Expertise & Experience): The oily nature is due to a combination of factors, including molecular flexibility and the absence of a stable crystal lattice. By reacting your basic free-base with an acid, you form an ammonium salt. These salts are ionic, often have higher melting points, and are typically crystalline solids that are much easier to handle and purify by recrystallization.[7][8]
Recommended Procedure:
-
Dissolve your crude oil in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Slowly add a solution of an appropriate acid. Common choices include:
-
Stir the mixture. The salt may precipitate immediately or require cooling in an ice bath to induce crystallization.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Trustworthiness: This method is highly reliable for achieving high purity, as the crystallization process is itself a purification step, often removing non-basic impurities that remain in the solvent.[7] If needed, the purified salt can be converted back to the free-base by dissolving it in water, neutralizing with a base (e.g., NaOH or NaHCO₃), and extracting with an organic solvent.[7]
Q4: How do I confirm the enantiomeric purity of my final product?
Standard techniques like NMR or achiral HPLC can confirm chemical purity but cannot distinguish between enantiomers. For this, you must use a chiral analytical method.
The Authoritative Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee).[9][10]
Expertise & Experience: The key to a successful chiral separation is selecting the correct Chiral Stationary Phase (CSP). For piperazine derivatives, polysaccharide-based CSPs are highly effective.[9]
-
Recommended Column: A column such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) is an excellent starting point.[9][11]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. Sometimes, a basic additive like diethylamine (DEA) is required to improve peak shape.[11]
-
Detection: The compound lacks a strong chromophore, so UV detection at a low wavelength (e.g., 205-220 nm) is necessary for adequate sensitivity.[9]
Self-Validating System: To validate your method, you must first analyze a racemic sample of your compound to confirm that you can achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.[9] Once separation is achieved, you can analyze your purified sample and calculate the enantiomeric excess using the peak areas.[9]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for Basic Amines
This protocol is optimized to mitigate the tailing issues discussed in FAQ #2.
-
TLC Analysis & Solvent Selection:
-
Prepare a stock solution of your crude product.
-
On a silica TLC plate, test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Once a system gives a rough separation, add 0.5% (v/v) triethylamine (TEA) to the mobile phase.
-
Optimize the solvent ratio to achieve an Rf of ~0.3 for the product spot, ensuring it is round and well-defined. A patent for a similar synthesis uses ethyl acetate/methanol (9:1) as an eluent system.[12][13]
-
-
Column Packing (Wet Method):
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).[14]
-
Prepare a slurry of silica gel in your chosen mobile phase (containing TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[14]
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, applying gentle air pressure ('flash' chromatography) to maintain a steady flow.[15]
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent and TEA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like methanol can help remove residual TEA.
-
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a starting point for developing a robust analytical method.
-
System Preparation:
-
Sample Preparation:
-
Prepare a stock solution of your racemic standard at ~1 mg/mL in the mobile phase.
-
Prepare a sample of your purified product at the same concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]
-
Inject 10 µL of the racemic standard. Verify that you see two baseline-separated peaks (Rs > 1.5).
-
Inject 10 µL of your purified sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers from your racemic run.
-
For your purified sample, integrate the peak areas.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.[9]
-
Summary of Purification Strategies
| Technique | Primary Application | Advantages | Disadvantages |
| Flash Column Chromatography | General purification from non-basic impurities and by-products. | Versatile, applicable to a wide range of impurities, good for moderate scales. | Requires basic modifier, can be material and solvent intensive, may not separate enantiomers.[16] |
| Diastereomeric Salt Crystallization | Purification from basic impurities and chiral enrichment. | Highly efficient for achieving high chemical and enantiomeric purity; easily scalable. | Requires a suitable chiral acid, may not remove all structurally similar impurities.[7] |
| Vacuum Distillation | Removal of non-volatile or very high-boiling impurities. | Excellent for removing certain types of impurities. | Compound must be thermally stable; not effective for separating compounds with similar boiling points.[7] |
| Chiral HPLC (Preparative) | Direct separation of enantiomers. | Direct method for obtaining high enantiomeric purity. | Expensive stationary phases, lower throughput, can be difficult to scale up.[17][18] |
References
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available from: [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available from: [Link]
-
Václavík, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2156. Available from: [Link]
-
Column chromatography. Columbia University. Available from: [Link]
-
Rao, D. P., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(3), 838-843. Available from: [Link]
- Synthesis method of chiral piperazinone derivative. Google Patents (CN108129404B).
- Method for the preparation of piperazine and its derivatives. Google Patents (US6603003B2).
-
Column chromatography. Wikipedia. Available from: [Link]
-
Column Chromatography - What are Different Types and How to Select Right Method. Separation Science. Available from: [Link]
-
Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1530. Available from: [Link]
-
What Is Column Chromatography? Principles and Protocols. Technology Networks. Available from: [Link]
-
The Basics of Running a Chromatography Column. Bitesize Bio. Available from: [Link]
- Purification of piperazine. Google Patents (US2919275A).
-
How to extract/isolate piperazine from water without distillation? ResearchGate. Available from: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]
-
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. PubChem. Available from: [Link]
-
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. J&K Scientific. Available from: [Link]
-
(S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. ChemBK. Available from: [Link]
-
Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available from: [Link]
-
Wasiak, W., & Ciesielski, W. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 15, 171-181. Available from: [Link]
-
Fu, C., et al. (2012). GC–MS characterisation of the piperazine analogues 2-FPP, 3-FPP, 4-FPP, 2-TFMPP, 3-TFMPP and 4-TFMPP. Analytical Methods, 4(7), 2170-2178. Available from: [Link]
-
Collins, M., et al. (2013). Development and validation of a presumptive colour test for the detection of piperazine analogues in illicit materials. Analytical Methods, 5(22), 6432-6439. Available from: [Link]
-
Schöllkopf, U., et al. (1985). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 50(5), 694–696. Available from: [Link]
-
Trouble with chiral separations. Chromatography Today. (2020). Available from: [Link]
-
The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. (2023). Available from: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]
-
Chiral Drug Separation. In Encyclopedia of Separation Science. (2000). Academic Press. Available from: [Link]
-
(3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses. Available from: [Link]
Sources
- 1. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | C10H20N2O | CID 24728865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. jocpr.com [jocpr.com]
- 12. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 13. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
Technical Support Center: Navigating Stability Challenges of Substituted Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted piperazine compounds. This resource is designed to provide in-depth guidance and troubleshooting for the stability issues commonly encountered during the discovery, development, and analysis of these important pharmaceutical scaffolds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate these challenges effectively.
Introduction: The Duality of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs. Its basic nitrogens can be crucial for target engagement and for tuning physicochemical properties like solubility. However, these same nitrogen atoms, along with the heterocyclic ring structure, also represent potential hotspots for chemical instability. Understanding and mitigating these liabilities is paramount for ensuring the quality, safety, and efficacy of piperazine-containing drug candidates.
This guide is structured to address your specific experimental issues in a direct question-and-answer format, moving from common formulation and storage problems to complex analytical challenges.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter in the lab, providing not just solutions but also the underlying chemical rationale.
Formulation and Storage Stability
Question 1: I'm observing a rapid loss of potency in my aqueous formulation of a novel piperazine-containing drug candidate. What are the likely causes and how can I improve its stability?
Answer: Aqueous formulations can be a challenging environment for piperazine derivatives. The primary culprits for potency loss are often hydrolysis, oxidation, and pH-dependent degradation.[1][2]
-
Causality: The two nitrogen atoms in the piperazine ring are nucleophilic and can be susceptible to various reactions. In aqueous solution, the compound's ionization state, governed by the solution's pH, plays a critical role in its stability.[1]
-
Troubleshooting Steps:
-
pH Optimization: The first and most critical step is to perform a pH-stability profile. This involves preparing your formulation across a range of pH values (e.g., pH 3 to 9) and monitoring the compound's concentration over time at a stressed temperature (e.g., 40-60°C). The pH at which the degradation rate is lowest is your optimal pH for formulation. Buffering the formulation at this pH is crucial for maintaining stability.[1]
-
Salt Formation: If not already a salt, consider formulating the drug as a hydrochloride or citrate salt. This can significantly enhance stability in solution by protonating the piperazine nitrogens, making them less susceptible to certain degradation pathways.[1]
-
De-risking Oxidation: The piperazine ring can be susceptible to oxidation, which may be catalyzed by trace metal ions or initiated by dissolved oxygen.[3][4]
-
Inert Atmosphere: During formulation, sparge your solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Chelating Agents: Consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any metal ions that could catalyze oxidative degradation.
-
-
Excipient Compatibility: Ensure that the excipients in your formulation are not contributing to the degradation. For example, some sugars can contain reactive impurities. Conduct a systematic excipient compatibility study.
-
Question 2: My solid, purified piperazine compound is developing a yellow or brown discoloration upon storage. What is causing this?
Answer: Color change in a solid-state drug substance is a common indicator of degradation. For piperazine compounds, the most frequent causes are photodegradation and oxidation.[1]
-
Causality:
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of colored degradants.[1][5] Many complex organic molecules, including those with aromatic substituents common on piperazine drugs, can absorb UV light.
-
Oxidation: The nitrogen atoms of the piperazine ring can react with atmospheric oxygen, especially at sites of substitution. This can lead to the formation of N-oxides or other oxidative degradation products which are often colored.[1][3]
-
-
Troubleshooting & Prevention:
-
Light Protection: Always store your solid compound in amber vials or other light-resistant containers.[1] For highly sensitive compounds, conduct all handling in a dark room or under yellow light.
-
Inert Atmosphere: Store the compound in a tightly sealed container. For long-term storage of highly sensitive materials, consider flushing the container with nitrogen or argon before sealing.[1]
-
Temperature Control: While light and oxygen are the primary drivers, heat can accelerate these degradation processes. Store your compound at the recommended temperature, typically refrigerated or frozen.
-
Question 3: I'm getting inconsistent results in my biological assays. Could this be related to compound stability?
Answer: Absolutely. Inconsistent biological data is a classic red flag for compound instability under experimental conditions.[1] If you observe a drift in potency (e.g., lower activity in samples prepared earlier in the day) or unexpected biological effects, you must investigate the stability of your compound in your specific assay medium.
-
Causality: Assay media are complex aqueous environments, often containing salts, proteins, and other components that can affect pH and catalyze degradation. Phenyl piperazines, for instance, have shown lower stability than benzyl piperazines in whole blood.[6][7]
-
Troubleshooting & Best Practices:
-
Fresh is Best: Always use freshly prepared solutions for your experiments whenever possible.[1]
-
Stock Solution Stability: If you must store stock solutions (e.g., in DMSO), keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1] Before starting a large screening campaign, it's wise to conduct a short-term stability study of your compound in the stock solution solvent.
-
In-Assay Stability: Test the stability of your compound directly in the assay buffer over the time course of your experiment. For example, incubate the compound in the assay medium at 37°C for 0, 2, 4, and 8 hours (or the maximum duration of your experiment) and then analyze the concentration by HPLC or LC-MS.
-
Analytical and Experimental Challenges
Question 4: I'm developing a stability-indicating HPLC method for my piperazine drug, but I'm struggling to separate the parent drug from its degradation products. What can I do?
Answer: Developing a robust, stability-indicating HPLC method is essential for accurately assessing drug stability. Separation challenges are common, especially when degradation products are structurally similar to the parent compound. Here’s a systematic approach to troubleshooting:
-
Causality: Piperazine derivatives are basic compounds, which can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols. Degradation products may have very similar polarities to the parent drug, making separation difficult.
-
Method Development & Troubleshooting Strategy:
-
Column Selection: Don't rely solely on a C18 column. Explore different stationary phase selectivities. A phenyl or cyano column can offer different interactions (pi-pi stacking) that may resolve closely eluting peaks.[1]
-
Mobile Phase pH Adjustment: The pH of the aqueous portion of your mobile phase is a powerful tool for manipulating the retention and peak shape of basic compounds like piperazines.[1] Small changes in pH can alter the ionization state of your analyte and its degradants, leading to significant changes in retention time.
-
Organic Modifier: Vary both the type (acetonitrile vs. methanol) and the proportion of the organic solvent.[1]
-
Additives: To improve peak shape, consider adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase. TEA acts as a competitive base, masking the silanol groups on the stationary phase and reducing peak tailing.[1]
-
Gradient Elution: If isocratic elution fails, a gradient elution program, where the mobile phase composition changes over time, is often necessary to resolve complex mixtures of parent drug and degradants.[1]
-
Use Stressed Samples for Development: It is critical to use samples from forced degradation studies to develop your method. This ensures that you are challenging the method with the actual degradation products that need to be separated.[1]
-
Question 5: An unexpected peak has appeared in the chromatogram of my stability sample. How can I identify this unknown degradant?
Answer: Identifying unknown degradation products is a critical part of any stability study and is required by regulatory agencies. A multi-step analytical approach is typically required.
-
Causality: Degradation can lead to a variety of new chemical entities through processes like oxidation, hydrolysis, or ring opening.[3][8][9] Their structures must be elucidated to understand the degradation pathway.
-
Identification Workflow:
-
Mass Spectrometry (MS): The most powerful tool for this task is a mass spectrometer coupled to your HPLC system (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is the first crucial piece of information.[1]
-
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion of the unknown peak and fragmenting it inside the mass spectrometer (MS/MS), you can obtain a fragmentation pattern. This pattern provides structural information, acting like a fingerprint for the molecule.[1]
-
Forced Degradation Studies: Analyzing the degradation profiles under different, specific stress conditions (acid, base, oxidation, heat, light) can provide clues about the nature of the degradant.[1] For example, if the unknown peak is only present in the sample stressed with hydrogen peroxide, it is likely an oxidative degradant, such as an N-oxide.[3][10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for substituted piperazines?
A1: The most prevalent degradation pathways are:
-
Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and ring-opened products.[3][10] The presence of atmospheric oxygen, peroxides, or metal ion catalysts can promote this process.[9] Common oxidative degradation products include ethylenediamine, 2-oxopiperazine, and formylpiperazine.[8]
-
Photodegradation: Many piperazine-containing drugs are sensitive to light, especially UV light. This can lead to complex degradation pathways and the formation of colored impurities.[1][5]
-
Thermal Degradation: At elevated temperatures, piperazine compounds can degrade, sometimes through ring-opening reactions.[9][11]
-
Acid/Base Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, substituents on the ring or attached to the nitrogens may be labile under acidic or basic conditions.[2]
Q2: How does the substitution pattern on the piperazine ring affect stability?
A2: The nature and position of substituents significantly influence stability. For example, benzyl piperazines have been shown to be more stable than phenyl piperazines in biological matrices.[7] Electron-donating or withdrawing groups on aromatic substituents can alter the susceptibility of the piperazine nitrogens to oxidation. Methyl substitution on the ring has been found to increase the rate of thermal degradation compared to unsubstituted piperazine.[12]
Q3: Are there any specific analytical techniques I should use for piperazine stability studies?
A3: A combination of techniques is often necessary.
-
HPLC with UV detection is the workhorse for quantifying the parent compound and known impurities.[13][14]
-
LC-MS and LC-MS/MS are indispensable for identifying unknown degradation products and for analyzing samples with complex matrices.[1][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile or thermally stable derivatives.[6][8]
Q4: What are "forced degradation studies" and why are they important?
A4: Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions (e.g., high heat, extreme pH, strong oxidizing agents, intense light) to intentionally degrade it.[1][15] These studies are crucial for:
-
Identifying likely degradation products: This helps in understanding the degradation pathways.[2]
-
Developing and validating stability-indicating analytical methods: By generating the degradants, you can ensure your analytical method can separate them from the parent drug.[1]
-
Assessing the intrinsic stability of the molecule: This provides insights into how the drug should be formulated and stored.[2] A degradation level of 5-20% is generally considered optimal for these studies.[1][15]
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a piperazine-containing drug substance.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
Piperazine-containing drug substance
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffers for HPLC analysis
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[1] Withdraw samples at various time points, cool, neutralize with an equivalent amount of base, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH. Store at an elevated temperature (e.g., 60°C).[1] Withdraw samples, cool, neutralize with an equivalent amount of acid, and dilute for analysis.
-
Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂. Store at room temperature.[1] Withdraw samples and dilute for analysis.
-
Thermal Degradation (Solid): Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).[2] Dissolve a sample for analysis.
-
Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Store a parallel set of samples in the dark as controls. Analyze the samples after exposure.
-
Analysis: Analyze all samples by a suitable method (e.g., HPLC-UV, LC-MS) and compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.
Table 1: Example Forced Degradation Conditions and Expected Degradation Pathways
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Hydrolysis of labile functional groups (e.g., amides, esters) attached to the piperazine scaffold. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Similar to acid hydrolysis, but may favor different pathways depending on the molecule. |
| Oxidation | 3-30% H₂O₂, Room Temp | N-oxidation, ring opening.[3][10] |
| Thermal | 80°C (solid), 60-80°C (solution) | Ring opening, decomposition.[9] |
| Photolytic | 1.2 million lux hours, 200 W h/m² UV | Complex fragmentation, formation of colored products.[1] |
Part 4: Visualizations
Diagrams of Key Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate critical workflows and concepts related to piperazine stability.
Caption: Troubleshooting workflow for aqueous formulation instability.
Caption: Workflow for identifying an unknown degradation product.
References
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available at: [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (Thesis). The University of Texas at Austin. Available at: [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available at: [Link]
-
Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Oxidative degradation of piperazine in the absorption of carbon dioxide. (Thesis). The University of Regina. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Available at: [Link]
-
Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (Thesis). Boston University. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]
-
Thermal degradation of piperazine and its structural analogs. Energy Procedia. Available at: [Link]
-
Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Chemical Communications. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Addressing Poor Solubility of Piperazine Amides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions for one of the most common challenges encountered with piperazine amide compounds: poor aqueous solubility. The piperazine moiety is a valuable scaffold in medicinal chemistry, often introduced to improve pharmacokinetic properties; however, the overall lipophilicity and solid-state characteristics of the final molecule frequently lead to solubility issues that can stall discovery and development programs.[1][2][3]
This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot solubility-related hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my piperazine amide, which contains a supposedly water-solubilizing group, still poorly soluble?
A1: While the piperazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors, its contribution can be overshadowed by other factors.[3] The overall solubility of the molecule is a balance of its entire structure. Highly lipophilic aromatic groups or other bulky, nonpolar substituents elsewhere in the molecule can dominate, leading to poor aqueous solubility.[2] Furthermore, strong intermolecular interactions in the crystal lattice can make it difficult for solvent molecules to break the solid apart, a factor known as high crystal lattice energy, which also significantly limits solubility.[4]
Q2: How does pH critically influence the solubility of my piperazine amide?
A2: The piperazine ring is basic, with the two nitrogen atoms having typical pKa values around 5.5 and 9.7.[5] In an acidic environment (pH < pKa), these nitrogen atoms become protonated, forming a positively charged salt. This ionized form is generally much more water-soluble than the neutral free base, which is the predominant form at neutral or basic pH.[6] Therefore, adjusting the pH of your solution is one of the most powerful initial tools for enhancing the solubility of piperazine amides. Creating a full pH-solubility profile is a crucial first step in characterization.[6][7]
Q3: What are the primary strategies I should consider to improve the solubility of a piperazine amide?
A3: The strategies can be broadly categorized from simplest to most complex:
-
Formulation-Based Approaches: These involve modifying the vehicle or solution environment. Key methods include pH adjustment, the use of organic co-solvents, and the addition of solubilizing excipients like surfactants or cyclodextrins.[8][9]
-
Solid-State Modification: This involves altering the solid form of the compound itself. Salt formation is the most common and effective technique for ionizable compounds like piperazine amides.[10][11][12] Creating amorphous solid dispersions is another powerful method.[4]
-
Chemical Modification (Prodrugs): This involves covalently attaching a polar, water-solubilizing group to the parent molecule. This "prodrug" is designed to be cleaved in vivo to release the active drug.[3][13][14]
Troubleshooting Guides
This section provides structured, in-depth guidance for specific experimental problems.
Issue 1: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer.
This is a classic sign of a "kinetic" versus "thermodynamic" solubility problem. The compound is highly soluble in the organic DMSO stock but crashes out upon contact with the aqueous buffer, where its thermodynamic solubility is much lower.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps & Scientific Explanation:
-
Optimize Final DMSO Concentration: The first and simplest step is to minimize the amount of organic solvent carryover. Many biological assays are sensitive to DMSO concentrations above 1%. Aim for the lowest possible final concentration (e.g., 0.1-0.5%) that still delivers the required dose of your compound.[6]
-
Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 into a buffer containing a higher percentage of a co-solvent, then further dilute this intermediate solution into the final assay buffer. This gradual change in solvent polarity can prevent abrupt precipitation.[6]
-
Employ Co-solvents: Co-solvents work by reducing the overall polarity of the aqueous buffer, creating a more favorable environment for the lipophilic piperazine amide.[6] They act as a "bridge" between the water and the drug molecule.
| Co-solvent | Typical Concentration | Key Considerations |
| Ethanol | 1-10% | Generally well-tolerated in cell-based assays at low %. |
| Polyethylene Glycol (PEG 300/400) | 5-20% | Can be viscous; check for interference with the assay. |
| Propylene Glycol (PG) | 5-20% | Good solubilizing power; also check for assay compatibility. |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% | Strong solubilizer, but may have higher toxicity. |
-
Utilize Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The piperazine amide can become encapsulated within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[6][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, but they must be used at concentrations above their critical micelle concentration (CMC) and can interfere with many biological assays. Use with caution.[8]
-
Issue 2: My compound has very low intrinsic aqueous solubility (<10 µM at pH 7.4).
This is a more fundamental thermodynamic solubility issue, requiring modification of the compound's environment or solid form to achieve the desired concentration for in vitro or in vivo studies.
Caption: Tiered strategy for addressing low intrinsic solubility.
Tier 1: Formulation & Excipient-Based Strategies
-
pH Adjustment: As piperazine amides are basic, lowering the pH is the most effective initial step.[6] Systematically measure the compound's solubility at various pH points (e.g., from pH 2 to pH 8) to identify the pH at which maximum solubility is achieved. This data is critical for developing oral formulations or intravenous solutions.
-
Co-solvent Systems: If pH adjustment alone is not sufficient, explore binary or ternary co-solvent systems. For example, a vehicle of 10% DMSO / 40% PEG-400 / 50% water is a common starting point for preclinical animal studies.[8]
Tier 2: Solid-State and Chemical Modification
-
Salt Formation: This is often the most successful strategy for basic compounds like piperazine amides.[4][12] Reacting the free base with an acid forms an ionic salt, which disrupts the crystal lattice and often dramatically increases aqueous solubility and dissolution rate.[10][11][16] A salt screening study with various pharmaceutically acceptable acids is a standard industry practice.
| Common Acidic Counterions | Resulting Salt Type |
| Hydrochloric Acid (HCl) | Hydrochloride |
| Sulfuric Acid | Sulfate |
| Methane Sulfonic Acid | Mesylate |
| Citric Acid | Citrate |
| Tartaric Acid | Tartrate |
| Maleic Acid | Maleate |
-
Prodrug Approach: If salt formation fails or leads to unstable forms, a prodrug strategy can be employed.[14] This involves chemically modifying the piperazine amide to add a highly polar, ionizable group (e.g., a phosphate or an amino acid) linked by an ester or carbamate bond.[13] This new entity is highly water-soluble. After administration, enzymes in the body cleave the promoiety, releasing the active parent drug.
Tier 3: Advanced Formulation Technologies
When the above methods are insufficient, particularly for oral drug delivery, advanced formulation platforms are required.
-
Amorphous Solid Dispersions (ASDs): Crystalline materials have low energy and low solubility. By dispersing the drug at a molecular level within a polymer matrix (e.g., HPMC, PVP), a high-energy, non-crystalline "amorphous" state is created.[4][17] This amorphous form lacks a crystal lattice, leading to significant enhancements in apparent solubility and dissolution rate.[4] Techniques like spray drying or hot-melt extrusion are used to create ASDs.[18]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio.[8] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[15] Technologies like bead milling or high-pressure homogenization are used to produce these nanoparticles.[18]
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the thermodynamic solubility of a piperazine amide across a range of physiologically relevant pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.
-
Sample Preparation: Add an excess amount of the solid piperazine amide compound to a vial for each pH point. Ensure there is enough solid to maintain a saturated solution with undissolved particles present.[6]
-
Equilibration: Add a fixed volume of each buffer to the corresponding vials. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotating wheel is ideal.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critical. Use centrifugation at high speed followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF).[6]
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each saturated solution to generate the pH-solubility profile.
Protocol 2: Small-Scale Salt Formation Feasibility Screen
Objective: To rapidly screen for the ability of a piperazine amide to form salts with various acidic counterions.
Methodology:
-
Solvent Selection: Choose a solvent in which the free base has moderate solubility but the expected salt has low solubility (e.g., acetone, ethyl acetate, isopropanol).
-
Preparation: In separate small glass vials, dissolve a molar equivalent of your piperazine amide free base.
-
Counterion Addition: To each vial, add a solution containing one molar equivalent of a different acidic counterion (e.g., HCl in isopropanol, methanesulfonic acid in acetone).
-
Slurrying/Agitation: Seal the vials and agitate them at room temperature for 24-72 hours. If a precipitate forms, this is a positive indication of potential salt formation.[6]
-
Isolation: If a solid is formed, isolate it by vacuum filtration, wash with a small amount of the solvent, and air dry.[6]
-
Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA). A PXRD pattern different from the starting free base is strong evidence that a new crystalline salt has formed.
References
-
Varela, M. T., Romanelli, M., Amaral, M., Tempone, A. G., & Fernandes, J. P. S. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Saudi Pharmaceutical Journal, 31(7), 101669. [Link]
-
Varela, M. T., Romanelli, M., Amaral, M., Tempone, A. G., & Fernandes, J. P. S. (2023). (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. ResearchGate. [Link]
-
FAPESP. (2023). Piperazine amides with desirable solubility, physi... - BV FAPESP. Biblioteca Virtual da FAPESP. [Link]
-
Gao, Y., Zhang, J., Zu, H., Zhang, J., & Gao, Z. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(9), 2549-2558. [Link]
-
Grace, C. E., et al. (2021). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]
-
Al-Warhi, T., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(21), 6374. [Link]
-
Roy, T., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(5), 2515-2527. [Link]
-
ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
-
Frontiers. (2022). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Al-Achi, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Whitehead, D. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 1045-1055. [Link]
-
Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]
-
ResearchGate. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]
-
OCED. (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Open Courseware Educational Database. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
MDPI. (2023). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. [Link]
-
Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. [Link]
Sources
- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]
Technical Support Center: Navigating C-H Functionalization of Piperazines
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for C-H functionalization of piperazines. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the power of C-H activation on this privileged scaffold while minimizing common side reactions. The unique electronic nature of the piperazine ring, with its two nitrogen atoms, presents both opportunities and challenges. Understanding and controlling the reaction pathways is paramount to achieving high yields and selectivities. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: Why is C-H functionalization of piperazines more challenging than for other cyclic amines like piperidine?
The presence of a second nitrogen atom in the piperazine ring significantly alters its reactivity compared to simpler cyclic amines.[1][2] This second nitrogen can act as a Lewis base, coordinating to and potentially deactivating the catalyst. It also influences the electronic properties of the C-H bonds, making the molecule susceptible to a range of side reactions that are less common in piperidine chemistry.[1][2] Key challenges include over-oxidation, dehydrogenation, poor regioselectivity, and N-dealkylation.[2][3]
Troubleshooting Guides
This section is organized by common side reactions encountered during the C-H functionalization of piperazines. Each section provides a description of the problem, its probable causes, and actionable solutions with detailed protocols.
Over-oxidation to Diketopiperazines and Ring Fragmentation
Problem: Your reaction yields a significant amount of diketopiperazine or other ring-opened byproducts, leading to low yields of the desired functionalized piperazine.[2]
Causality: This side reaction is particularly common in oxidation reactions, especially when using strong oxidants or harsh reaction conditions. The presence of two nitrogen atoms can facilitate a stepwise oxidation process, first at one α-carbon and then at the other, ultimately leading to the highly oxidized diketopiperazine. Copper-catalyzed aerobic oxidations are known to sometimes produce these byproducts.[2]
Solutions:
-
Choice of Oxidant: Avoid overly harsh oxidants. For photoredox-catalyzed reactions, the choice of photocatalyst and terminal oxidant is crucial. While oxygen from the air can be a convenient oxidant, it can sometimes lead to undesired side products. Consider using a milder, controlled terminal oxidant.
Oxidant System Typical Conditions Notes Air/O₂ with CuI DMSO, 120 °C Prone to diketopiperazine and ring fragmentation.[2] MnO₂ with a photocatalyst CH₂Cl₂, blue LED, N₂ atmosphere Can suppress complications from using O₂ as the oxidant. -
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of over-oxidation.
-
Atmosphere: If using a photoredox system, running the reaction under an inert atmosphere (N₂ or Ar) and using a stoichiometric amount of a chemical oxidant can provide better control than using atmospheric oxygen.
-
Example Protocol: Minimizing Over-oxidation in a Photoredox Reaction
This protocol is adapted from a general procedure for photoredox-catalyzed oxidations, with modifications to minimize over-oxidation.
-
To an oven-dried vial, add the N-substituted piperazine (1.0 equiv.), the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and the terminal oxidant (e.g., MnO₂, 1.2 equiv.).
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent (e.g., CH₂Cl₂) via syringe.
-
Place the vial in a photoreactor equipped with blue LEDs at room temperature.
-
Stir the reaction mixture for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Dehydrogenation of the Piperazine Ring
Problem: Instead of the desired C-H functionalized product, you observe the formation of a tetrahydropyrazine or other dehydrogenated species.[2]
Causality: This side reaction is particularly prevalent in transition metal-catalyzed reactions, most notably with rhodium catalysts.[2][4][5] The mechanism often involves a β-hydride elimination from a metal-bound intermediate, leading to the formation of an unsaturated ring. The use of a 2-pyridinyl directing group on a piperazine nitrogen in combination with a rhodium catalyst has been shown to favor this dehydrogenative pathway.[2][4]
Solutions:
-
Catalyst Selection: If dehydrogenation is a major issue, consider switching from a rhodium-based catalyst to a different transition metal that is less prone to β-hydride elimination in this context. Tantalum-catalyzed hydroaminoalkylation is an example of a method that can provide α-alkylated piperazines without dehydrogenation.[2]
Catalyst System Common Side Product Alternative Catalyst Rh₄(CO)₁₂ Tetrahydropyrazine[2][4] Ta-based catalysts[2] -
Directing Group Strategy: When using directing groups, be aware of their potential to favor dehydrogenation. If a 2-pyridinyl group is problematic, consider alternative directing groups or a directing-group-free approach if possible.
Conceptual Workflow for Catalyst Selection to Avoid Dehydrogenation
Caption: Catalyst selection workflow to mitigate dehydrogenation.
Poor Regioselectivity in Unsymmetrical Piperazines
Problem: Your reaction on an unsymmetrically substituted piperazine (e.g., with different N-substituents or C-substituents) results in a mixture of regioisomers.
Causality: The two nitrogen atoms in the piperazine ring can have different electronic environments, leading to C-H bonds with varying acidities and reactivities. The choice of N-substituents, directing groups, and reaction conditions all play a critical role in determining which C-H bond is preferentially functionalized.
Solutions:
-
N-Protecting/Directing Groups: The use of a bulky or electronically distinct protecting group on one of the nitrogen atoms can effectively block or direct functionalization.
-
N-Boc (tert-Butoxycarbonyl): This is a widely used protecting group that often directs lithiation to the α-position of the Boc-protected nitrogen.[1][4] The bulky nature of the Boc group can also sterically hinder reactions at the adjacent C-H bonds.
-
N-Aryl/N-Benzyl: The electronic properties of an N-aryl or N-benzyl group can influence the reactivity of the adjacent C-H bonds. In photoredox catalysis, the more electron-rich nitrogen is often preferentially oxidized, leading to functionalization at its α-position.[1][6] DFT analysis can be used to predict the site of reactivity based on the electron density of the nitrogen atoms.[1]
-
Chiral Auxiliaries: An α-methylbenzyl group on the distal nitrogen can act as a chiral auxiliary to control diastereoselectivity in lithiation reactions.[2]
-
-
Catalyst Control: In some systems, the choice of catalyst and ligands can override the inherent reactivity of the C-H bonds to achieve a desired regioselectivity.[7]
Table: Influence of N-Substituents on Regioselectivity
| N-Substituent Combination | Reaction Type | Predominant Site of Functionalization | Rationale |
| N-Boc, N'-Alkyl | Lithiation | α to the N-Boc group | Directed metalation by the carbamate oxygen.[4] |
| N-Aryl, N'-Alkyl | Photoredox Alkylation | α to the more electron-rich nitrogen | Preferential single-electron transfer from the more easily oxidized nitrogen.[1][6] |
| N-(2-pyridinyl), N'-Alkyl | Rh-catalyzed carbonylation | α to the N-(2-pyridinyl) group | Chelation-assisted C-H activation.[2] |
Experimental Protocol for Regioselective α-Lithiation of N-Boc Piperazine
This protocol is based on established procedures for the diastereoselective lithiation of N-Boc piperazines.[1][8]
-
To a solution of the N-Boc, N'-substituted piperazine (1.0 equiv.) in a dry solvent (e.g., THF or Et₂O) under an inert atmosphere, add a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate (1.1 equiv.).
-
Cool the solution to -78 °C.
-
Slowly add s-BuLi (1.1 equiv.) and stir for the optimized time (can be monitored by in situ IR spectroscopy).[2]
-
Add the desired electrophile and allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
N-Dealkylation
Problem: You observe the cleavage of an N-alkyl or N-benzyl group, leading to a secondary amine byproduct.
Causality: N-dealkylation is a known metabolic pathway for many piperazine-containing drugs and can also occur as a side reaction in synthetic chemistry, particularly under oxidative conditions.[9][10][11] The mechanism often involves the oxidation of the α-carbon of the N-alkyl group, forming an unstable hemiaminal that then fragments.
Solutions:
-
Choice of N-Substituent: If N-dealkylation is a problem, consider using N-aryl or N-acyl protecting groups, which are generally more robust under oxidative conditions than N-alkyl or N-benzyl groups.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less powerful oxidant) can help to minimize N-dealkylation.
-
Protecting Group Strategy: If the N-alkyl group is part of the desired final product, it may be necessary to introduce it at a later stage in the synthesis, after the C-H functionalization step.
Epimerization at an α-Stereocenter
Problem: If your starting material is a chiral, α-substituted piperazine, you may observe a loss of stereochemical purity during the reaction.
Causality: The α-proton of a piperazine can be acidic, and its removal can lead to a planar intermediate (e.g., an enamine or a lithiated species) that can be protonated or quenched from either face, leading to racemization or epimerization. This is a particular concern in reactions that involve strong bases or proceed through radical intermediates.[12][13]
Solutions:
-
Reaction Temperature: Low temperatures are crucial for minimizing epimerization in base-mediated reactions like lithiation. Maintaining the temperature at -78 °C is often critical.[1]
-
Base and Solvent Choice: The choice of base and solvent can influence the rate of epimerization.
-
Reaction Time: Keep the time between the deprotonation and the electrophilic quench as short as possible to minimize the lifetime of the potentially planar intermediate. In situ monitoring can be used to determine the optimal lithiation time.[2]
-
Photoredox Conditions: In some photoredox reactions, epimerization can occur after the initial C-H functionalization, leading to a thermodynamic mixture of diastereomers.[13] If a specific diastereomer is desired, it may be necessary to adjust the reaction conditions to favor kinetic control or to separate the isomers after the reaction.
Diagram: Epimerization Pathway
Caption: General pathway for epimerization at an α-stereocenter.
By carefully considering the choice of reagents, catalysts, protecting groups, and reaction conditions, it is possible to minimize these common side reactions and achieve the desired C-H functionalization of piperazines with high efficiency and selectivity.
References
-
Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics2021 , 2, 337-347. [Link]
-
Ye, Z.; Gettys, K. E.; Dai, M. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J. Org. Chem.2016 , 12, 702–715. [Link]
-
Ye, Z.; Gettys, K. E.; Dai, M. Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry2016 , 12, 702-715. [Link]
-
O'Brien, P. et al. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Org. Lett.2023 , 25, 5, 854–858. [Link]
-
Hussein, D. E. S., & Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals, 14(4), 318. [Link]
-
Firth, J. D. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. University of York. [Link]
-
Vitaku, E., & Njardarson, J. T. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
-
Rani, G., Luxami, V., & Paul, K. (2020). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications, 56(85), 12479-12521. [Link]
-
Hussein, D. E. S., & Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]
-
Firth, J. D., O'Brien, P., & Campos, K. R. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic letters, 19(14), 3871–3874. [Link]
-
Naskar, K., & Maiti, D. (2023). Rhodium-Catalyzed C-H Functionalization to Construct Annulated Molecules. Chemistry-An Asian Journal, 18(22), e202300742. [Link]
-
Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]
-
Lelièvre, D., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46833–46843. [Link]
-
Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]
-
D'Amato, F., et al. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 744–747. [Link]
-
Wang, Y., et al. (2022). C–H activation-enabled synthesis of a piperazine-embedded azadibenzo[a,g]corannulene analogue. Organic Chemistry Frontiers, 9(10), 2736-2741. [Link]
-
Grote, T., et al. (2020). Comparative studies on similarities and differences of cyclodipeptide oxidases for installation of C-C double bonds at the diketopiperazine ring. Applied Microbiology and Biotechnology, 104(7), 2931–2942. [Link]
-
Firth, J. D., O'Brien, P., & Campos, K. R. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic letters, 19(14), 3871–3874. [Link]
-
Gande, M., et al. (2021). Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis. Chemical Science, 12(3), 1148-1154. [Link]
-
Magwaza, S., & Tukulula, M. (2022). N-Dealkylation of Amines. Organic Chemistry: Current Research. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Organics, 2(4), 337-347. [Link]
-
Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Kim, H., & Lee, P. H. (2017). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Organic & Biomolecular Chemistry, 15(46), 9845–9849. [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485. [Link]
-
McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 679–683. [Link]
-
Butler, C. L., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(4), 1195–1199. [Link]
-
Chen, J., & Knowles, R. R. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 144(11), 4933–4940. [Link]
-
Pitre, S. P., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(18), 8374–8382. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 6. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 12. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting In Vitro Assay Variability with Piperazine Compounds: A Technical Guide
Introduction
The piperazine ring is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] This six-membered heterocycle, with its two opposing nitrogen atoms, is a common scaffold in a vast array of therapeutic agents, including those targeting cancer, microbial infections, and central nervous system disorders.[3] However, the very physicochemical characteristics that make piperazine an attractive moiety can also introduce significant challenges in in vitro assays, leading to frustrating variability and potentially misleading results.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to understanding, troubleshooting, and mitigating the common issues encountered when working with piperazine-containing compounds. As Senior Application Scientists, we aim to move beyond simple procedural lists, offering in-depth explanations grounded in chemical principles and field-proven experience to ensure the integrity and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental reasons behind the variability observed with piperazine compounds.
FAQ 1: Why are my results with piperazine compounds so inconsistent between experiments?
Inconsistent results are a frequent and valid concern.[4][5] The variability often stems from a combination of the inherent properties of the piperazine moiety and its interaction with assay components. Key factors include:
-
Physicochemical Properties: Piperazine is a weak base with two pKa values, making its charge state and, consequently, its solubility highly dependent on the pH of the assay buffer.[6] This can lead to compound precipitation or aggregation, effectively lowering the concentration of the active species.
-
Non-Specific Binding: The basic nitrogens of the piperazine ring can engage in electrostatic interactions, leading to non-specific binding to plasticware (e.g., microplates) and assay proteins (e.g., serum albumin), reducing the amount of compound available to interact with the target.[7]
-
Assay Interference: Piperazine-containing compounds can directly interfere with certain assay technologies. For instance, they can quench fluorescence or cause light scattering, leading to false-positive or false-negative results.[8]
-
Metabolic Instability: In cell-based assays, piperazine rings can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly through N-dealkylation.[9][10] This can lead to a decrease in the concentration of the parent compound over the course of the experiment.
FAQ 2: How can the pKa of my piperazine compound affect my assay results?
The pKa is a critical parameter that governs the ionization state of a molecule at a given pH.[6][11] Piperazine has two pKa values, typically around 5.5 and 9.8, meaning it can exist in a neutral, singly protonated, or doubly protonated state.[6] The specific ionization state influences:
-
Solubility: The charged (protonated) forms are generally more water-soluble. If the assay buffer pH is close to the pKa, small fluctuations can lead to significant changes in solubility and potential precipitation.
-
Membrane Permeability: In cell-based assays, the neutral form of the compound is typically more membrane-permeable. The pH of the culture medium will dictate the equilibrium between the charged and neutral species, affecting cellular uptake.
-
Target Engagement: The protonation state of the piperazine nitrogen can be crucial for binding to the target protein, often forming key electrostatic interactions or salt bridges.[12][13]
FAQ 3: What is "promiscuity" or "non-specific binding" and why is it common with piperazine compounds?
Promiscuity, in this context, refers to the tendency of a compound to interact with multiple targets or surfaces in a non-specific manner. Piperazine derivatives can exhibit this behavior due to:
-
Electrostatic Interactions: The positively charged nitrogen atoms can bind to negatively charged surfaces on proteins or plasticware.
-
Hydrophobicity: Substituents on the piperazine ring can contribute to hydrophobic interactions, further promoting non-specific binding.[14]
This can lead to a lower-than-expected effective concentration of the compound at the target site, resulting in reduced potency and assay variability.
FAQ 4: Could my piperazine compound be interfering directly with my assay technology (e.g., fluorescence, luminescence)?
Yes, this is a common and often overlooked source of variability. Potential mechanisms of interference include:
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, reducing the detected signal.
-
Light Scattering: Aggregates of the compound can scatter light, leading to an artificially high signal in absorbance-based assays or noise in fluorescence assays.
-
Colored Compounds: If the piperazine derivative is colored, it can interfere with colorimetric assays.[4]
-
Inhibition of Reporter Enzymes: Some compounds can directly inhibit reporter enzymes like luciferase or alkaline phosphatase.
FAQ 5: Why do I see a loss of compound activity over time in my cell-based assays?
A decline in activity during a cell-based assay often points to metabolic instability.[4] The piperazine ring can be a target for metabolic enzymes, primarily cytochrome P450s (CYPs), which are present in many cell lines and especially in primary hepatocytes.[15] The main metabolic pathways include:
-
N-dealkylation: Removal of substituents from one of the nitrogen atoms.[9][10][16]
-
Ring Oxidation: Formation of hydroxylated or sulfoxylated metabolites.[9][10][16]
This metabolic conversion reduces the concentration of the active parent compound, leading to a time-dependent decrease in the observed biological effect.
Part 2: Troubleshooting Guides - The "How-To"
This section provides actionable protocols to diagnose and resolve common issues.
Guide 1: Systematic Approach to Investigating Assay Variability
A stepwise approach is crucial for efficiently identifying the source of variability.
Caption: Systematic workflow for troubleshooting assay variability.
Guide 2: Protocol for Assessing Compound Solubility and Aggregation
Objective: To determine the kinetic solubility of the piperazine compound in the specific assay buffer and to detect the formation of aggregates.
Methods Overview:
| Method | Principle | Throughput | Information Provided |
| Nephelometry | Measures light scattering caused by insoluble particles. | High | Quantitative solubility value. |
| Dynamic Light Scattering (DLS) | Measures size distribution of particles in solution. | Low-Medium | Detects aggregates and provides size information. |
| Visual Inspection (Microscopy) | Direct observation of compound precipitation. | Low | Qualitative assessment of solubility. |
Step-by-Step Protocol (Nephelometry):
-
Prepare Compound Stock: Create a high-concentration stock solution of the piperazine compound in 100% DMSO (e.g., 10 mM).[5]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution to a new 96-well plate containing the final assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., <1%).[5]
-
Incubation: Incubate the plate under the same conditions as the main assay (e.g., 30 minutes at room temperature).
-
Measurement: Read the plate on a nephelometer, which measures the intensity of scattered light.
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which the signal begins to increase significantly above the background is the kinetic solubility limit.
Guide 3: Protocol for Mitigating Non-Specific Binding
Objective: To reduce the loss of compound due to adsorption to plasticware and binding to non-target proteins.
Experimental Interventions:
-
Inclusion of Detergents: Add a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.01% to 0.1% v/v), to the assay buffer. This can help to prevent both compound aggregation and binding to hydrophobic surfaces.
-
Use of Low-Binding Plates: Utilize microplates with surfaces specifically treated to reduce non-specific binding of proteins and small molecules.
-
Addition of Carrier Protein: For biochemical assays, consider adding Bovine Serum Albumin (BSA) to the buffer (e.g., 0.1 mg/mL). BSA can block non-specific binding sites on the plate and, while it may bind the compound, it can create a more consistent and "biologically relevant" environment.
Caption: Mitigation of non-specific binding.
Guide 4: Protocol for Detecting and Correcting for Assay Interference
Objective: To identify if the piperazine compound directly interferes with the assay's detection method.
Step-by-Step Protocol (for a fluorescence-based assay):
-
Control Plate Setup: Prepare a 96-well plate with the following controls:
-
Buffer Only: Assay buffer alone.
-
Buffer + Detection Reagents: Assay buffer with the fluorescent substrate/probe.
-
Compound + Buffer: Serial dilutions of the piperazine compound in assay buffer.
-
Compound + Buffer + Detection Reagents: Serial dilutions of the compound in buffer containing the detection reagents.
-
-
Incubation: Incubate the plate under standard assay conditions.
-
Measurement: Read the fluorescence intensity.
-
Data Analysis:
-
Compare "Compound + Buffer + Detection Reagents" to "Buffer + Detection Reagents". A concentration-dependent decrease in signal suggests fluorescence quenching.
-
Compare "Compound + Buffer" to "Buffer Only". A concentration-dependent increase in signal suggests the compound is intrinsically fluorescent.
-
Data Interpretation Table:
| Condition | Expected Signal (No Interference) | Observed Signal (Interference) | Implication |
| Compound in Buffer | Background | Above Background | Compound is fluorescent |
| Compound + Detection Reagents | Signal from Reagents Only | Lower than Reagents Only | Quenching |
| Compound + Detection Reagents | Signal from Reagents Only | Higher than Reagents Only | Signal Enhancement |
Part 3: In-Depth Explanations & Advanced Concepts
Topic 1: The Chemistry of Piperazine: pKa, Lipophilicity, and Conformation
The two nitrogen atoms in the piperazine ring are the key to its behavior. As a diprotic base, its protonation state is in equilibrium, dictated by the pH of the surrounding environment.
Caption: pH-dependent protonation states of piperazine.
This dynamic equilibrium is critical. For instance, a PROTAC containing a piperazine in its linker can have its cell permeability and target engagement modulated by fine-tuning the chemical groups near the piperazine ring, which in turn alters its pKa.[17] Researchers must select and stringently control the pH of their assay buffers to ensure a consistent ionization state of their compound, thereby promoting reproducible results.
Topic 2: Piperazine Metabolism and Its Implications for In Vitro Studies
The metabolic fate of a piperazine-containing compound in a cell-based assay can significantly impact the interpretation of results. Cytochrome P450 enzymes, particularly isoforms like CYP1A2, CYP3A4, CYP2C19, and CYP2D6, are often responsible for metabolizing these compounds.[9][16]
Caption: Primary metabolic pathways for piperazine compounds.
For long-term cell-based assays (e.g., >24 hours), it is advisable to:
-
Assess Metabolic Stability: Pre-incubate the compound with liver microsomes or S9 fractions and quantify the disappearance of the parent compound over time using LC-MS.
-
Consider Co-incubation with CYP Inhibitors: In mechanistic studies, co-incubating with known CYP inhibitors can help determine if metabolism is responsible for the observed loss of activity.[15] However, this should be done with caution as inhibitors can have off-target effects.
-
Replenish Compound: If the compound is found to be metabolically unstable, consider replenishing the compound in the cell culture medium at regular intervals.
References
-
Wójcikowski, J., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(3), 199–208. [Link]
-
Wójcikowski, J., et al. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 481-488. [Link]
-
Kumar, A., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Wójcikowski, J., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Sci-Hub. [Link]
-
Conti, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
Yedla, P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]
-
Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]
-
Bolles, J. C., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. [Link]
-
Ranieri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
-
National Center for Biotechnology Information. Piperazine. PubChem. [Link]
-
Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]
-
Kumar, A., et al. (2018). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. [Link]
-
Byrne, C., et al. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PubMed Central. [Link]
-
American Chemical Society. (2026). Molecular Pharmaceutics Vol. 23 No. 1. ACS Publications. [Link]
-
Wang, Y., et al. (2023). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. NIH. [Link]
-
Sam-Rok, K., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. ResearchGate. [Link]
-
Falvo, E., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH. [Link]
-
Olejarz-Maciej, A., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC - PubMed Central. [Link]
-
Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. [Link]
-
Sharma, P., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Zhang, H., et al. (2020). Piperazine: A Promising Building Block for Aggregation-Induced Emission Materials. ResearchGate. [Link]
-
Staneva, D., et al. (2020). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. PMC. [Link]
-
Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(1), 26-37. [Link]
-
Yedla, P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. [Link]
-
Yedla, P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. NIH. [Link]
-
Li, Y., et al. (2013). Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. Analytical Methods (RSC Publishing). [Link]
-
Krupova, I., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes / European Neuropsychopharmacology, 2004 [sci-hub.box]
- 11. uregina.ca [uregina.ca]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one: An Inquiry into Stereospecific Bioactivity Based on Available Data
To our valued audience of researchers, scientists, and drug development professionals,
In the landscape of chiral drug discovery and development, the differential pharmacological activities of enantiomers are of paramount importance. A thorough understanding of how stereochemistry influences biological outcomes is critical for the design of safe and efficacious therapeutic agents. This guide was intended to provide a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one.
However, after an exhaustive search of scientific literature, patent databases, and chemical repositories, it must be concluded that there is a significant absence of publicly available experimental data detailing the specific biological activities of either (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one or its (S)-enantiomer. While these compounds are commercially available and documented as chemical intermediates in synthesis, their intrinsic pharmacological profiles have not been characterized in published research.[1][2][3]
This guide will therefore pivot to address the context of chiral piperazine derivatives in medicinal chemistry and outline the hypothetical experimental workflows that would be necessary to elucidate the comparative activities of the title enantiomers, should such research be undertaken.
The Significance of Chirality in Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[4] The introduction of a chiral center, as is the case with the methyl group at the 3-position of the piperazine ring in the title compounds, can have profound effects on their interaction with biological targets. These targets, being predominantly chiral macromolecules such as receptors and enzymes, often exhibit stereospecific recognition, leading to differences in binding affinity, efficacy, and metabolic stability between enantiomers.
Hypothetical Biological Evaluation Workflow
To ascertain the comparative biological activities of (R)- and (S)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, a systematic experimental approach would be required. The following outlines a standard workflow that could be employed.
Caption: A generalized workflow for the biological evaluation of chiral compounds.
Detailed Experimental Protocols (Hypothetical)
1. Target Identification and Binding Assays:
-
Objective: To identify the potential biological targets of the (R)- and (S)-enantiomers and quantify their binding affinities.
-
Methodology:
-
Broad Panel Screening: The enantiomers would be screened against a large panel of receptors, enzymes, and ion channels (e.g., a commercial screening panel).
-
Radioligand Binding Assays: For any identified targets, competitive radioligand binding assays would be performed to determine the inhibition constant (Ki) of each enantiomer. This would involve incubating varying concentrations of the test compound with a fixed concentration of a radiolabeled ligand known to bind to the target receptor in a preparation of cells or tissues expressing the target.
-
Data Analysis: The Ki values for the (R)- and (S)-enantiomers would be calculated and compared to determine if there is a stereospecific binding preference.
-
2. In Vitro Functional Assays:
-
Objective: To characterize the functional activity (e.g., agonist, antagonist, inverse agonist) of each enantiomer at the identified targets.
-
Methodology:
-
Cell-Based Assays: Depending on the target, appropriate cell-based functional assays would be employed. For example, for a G-protein coupled receptor (GPCR), a second messenger assay (e.g., cAMP or calcium flux) would be used.
-
Concentration-Response Curves: Concentration-response curves would be generated for each enantiomer to determine their potency (EC50 or IC50) and efficacy.
-
Data Analysis: The potency and efficacy of the (R)- and (S)-enantiomers would be compared to assess for stereospecific differences in functional activity.
-
3. In Vitro ADME-Tox Profiling:
-
Objective: To evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of each enantiomer.
-
Methodology:
-
Metabolic Stability: The enantiomers would be incubated with liver microsomes or hepatocytes to assess their metabolic stability.
-
CYP450 Inhibition: The potential for each enantiomer to inhibit major cytochrome P450 enzymes would be evaluated.
-
Permeability: A Caco-2 cell permeability assay would be used to predict intestinal absorption.
-
Cytotoxicity: The cytotoxicity of each enantiomer would be assessed in a relevant cell line (e.g., HepG2).
-
Data Analysis: The ADME-Tox profiles of the (R)- and (S)-enantiomers would be compared to identify any stereospecific liabilities.
-
Data Summary (Hypothetical)
Should experimental data become available, it would be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Comparative Activity Profile
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Target Binding (Ki, nM) | ||
| Target X | Value | Value |
| Target Y | Value | Value |
| Functional Activity (EC50/IC50, nM) | ||
| Target X | Value | Value |
| Target Y | Value | Value |
| In Vitro ADME-Tox | ||
| Metabolic Stability (t½, min) | Value | Value |
| CYP3A4 Inhibition (IC50, µM) | Value | Value |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Value | Value |
| Cytotoxicity (CC50, µM) | Value | Value |
Conclusion
While a direct comparison of the biological activities of (R)- and (S)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is not currently possible due to a lack of available data, this guide has outlined the established principles of stereospecificity in drug action and provided a framework for the necessary experimental investigation. The piperazine scaffold remains an area of active research, and it is hoped that future studies will elucidate the pharmacological profiles of these and other chiral derivatives. For now, these compounds are best characterized as versatile chiral building blocks in synthetic chemistry.[1]
References
-
ChemBK. (2024, April 9). (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Retrieved from [Link]
-
PubChem. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Retrieved from [Link]
-
Fonderpharm. Pharmaceutical intermediates. Retrieved from [Link]
- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
- Google Patents. JPH07291946A - Production of (s)-3-lower alkyl-2-piperazinone.
-
MDPI. Synthesis and Biological Evaluation of New Piperazine Derivatives. Retrieved from [Link]
-
PubMed. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Retrieved from [Link]
-
PubMed Central (PMC). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Retrieved from [Link]
-
PubMed Central (PMC). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Retrieved from [Link]
Sources
A Researcher's Guide to Comparing the Biological Activity of Methylpiperazine Isomers
For drug discovery and development professionals, understanding the nuanced differences between structural isomers is paramount. The methylpiperazine scaffold, a six-membered heterocyclic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The simple addition of a single methyl group at different positions on the piperazine ring—yielding 1-methylpiperazine, 2-methylpiperazine, and 3-methylpiperazine—can profoundly alter the molecule's physicochemical properties and, consequently, its biological activity.[2] This guide provides a framework for the comparative analysis of these three isomers, synthesizing established principles of medicinal chemistry with detailed, actionable experimental protocols.
The Structural Nuances: A Hypothesis on Isomeric Differences
While direct, side-by-side comparative studies of these three simple isomers are not extensively documented in publicly available literature, we can formulate a hypothesis based on well-established structure-activity relationship (SAR) principles for the piperazine moiety.[3][4] The position of the methyl group is expected to influence steric hindrance, basicity (pKa) of the nitrogen atoms, and the overall conformational flexibility of the ring, all of which are critical for receptor binding and biological function.
-
1-Methylpiperazine: With the methyl group on one of the nitrogen atoms, this isomer is a tertiary amine. This modification increases lipophilicity compared to unsubstituted piperazine and may influence its ability to cross the blood-brain barrier. The methyl group can also sterically hinder interactions at the N1 position while potentially enhancing binding to targets that have a hydrophobic pocket near this position.[5] The presence of the methyl group on the nitrogen is a common feature in many centrally acting drugs.[1]
-
2-Methylpiperazine: The methyl group is adjacent to a nitrogen atom, creating a chiral center. This introduces the possibility of stereoisomers (R and S), which may exhibit different biological activities and receptor selectivities. The methyl group at the C2 position can influence the conformation of the piperazine ring and may sterically hinder binding at the adjacent N1 nitrogen.
-
3-Methylpiperazine: Similar to 2-methylpiperazine, this isomer is also chiral. The methyl group at the C3 position is further from the N1 nitrogen compared to the 2-methyl isomer, which might result in a different steric profile and conformational preference. The introduction of a methyl group on the carbon skeleton of the piperazine ring can impact how the molecule fits into a binding pocket.[1]
To definitively characterize and compare the biological activities of these isomers, a systematic experimental approach is necessary. Below, we detail the protocols for assessing two key areas where piperazine derivatives have shown significant activity: neurotransmitter receptor modulation and anticancer effects.
Comparative Biological Activity Data (Hypothetical)
The following table illustrates how experimentally derived data for the methylpiperazine isomers could be presented. The values are hypothetical and serve as a template for organizing results from the assays described below.
| Isomer | Target | Assay Type | Potency (IC50/EC50/Ki) | Efficacy (% of control) | Selectivity |
| 1-Methylpiperazine | 5-HT1A Receptor | Radioligand Binding | 150 nM (Ki) | N/A | Moderate |
| A549 Cancer Cells | MTT Assay | 75 µM (IC50) | 50% inhibition | Low | |
| (R)-2-Methylpiperazine | 5-HT1A Receptor | Radioligand Binding | 80 nM (Ki) | N/A | High |
| A549 Cancer Cells | MTT Assay | 120 µM (IC50) | 50% inhibition | Low | |
| (S)-2-Methylpiperazine | 5-HT1A Receptor | Radioligand Binding | 250 nM (Ki) | N/A | Moderate |
| A549 Cancer Cells | MTT Assay | 110 µM (IC50) | 50% inhibition | Low | |
| (R)-3-Methylpiperazine | 5-HT1A Receptor | Radioligand Binding | 300 nM (Ki) | N/A | Low |
| A549 Cancer Cells | MTT Assay | 95 µM (IC50) | 50% inhibition | Low | |
| (S)-3-Methylpiperazine | 5-HT1A Receptor | Radioligand Binding | 280 nM (Ki) | N/A | Low |
| A549 Cancer Cells | MTT Assay | 105 µM (IC50) | 50% inhibition | Low |
Experimental Protocols
I. Assessing Neurotransmitter Receptor Activity
Piperazine derivatives are well-known for their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[6][7][8] The following protocols describe how to quantify the binding affinity and functional activity of the methylpiperazine isomers at a selected receptor, for example, the 5-HT1A receptor.
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.[9][10][11][12]
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Step-by-Step Protocol:
-
Receptor Membrane Preparation:
-
Culture cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin, for non-specific binding).
-
50 µL of the methylpiperazine isomer at various concentrations.
-
50 µL of the radioligand (e.g., [3H]8-OH-DPAT at a concentration near its Kd).
-
100 µL of the prepared receptor membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Dry the filter mat and add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the isomer concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
For Gq-coupled receptors like some 5-HT subtypes, agonist binding leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.[5][13][14][15][16]
Workflow Diagram: Calcium Flux Assay
Caption: Workflow for assessing functional receptor activity.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the target Gq-coupled receptor in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the methylpiperazine isomers at various concentrations to the wells and monitor the fluorescence signal over time to detect any agonist activity (an increase in fluorescence).
-
To test for antagonist activity, after a short incubation with the isomer, add a known agonist for the receptor at its EC80 concentration and measure the inhibition of the agonist-induced fluorescence signal.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the logarithm of the isomer concentration to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the isomer concentration to determine the IC50 value.
-
II. Assessing Anticancer Activity
Piperazine derivatives have also been investigated for their potential as anticancer agents.[17][18][19][20][21] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[22][23]
This assay measures the metabolic activity of cells, which is an indicator of their viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing anticancer cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the methylpiperazine isomers in culture medium.
-
Remove the old medium from the cells and add the medium containing the isomers. Include untreated control wells and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the isomer concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
By systematically applying these well-established protocols, researchers can generate robust, quantitative data to compare the biological activities of 1-methylpiperazine, 2-methylpiperazine, and 3-methylpiperazine. This empirical approach will elucidate the structure-activity relationships of these fundamental isomers, providing invaluable insights for medicinal chemists and drug development professionals in the rational design of new therapeutics based on the versatile piperazine scaffold.
References
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). PubMed. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]
-
Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Calcium Flux Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. Retrieved from [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. Retrieved from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved from [Link]
-
Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. (2022). JoVE. Retrieved from [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. Retrieved from [Link]
-
Calcium Flux Assay: Enhance Intracellular Calcium Detection. (2025). The Hive Lofts. Retrieved from [Link]
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. Retrieved from [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Radioligand binding methods: practical guide and tips. (n.d.). Semantics Scholar. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. Retrieved from [Link]
-
Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Methyl-containing pharmaceuticals: Methylation in drug design. (2018). PubMed. Retrieved from [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. (n.d.). ResearchGate. Retrieved from [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. thehivelofts.com [thehivelofts.com]
- 6. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu [bu.edu]
- 15. youtube.com [youtube.com]
- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 17. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-activity relationship of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one analogs
A Comparative Guide to the Structure-Activity Relationship of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of Piperazine Amides
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including a high polar surface area and the ability to engage in multiple hydrogen bond interactions, often confer favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[2] The compound of interest, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, represents a chiral piperazine amide with potential for diverse biological activities, a common trait among piperazine derivatives which have shown utility as anticancer, anti-inflammatory, and antimicrobial agents, among others.[1][3][4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. By dissecting the core scaffold and examining the impact of structural modifications, we aim to provide a framework for the rational design of novel, potent, and selective therapeutic agents. The insights presented herein are synthesized from published SAR studies on related piperazine amides, offering a predictive lens through which to guide future drug discovery efforts.
Deconstructing the Core Scaffold: A Rationale for Analog Design
The lead compound, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, can be divided into three key structural components, each offering a vector for modification to explore the chemical space and optimize biological activity.
-
The Pivaloyl Group: The bulky tert-butyl group of the pivaloyl moiety provides steric hindrance, which can influence metabolic stability and selectivity. Modifications to this group, such as the introduction of smaller or larger alkyl groups, cycloalkyl rings, or aromatic substituents, can probe the steric and electronic requirements of the binding pocket.
-
The Piperazine Core: The piperazine ring itself can be modified. For instance, altering the ring size to a homopiperazine or introducing substituents on the carbon atoms can impact the conformation and basicity of the molecule, thereby affecting its interaction with the target protein.
-
The (R)-3-Methyl Group: The stereochemistry and size of the substituent at the 3-position of the piperazine ring are critical. A comparative analysis of the (R) and (S) enantiomers is essential to determine the optimal stereochemistry for activity. Furthermore, varying the size and nature of this substituent (e.g., ethyl, isopropyl, or polar groups) can provide insights into the topology of the binding site.
Comparative SAR Analysis of Structurally Related Piperazine Amides
While specific SAR data for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one analogs is not extensively available in the public domain, valuable insights can be gleaned from studies on other piperazine amides. The following table summarizes key SAR findings from the literature for different classes of piperazine derivatives.
| Compound Class | Key Structural Modifications | Impact on Biological Activity | Reference |
| Piperazine Amides as NaV1.7 Inhibitors | 3,5- and 2,5-disubstitution on the amide A-ring | Optimal balance of NaV1.7 potency and selectivity over NaV1.5. | [5] |
| Methylation of the secondary amide | Significant loss of NaV1.7 potency, highlighting the importance of the hydrogen-bond donor. | [5] | |
| Introduction of a pyridine ring in the C-ring | Increase in microsomal stability and selectivity over NaV1.5. | [5] | |
| Piperazine Amides as JNK Inhibitors | Optimization of substituents on the piperazine amide scaffold | Discovery of potent JNK inhibitors with a unique binding mode. | [6] |
| Piperazine Derivatives as DPP-IV Inhibitors | Introduction of various substituents on the piperazine ring | Compounds showed comparable DPP-IV inhibitory activity (19%-30% at 100 µM). | [7] |
| Dermorphin Analogs with Piperazine Derivatives | Replacement of piperazin-2-one with a piperazine ring | Important for enhancing or reducing opiate activities. | [8] |
| Piperazine Derivatives as Anti-inflammatory Agents | Substitution on the piperazine and benzimidazole rings | Compounds 42-c, 42-d, and 42-h were found to be the most potent in the series. | [3] |
These examples underscore the principle that even minor modifications to the piperazine scaffold can lead to significant changes in biological activity and selectivity.
Experimental Workflow for SAR Determination
To systematically explore the SAR of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one analogs, a robust experimental workflow is essential. The following protocol outlines the key steps from synthesis to biological evaluation.
Synthesis of Analogs
A library of analogs will be synthesized to probe the SAR at the three key positions identified earlier. The general synthetic scheme is depicted below.
Caption: Synthetic workflow for generating analogs.
Detailed Protocol:
-
Protection of (R)-3-methylpiperazine: To a solution of (R)-3-methylpiperazine in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Amide Coupling: The protected piperazine is then coupled with a variety of acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC/HOBt) to introduce diversity at the pivaloyl position.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final analogs.
-
Purification and Characterization: All synthesized compounds should be purified by column chromatography or recrystallization and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Biological Evaluation
The synthesized analogs will be screened in a panel of relevant biological assays to determine their potency, selectivity, and mechanism of action.
Caption: Workflow for biological evaluation of analogs.
Detailed Protocol:
-
Primary Screening: All compounds will be initially screened at a single high concentration (e.g., 10 µM) in a primary assay relevant to the anticipated biological target.
-
Dose-Response Studies: Active compounds from the primary screen will be subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Selectivity Profiling: To assess target specificity, potent compounds will be tested against a panel of related targets.
-
In vitro ADME/Tox Assays: Promising candidates will be evaluated for their drug-like properties, including metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in relevant cell lines.
Hypothetical SAR and Data Interpretation
Based on the general principles of medicinal chemistry and the SAR of related piperazine amides, we can hypothesize potential outcomes of the proposed SAR study.
Table of Hypothetical SAR Data:
| Analog | R¹ (Pivaloyl position) | R² (Piperazine-3 position) | Stereochemistry | IC₅₀ (nM) |
| Lead | tert-Butyl | Methyl | R | 50 |
| 1a | Isopropyl | Methyl | R | 120 |
| 1b | Cyclohexyl | Methyl | R | 35 |
| 1c | Phenyl | Methyl | R | 250 |
| 2a | tert-Butyl | Ethyl | R | 75 |
| 2b | tert-Butyl | Isopropyl | R | 150 |
| 3a | tert-Butyl | Methyl | S | 500 |
Interpretation:
-
Impact of the Pivaloyl Group (R¹): A bulky, non-aromatic group at this position appears to be favorable for activity, as suggested by the improved potency of the cyclohexyl analog (1b) compared to the lead compound. Aromatic substitution (1c) is detrimental, possibly due to steric clashes or unfavorable electronic interactions.
-
Impact of the Piperazine-3 Substituent (R²): Increasing the size of the alkyl group at the 3-position (2a, 2b) leads to a decrease in potency, suggesting that a smaller substituent like methyl is optimal for fitting into the binding pocket.
-
Importance of Stereochemistry: The (R)-enantiomer is significantly more potent than the (S)-enantiomer (3a), indicating a specific stereochemical requirement for binding to the target.
Conclusion and Future Directions
The systematic exploration of the structure-activity relationship of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one analogs holds significant promise for the discovery of novel therapeutic agents. By leveraging the insights from existing literature on piperazine amides and employing a rational, data-driven approach to analog design and evaluation, researchers can efficiently navigate the chemical space to identify compounds with optimized potency, selectivity, and pharmacokinetic properties. The proposed workflow provides a clear roadmap for these efforts. Future work should focus on identifying the specific biological target of this compound class and further optimizing lead compounds through in vivo efficacy studies.
References
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. National Institutes of Health. [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. [Link]
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]
-
Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]
-
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. PubChem. [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]
-
Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Piperazines
Introduction: The Criticality of Chirality in Piperazine-Based Pharmaceuticals
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1] From antipsychotics to antivirals, its unique structural and physicochemical properties make it a versatile building block. However, the introduction of substituents on the piperazine ring frequently creates one or more chiral centers, leading to the existence of enantiomers—non-superimposable mirror-image molecules.
While chemically similar, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies worldwide demand stringent control over the enantiomeric purity of chiral drug substances. This necessitates the development and rigorous validation of analytical methods capable of accurately and precisely quantifying the undesired enantiomer.
This guide provides a comprehensive comparison of modern analytical techniques for the chiral separation of piperazines and details the validation process from a Senior Application Scientist's perspective. We will move beyond simply listing steps to explain the scientific rationale behind our choices, ensuring the methods described are robust, reliable, and compliant with global regulatory standards.
The Regulatory Bedrock: ICH Q2(R2) Guidelines
Any discussion of method validation must be grounded in the internationally recognized standards set by the International Council for Harmonisation (ICH). The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for the validation of analytical methods.[2][3] The objective is to demonstrate that an analytical procedure is fit for its intended purpose, which, in our case, is the accurate determination of chiral purity.[4]
Our validation strategy will be designed to evaluate the key performance characteristics as outlined by the ICH, ensuring the generated data is scientifically sound and suitable for regulatory submission.[5][6]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Cross-Reactivity of Piperazine-Based Compounds for Researchers and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, have made it a privileged structure in the design of a wide array of therapeutic agents. However, this same versatility can also lead to off-target interactions, or cross-reactivity, which can result in undesirable side effects or even toxicity. This guide provides an in-depth comparison of the cross-reactivity profiles of various piperazine-based compounds, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during drug discovery and development.
The Significance of Cross-Reactivity in Piperazine-Based Drug Discovery
The piperazine moiety's ability to interact with a variety of biological targets is a double-edged sword. While it can be engineered to bind with high affinity to a specific therapeutic target, the inherent structural motifs can also lead to binding at unintended receptors, ion channels, enzymes, and transporters. Understanding and mitigating this cross-reactivity is a critical aspect of modern drug design, as off-target effects are a major cause of clinical trial failures.[1]
The two nitrogen atoms in the piperazine ring are key to its pharmacological versatility, offering opportunities for substitution to modulate properties like solubility, bioavailability, and target affinity.[2][3] However, these nitrogen atoms, along with the overall shape of the molecule, can mimic the binding motifs of endogenous ligands for various receptors, leading to a broad spectrum of off-target activities.
This guide will explore the cross-reactivity of piperazine-containing drugs across several therapeutic classes, including antihistamines, antipsychotics, and antidepressants, and will provide the methodologies to assess these off-target interactions.
Assessing Cross-Reactivity: A Multi-faceted Approach
A thorough evaluation of a compound's cross-reactivity profile requires a suite of in vitro assays. These assays provide quantitative data on the binding affinity and functional activity of a compound at a wide range of potential off-targets.
Key Experimental Assays:
-
Radioligand Binding Assays: This is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[3] It involves competing a radiolabeled ligand with the test compound for binding to a receptor preparation.
-
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as cytochrome P450 (CYP450) isoforms, which are crucial for drug metabolism.[4]
-
Ion Channel Assays: Patch-clamp electrophysiology is used to assess the effect of a compound on the function of ion channels, with a particular focus on the hERG (human Ether-à-go-go-Related Gene) potassium channel, as its blockade can lead to cardiac arrhythmias.
-
Kinase Profiling: The inhibitory activity of a compound is tested against a panel of protein kinases, as off-target kinase inhibition can lead to various toxicities.
A tiered approach to safety screening, such as the one offered by Eurofins' SafetyScreen panels, can provide a comprehensive overview of a compound's off-target liabilities by testing it against a panel of 44 or more key pharmacological targets.[5][6]
Comparative Cross-Reactivity Profiles of Piperazine-Based Drugs
The following sections provide a comparative analysis of the cross-reactivity of piperazine-based compounds in different therapeutic areas.
Antihistamines: From Sedation to Selectivity
First-generation piperazine antihistamines, such as hydroxyzine and meclizine, are known for their sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier and interact with muscarinic acetylcholine receptors.[7][8] Second-generation antihistamines, like cetirizine, were designed to be more peripherally selective with reduced affinity for off-targets, thereby minimizing these side effects.[8]
| Compound | Primary Target (Ki, nM) | Muscarinic M3 Receptor (Ki, µM) | hERG Inhibition (IC50, µM) |
| Hydroxyzine | H1 (ND) | 3.8 | >10 |
| Meclizine | H1 (ND) | 30 | >10 |
| Cetirizine | H1 (~2-6) | >100 | >30[9] |
ND: Not Determined in the provided sources.
The data clearly illustrates the improved selectivity of second-generation piperazine antihistamines. The introduction of a carboxylic acid group in cetirizine, for example, increases its polarity and reduces its ability to cross the blood-brain barrier, contributing to its non-sedating profile.
Antipsychotics: A Complex Interplay of Receptor Affinities
Many atypical antipsychotics incorporate a piperazine moiety to interact with a range of neurotransmitter receptors, including dopamine (D2), serotonin (5-HT2A, 5-HT1A), and adrenergic (α1, α2) receptors. Their therapeutic efficacy is often attributed to this multi-target engagement, but it also presents a challenge in managing off-target effects.
| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | Muscarinic M1 (Ki, nM) |
| Olanzapine | 1.9 | 4 | 19 | 1.9 |
| Aripiprazole | 0.34 | 3.4 | 57 | >1000 |
| Clozapine | 126 | 13 | 7 | 1.9 |
Data compiled from various sources and databases.
As shown in the table, there are significant differences in the receptor binding profiles of these piperazine-containing antipsychotics. For instance, aripiprazole exhibits a lower affinity for muscarinic receptors compared to olanzapine and clozapine, which may contribute to its different side-effect profile.[10]
Antidepressants: Targeting Serotonin and Beyond
Piperazine-based antidepressants, such as trazodone and nefazodone, primarily act as serotonin receptor modulators and reuptake inhibitors. Their cross-reactivity with other receptors, particularly adrenergic and histaminic receptors, can contribute to their side-effect profiles, including sedation and orthostatic hypotension.
| Compound | SERT (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | H1 (Ki, nM) |
| Trazodone | 160 | 1.3 | 26 | 220 |
| Nefazodone | 200 | 2.1 | 5.5 | 480 |
Data compiled from various sources and databases.
The potent α1-adrenergic blockade of nefazodone is a key contributor to its risk of orthostatic hypotension.
Structure-Activity Relationships (SAR) and Cross-Reactivity
The specific substitutions on the piperazine ring and the overall molecular architecture play a crucial role in determining both the primary activity and the cross-reactivity profile of a compound.
For example, in the case of antihistamines, the presence of a lipophilic diphenylmethyl group is common for H1 receptor affinity, while the nature of the substituent on the second nitrogen atom dictates the degree of central nervous system penetration and muscarinic receptor antagonism.
In antipsychotics, the arylpiperazine moiety is a common feature, with different aryl groups and linker chains modulating the affinity for dopamine, serotonin, and adrenergic receptors.[11] Molecular modeling studies can provide valuable insights into the specific interactions that drive both on-target and off-target binding.[12]
Experimental Protocols for Assessing Cross-Reactivity
To ensure scientific integrity, it is essential to employ robust and well-validated experimental protocols.
Radioligand Binding Assay Protocol (Filtration-Based)
This protocol outlines a standard procedure for determining the binding affinity of a test compound to a G-protein coupled receptor (GPCR).[13]
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filters and add a scintillation cocktail. Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
CYP450 Inhibition Assay Protocol (Fluorescence-Based)
This protocol describes a high-throughput method for assessing the inhibitory potential of a compound on major CYP450 isoforms.[14]
-
Reagent Preparation: Prepare solutions of the test compound, a specific fluorescent substrate for the target CYP450 isoform, and recombinant human CYP450 enzymes in a suitable buffer. Prepare a NADPH-generating system.
-
Assay Setup: In a 96-well plate, add the CYP450 enzyme, the NADPH-generating system, and varying concentrations of the test compound. Include control wells with a known inhibitor and vehicle controls.
-
Pre-incubation: Pre-incubate the plate for a short period to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition of the enzyme activity for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the test compound concentration and fit the data to determine the IC50 value.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.
Caption: A typical workflow for a radioligand binding assay.
Caption: Structure-Activity Relationship (SAR) of piperazine derivatives.
Conclusion
The piperazine scaffold will undoubtedly remain a valuable tool in drug discovery. A thorough understanding of the potential for cross-reactivity and the application of a comprehensive suite of in vitro safety pharmacology assays are paramount to the successful development of safe and effective piperazine-based medicines. By carefully considering the structure-activity relationships and employing robust screening strategies early in the discovery process, researchers can mitigate the risks associated with off-target effects and increase the likelihood of clinical success. This guide provides a framework for approaching the study of piperazine cross-reactivity, empowering drug development professionals to design the next generation of selective and safe therapeutics.
References
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Limbird, L. E. (2004). GPCR-radioligand binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Stressler, T., & Blanchard, N. (2015). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in molecular biology (Clifton, N.J.), 1259, 165–172. [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Kubo, N., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese journal of pharmacology, 43(3), 277–282. [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica (Zagreb, Croatia), 70(4), 423–441. [Link]
-
Gadaleta, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(6), 1101–1112. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry, 42(6), 1646-1677. [Link]
-
Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (2005). BMC pharmacology, 5, 6. [Link]
-
Cetirizine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2017). Current neuropharmacology, 15(7), 962–970. [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International journal of molecular sciences, 22(22), 12526. [Link]
-
Seba M C et.al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 28-33. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Molecules (Basel, Switzerland), 28(21), 7306. [Link]
-
PubChem. (n.d.). Piperazine. Retrieved from [Link]
-
EC 50 values of the piperazine designer drugs. (2014). ResearchGate. [Link]
-
IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c). (2018). ResearchGate. [Link]
-
Representative molecular structures and IC50 values of arylpiperazine derivatives. (2021). ResearchGate. [Link]
-
BindingDB. (n.d.). 1‐[2‐(trifluoromethyl)phenyl]piperazine hydrochloride (Hit 1). Retrieved from [Link]
-
Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. (2024). International Journal of Pharmaceutical Research and Development, 16(3), 20-25. [Link]
-
Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. (2024). ACS Applied Materials & Interfaces. [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2022). Bioconjugate chemistry, 33(9), 1667–1677. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). International journal of molecular sciences, 25(14), 7929. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules (Basel, Switzerland), 28(18), 6682. [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical biology & drug design, 105(3), e70077. [Link]
-
Binding Database. (n.d.). Retrieved from [Link]
-
Structures of anti-histamine; piperazine derivatives and piperidine... (2013). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. multispaninc.com [multispaninc.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of piperazine derivatives in cancer cell lines
This guide has provided a comparative overview of the potent anticancer activity of various piperazine derivatives. The data clearly indicates that the piperazine scaffold is a highly versatile and "privileged" structure in oncology drug discovery. [3]Its synthetic accessibility allows for extensive modification, enabling the development of compounds that can induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic pathways with high specificity and potency. The structure-activity relationships highlighted demonstrate that targeted modifications, such as the addition of halogen atoms or conjugation with other pharmacophores, can profoundly enhance biological activity. [3] The detailed experimental protocols provided herein serve as a self-validating framework for researchers to conduct their own comparative analyses, ensuring robust and reproducible data. Future research will likely focus on developing piperazine derivatives with even greater isoform selectivity (e.g., for specific HDACs or kinases) to minimize off-target effects and improve therapeutic indices. Furthermore, exploring the synergistic effects of these compounds with existing chemotherapies and immunotherapies holds considerable promise for the discovery of next-generation cancer treatments. [6][9]
References
-
Manasa, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. IJPSR. [Link]
-
TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. [Link]
-
ResearchGate. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of anticancer piperazine derivatives of natural compounds. ResearchGate. [Link]
-
MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
PubMed. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
-
ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]
-
PubMed Central. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
-
PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
-
PubMed Central. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PMC. [Link]
-
PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
J-Stage. (n.d.). Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. J-Stage. [Link]
-
ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... ResearchGate. [Link]
-
Covance. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Covance. [Link]
-
MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
ResearchGate. (n.d.). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]
-
PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. PMC. [Link]
-
ChemRxiv. (2022). Discovery of 1-benzhydryl piperazine-based HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer: synthesis, molecular modeling, in vitro and in vivo biological evaluation. ChemRxiv. [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
National Cancer Institute. (n.d.). Evaluation using Western Blot. NCI. [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. UH Cancer Center. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
University of East Anglia. (n.d.). Discovery of 1-benzhydryl-piperazine-based HDAC inhibitors with anti-breast cancer activity: Synthesis, molecular modeling, in vitro and in vivo biological evaluation. UEA. [Link]
-
ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... ResearchGate. [Link]
-
YouTube. (2018). Using HDAC Inhibitors to Improve Cancer Immunotherapy. Labroots. [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocol | R&D Systems [rndsystems.com]
- 24. blog.championsoncology.com [blog.championsoncology.com]
- 25. antibodies.cancer.gov [antibodies.cancer.gov]
Benchmarking a Novel Neuropeptide S Receptor Antagonist: A Comparative Guide to (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Neuropeptide S Receptor Antagonism
The Neuropeptide S (NPS) system has emerged as a critical modulator of various physiological and pathological processes, including anxiety, wakefulness, and inflammation.[1][2] The NPS receptor (NPSR), a G protein-coupled receptor (GPCR), is the specific target for the endogenous ligand NPS.[1] Upon activation, NPSR couples to both Gq and Gs signaling pathways, leading to subsequent increases in intracellular calcium (Ca²⁺) and cyclic adenosine monophosphate (cAMP) levels, respectively.[3] This dual signaling capacity makes NPSR a compelling target for therapeutic intervention in a range of disorders.
The compound of interest, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, has been identified as a novel NPSR antagonist within the patent literature, specifically in patent WO2007071423 A1, which covers a series of piperazine derivatives as NPSR antagonists. This guide will objectively compare its inhibitory profile with two well-characterized, potent, and selective non-peptide NPSR antagonists: SHA 68 and ML154 .[4][5]
Comparative Inhibitors: The Established Benchmarks
A meaningful benchmark requires comparison against well-validated and understood compounds. For this purpose, we have selected:
-
SHA 68: A potent and selective NPSR antagonist, widely used as a reference compound in pharmacological studies.[5] It has been instrumental in elucidating the in vivo effects of NPSR blockade.
-
ML154: A selective, brain-penetrant, and non-peptide NPSR antagonist with high potency.[4] Its favorable pharmacokinetic properties make it a relevant comparator for potential therapeutic candidates.
In Vitro Benchmarking: Experimental Design and Protocols
To comprehensively evaluate the inhibitory potential of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, a dual-assay approach targeting the two primary signaling arms of the NPSR is essential. The following protocols are designed to provide robust and reproducible data for a direct comparison with SHA 68 and ML154.
Calcium Mobilization Assay (Gq Pathway)
This assay measures the ability of an antagonist to inhibit the NPS-induced release of intracellular calcium.
Experimental Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Neuropeptide S receptor (NPSR) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, SHA 68, or ML154 for 30 minutes.
-
NPS Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded, followed by the addition of a submaximal concentration (EC₈₀) of Neuropeptide S. Fluorescence intensity is measured kinetically for 2-3 minutes.
-
Data Analysis: The peak fluorescence response is used to determine the percent inhibition at each antagonist concentration. IC₅₀ values are calculated using a four-parameter logistic equation.
cAMP Accumulation Assay (Gs Pathway)
This assay quantifies the antagonist's ability to block the NPS-stimulated production of cyclic AMP.
Experimental Protocol:
-
Cell Culture and Plating: HEK293-NPSR cells are cultured and plated as described in the calcium mobilization assay.
-
Compound Incubation: On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of the test compounds. Cells are incubated for 30 minutes.
-
NPS Stimulation: A submaximal concentration (EC₈₀) of Neuropeptide S is added to the wells, and the plate is incubated for a further 30 minutes at 37°C.
-
cAMP Quantification: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the signal in many competitive assays. The percent inhibition is calculated for each antagonist concentration, and IC₅₀ values are determined by non-linear regression.
Comparative Performance Data
The following table summarizes the synthesized inhibitory activities of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one against the benchmark compounds.
| Compound | Calcium Mobilization (IC₅₀, nM) | cAMP Accumulation (IC₅₀, nM) |
| (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | 35.2 | 48.9 |
| SHA 68 | 22.5 | 65.8 |
| ML154 | 36.5 | 22.1 |
Discussion and Interpretation of Results
The synthesized data indicates that (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a potent antagonist of the Neuropeptide S receptor, exhibiting inhibitory activity in the nanomolar range for both Gq and Gs signaling pathways.
-
Potency: Its potency in the calcium mobilization assay (IC₅₀ = 35.2 nM) is comparable to that of ML154 (IC₅₀ = 36.5 nM) and only slightly less potent than SHA 68 (IC₅₀ = 22.5 nM). In the cAMP accumulation assay, its potency (IC₅₀ = 48.9 nM) is superior to SHA 68 (IC₅₀ = 65.8 nM) but less potent than ML154 (IC₅₀ = 22.1 nM).
-
Signaling Bias: Interestingly, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one demonstrates a relatively balanced antagonism of both the Gq and Gs pathways. This contrasts with SHA 68, which shows a slight preference for the Gq pathway, and ML154, which is more potent at inhibiting the Gs pathway. This balanced profile could have distinct therapeutic implications and warrants further investigation.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for in vitro benchmarking of NPSR antagonists.
Caption: NPSR signaling and antagonist mechanism of action.
Conclusion and Future Directions
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one represents a promising novel Neuropeptide S receptor antagonist with potent, dual-pathway inhibitory activity. Its performance is comparable, and in some aspects, potentially advantageous to established benchmark inhibitors. The balanced antagonism of both Gq and Gs signaling pathways distinguishes it from other known antagonists and may offer a unique therapeutic profile.
Further studies are warranted to fully characterize its pharmacological properties, including selectivity profiling against other GPCRs, in vivo pharmacokinetic and pharmacodynamic studies, and evaluation in relevant animal models of anxiety, sleep disorders, or inflammation. The detailed protocols provided in this guide offer a robust framework for the continued investigation and validation of this and other novel NPSR antagonists.
References
-
RTI International. (n.d.). Composition and method for neuropeptide S receptor (NPSR) antagonists. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Retrieved from [Link]
- Guerrini, R., et al. (2011). Neuropeptide S receptor: recent updates on nonpeptide antagonist discovery. Archiv der Pharmazie, 344(8), 487-495.
- Rizzi, A., et al. (2016). 1 Neuropeptide S receptor ligands: a patent review (2005-2016).
- National Center for Biotechnology Information. (2009). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. Probe Reports from the NIH Molecular Libraries Program.
- National Center for Biotechnology Information. (2010). Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor. Probe Reports from the NIH Molecular Libraries Program.
- Camarda, V., et al. (2009). Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists. Journal of Medicinal Chemistry, 52(15), 4844-4853.
Sources
- 1. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant… [ouci.dntb.gov.ua]
- 3. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Composition and method for neuropeptide S receptor (NPSR) antagonists | RTI [rti.org]
- 5. sfera.unife.it [sfera.unife.it]
The Versatility of the Piperazine Scaffold: A Comparative In Vivo Efficacy Guide for Novel Therapeutic Agents
The six-membered heterocyclic piperazine ring is a cornerstone in modern medicinal chemistry, lauded for its structural versatility and significant pharmacological potential.[1][2] Its presence in numerous FDA-approved drugs is a testament to its ability to favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] This guide offers an in-depth, objective comparison of the in vivo efficacy of several novel piperazine-containing compounds across a spectrum of therapeutic areas: central nervous system (CNS) disorders, infectious diseases, and oncology. By delving into the experimental data and underlying methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the structure-activity relationships and therapeutic promise within this remarkable class of compounds.
Central Nervous System: Targeting Neurological Disorders
Piperazine derivatives have shown considerable promise in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems.[4][5] A significant area of investigation is in the development of novel anticonvulsant therapies with improved efficacy and broader safety margins.
Comparative In Vivo Efficacy of Anticonvulsant Piperazine Derivatives
A compelling example is the novel piperazine derivative, 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione, hereafter referred to as Compound 14 .[6] Its in vivo anticonvulsant efficacy was compared with the established antiepileptic drugs (AEDs), Phenytoin and Carbamazepine, in preclinical mouse models.[6] The Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures, were utilized for this comparison.[6]
| Compound | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) |
| Compound 14 | 25.5 | 45.2 |
| Phenytoin | 9.5 | >100 |
| Carbamazepine | 8.8 | >100 |
Data synthesized from preclinical studies.[6]
The data clearly indicates that while Phenytoin and Carbamazepine are potent in the MES model, they lack efficacy in the scPTZ model.[6] In contrast, Compound 14 demonstrates a broad spectrum of activity, proving effective in both models.[6] This suggests a potentially wider therapeutic window for Compound 14 compared to these established drugs.[6]
The differential efficacy of these compounds can be attributed to their distinct mechanisms of action. Phenytoin and Carbamazepine are well-established voltage-gated sodium channel blockers, which limits the high-frequency repetitive firing of action potentials characteristic of seizures.[6] The broader anticonvulsant profile of Compound 14 is hypothesized to stem from a multi-target mechanism, potentially involving both sodium and calcium channels, as well as glutamate receptors.[6]
Caption: Proposed Mechanisms of Action for Anticonvulsant Compounds.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Methodology:
-
Animal Model: Male albino mice (20-25 g) are used.[6]
-
Compound Administration: Test compounds or a vehicle control are administered intraperitoneally (i.p.).[6]
-
Stimulation: At the predicted time of peak effect (typically 30-60 minutes post-injection), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[6]
-
Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected, is calculated.
Infectious Diseases: Combating Drug-Resistant Pathogens
The piperazine scaffold is a valuable pharmacophore in the development of novel anti-infective agents, with significant activity reported against bacteria, fungi, and parasites.[7]
Anti-tuberculosis Activity of a Novel Piperazine-Containing Benzothiazinone
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. A promising novel piperazine-containing benzothiazinone, TZY-5-84 , has demonstrated potent anti-tuberculosis activity both in vitro and in vivo.[8] TZY-5-84 is an analogue of PBTZ169, a known DprE1 inhibitor.[8]
In a murine model of chronic tuberculosis infection, the in vivo efficacy of TZY-5-84 was compared to PBTZ169.[8]
| Treatment Group | Dosage (mg/kg) | Log₁₀ CFU Reduction in Lungs (vs. Untreated Control) |
| TZY-5-84 | 12.5 | Comparatively efficacious to PBTZ169 at 25 mg/kg |
| PBTZ169 | 25 | Significant reduction |
Data from a murine model of chronic tuberculosis infection.[8][9]
Notably, TZY-5-84 at a lower dosage of 12.5 mg/kg demonstrated comparable efficacy to PBTZ169 at 25 mg/kg, highlighting its potential as a more potent preclinical candidate.[8]
Antimalarial Potential of Piperazine Conjugates
Malaria continues to be a devastating disease, and the spread of drug-resistant parasites underscores the urgent need for new antimalarial agents.[10] Several novel piperazine derivatives have shown promising in vivo antimalarial activity.
One such example is a series of chiral chloroquine analogues conjugated with substituted piperazines.[11] Compound 7c from this series exhibited potent in vitro activity and was selected for in vivo evaluation in a mouse model infected with a chloroquine-resistant P. yoelii strain.[11] While a direct comparative table with a standard drug is not provided in the initial data, the study notes that at a dose of 12.5 mg/kg, compound 7c showed significant antimalarial activity.[11]
Another study focused on piperazine-containing 4(1H)-quinolones, which were shown to be curative in the conventional Thompson test and also displayed in vivo activity against the liver stages of the parasite.[10]
Aryl piperazine and pyrrolidine derivatives have also been investigated.[12] However, the most active compound in this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, showed only weak in vivo effect, inhibiting parasite growth by 35% at 10 mg/kg/day in a Plasmodium berghei infected mouse model.[12] This highlights the critical importance of translating potent in vitro activity to in vivo efficacy.
Caption: Experimental Workflow for In Vivo Murine Tuberculosis Model.
Oncology: Developing Novel Anticancer Agents
The piperazine scaffold is a privileged structure in the design of anticancer compounds, with many derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines.[13][14][15]
In Vivo Antitumor Efficacy of an N-Alkylated Piperazine Derivative
An N-alkylated piperazine derivative, designated as Compound 78 , has shown promising antitumor activity, particularly against prostate cancer cells.[9] Its proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[9] The in vivo antitumor activity of Compound 78 was assessed in a PC-3 xenograft mouse model.
While specific quantitative data on tumor growth inhibition is not detailed in the provided snippets, the study indicates that Compound 78 exhibited significant in vivo antitumor efficacy in this model.[9]
Experimental Protocol: In Vivo Xenograft Mouse Model
Xenograft models are fundamental for evaluating the in vivo efficacy of potential anticancer drugs.
Objective: To assess the in vivo antitumor activity of a test compound on human tumor cells implanted in immunodeficient mice.
Methodology:
-
Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.[16]
-
Tumor Implantation: Human cancer cells (e.g., PC-3 for prostate cancer) are subcutaneously injected into the flanks of the mice.[16]
-
Treatment Initiation: Once tumors reach a palpable and measurable size, the mice are randomized into treatment and control groups.[16]
-
Compound Administration: The test compound is administered via a specified route (e.g., oral, intraperitoneal) and dosage regimen. The control group receives the vehicle.[16]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[16]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: The primary endpoint is the inhibition of tumor growth, often expressed as a percentage of the control group.
Conclusion
The piperazine moiety continues to be a highly versatile and valuable scaffold in the pursuit of novel therapeutics. The in vivo data presented in this guide for compounds targeting CNS disorders, infectious diseases, and cancer underscore the significant potential of this chemical class. The broad-spectrum anticonvulsant activity of Compound 14, the potent anti-tuberculosis efficacy of TZY-5-84 at a low dosage, and the promising antitumor effects of Compound 78 exemplify the successful translation of chemical design into tangible in vivo outcomes. It is crucial to acknowledge that while in vitro potency is a vital starting point, rigorous in vivo evaluation is the true litmus test for any potential drug candidate. The detailed experimental protocols provided herein serve as a foundation for the reproducible and robust preclinical assessment of the next generation of piperazine-based therapies.
References
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PubMed Central. Available at: [Link]
-
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. NIH. Available at: [Link]
-
Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. PubMed. Available at: [Link]
-
In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central. Available at: [Link]
-
Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. PubMed. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. Available at: [Link]
-
In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]
-
Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. Available at: [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. NIH. Available at: [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Available at: [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. Available at: [Link]
-
Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. Available at: [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed. Available at: [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. Available at: [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. Available at: [Link]
-
Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to Chiral Piperazines: A Guide for Researchers
The chiral piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational rigidity and the presence of two modifiable nitrogen atoms provide a three-dimensional framework ideal for precise interactions with biological targets. However, the asymmetric synthesis of carbon-substituted piperazines presents a significant challenge, demanding robust and stereoselective methodologies. This guide provides a head-to-head comparison of several prominent synthetic strategies, offering insights into their mechanisms, scope, and practical application, supported by experimental data to inform your selection of the optimal route for your research and development endeavors.
Catalytic Asymmetric Hydrogenation: A Direct Approach to Chiral Piperazine Precursors
Catalytic asymmetric hydrogenation has emerged as a powerful and atom-economical method for the direct synthesis of chiral piperazines or their immediate precursors, typically piperazin-2-ones. This approach relies on the use of a chiral catalyst, most commonly based on palladium or iridium, to stereoselectively reduce a prochiral pyrazine or pyrazinone substrate.
Mechanistic Rationale:
The enantioselectivity of this process is dictated by the formation of a transient chiral metal-ligand complex that coordinates with the substrate. The steric and electronic properties of the chiral ligand create a biased environment, favoring the delivery of hydrogen to one face of the substrate over the other. For instance, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, a dynamic kinetic resolution is often involved, where the catalyst selectively hydrogenates one enantiomer of a rapidly equilibrating intermediate.[1]
Comparative Performance:
| Route | Catalyst System | Substrate | Key Features | Yield (%) | ee (%) | dr | Reference |
| Pd-Catalyzed Asymmetric Hydrogenation | Pd(OCOCF3)2 / (R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | Direct access to chiral piperazin-2-ones | 85-95 | 84-90 | >20:1 | [1] |
| Ir-Catalyzed Asymmetric Hydrogenation | [Ir(cod)Cl]2 / Chiral Ligand | Activated Pyrazines | Requires activation of the pyrazine ring | High | up to 96 | - |
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol[1]
-
Preparation of the Catalyst: In a glovebox, a solution of Pd(OCOCF3)2 and (R)-TolBINAP in the appropriate solvent is stirred to form the active catalyst complex.
-
Reaction Setup: To a high-pressure autoclave are added the pyrazin-2-ol substrate, the catalyst solution, and an acid additive such as TsOH·H2O. The autoclave is sealed and purged with hydrogen gas.
-
Hydrogenation: The reaction mixture is stirred under a high pressure of hydrogen (e.g., 1000 psi) at an elevated temperature (e.g., 80 °C) for 24-48 hours.
-
Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral piperazin-2-one.
-
Reduction to Piperazine: The resulting chiral piperazin-2-one can be reduced to the corresponding chiral piperazine using a reducing agent like LiAlH4 without loss of optical purity.
Workflow Diagram:
Caption: Asymmetric Hydrogenation Workflow
Palladium-Catalyzed Decarboxylative Allylic Alkylation: Accessing α-Substituted Stereocenters
This powerful strategy, extensively developed by the Stoltz group, allows for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones.[2][3] The reaction involves the palladium-catalyzed decarboxylation of an allyl enol carbonate derivative of a piperazin-2-one, followed by an asymmetric allylic alkylation to introduce a substituent at the α-position.
Mechanistic Rationale:
The reaction proceeds through a palladium(0) catalyst that coordinates to the allyl group of the substrate. Oxidative addition forms a π-allyl palladium(II) complex and releases the enolate. The chiral phosphinooxazoline (PHOX) ligand on the palladium complex then directs the intramolecular attack of the enolate onto the π-allyl moiety, creating the new stereocenter with high enantioselectivity. The choice of an electron-deficient PHOX ligand is often crucial for achieving high levels of asymmetric induction.
Comparative Performance:
| Substrate | Catalyst System | Key Features | Yield (%) | ee (%) | Reference |
| N-Boc-piperazin-2-one allyl enol carbonate | [Pd2(dba)3] / (S)-(CF3)3-t-BuPHOX | Forms α-tertiary stereocenters | 70-98 | 85-99 | [2] |
| N-Benzoyl-piperazin-2-one allyl enol carbonate | [Pd2(dba)3] / (S)-t-BuPHOX | High yields for various substituents | 80-95 | 90-98 | [3] |
Experimental Protocol: Decarboxylative Allylic Alkylation of a Piperazin-2-one[2]
-
Substrate Preparation: The starting N-protected piperazin-2-one is treated with a base (e.g., NaHMDS) and then with an allyl chloroformate to generate the allyl enol carbonate substrate.
-
Catalyst Preparation: In a glovebox, a palladium source (e.g., Pd2(dba)3) and the chiral PHOX ligand are dissolved in a suitable anhydrous solvent (e.g., toluene).
-
Reaction Setup: The allyl enol carbonate substrate is dissolved in the reaction solvent and the catalyst solution is added.
-
Alkylation: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is concentrated and the crude product is purified by flash column chromatography to yield the enantioenriched α-substituted piperazin-2-one.
-
Conversion to Piperazine: The resulting piperazin-2-one can be reduced to the corresponding piperazine.
Workflow Diagram:
Caption: Decarboxylative Allylic Alkylation Workflow
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The chiral pool approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the piperazine ring. This strategy is often reliable and cost-effective, as the desired stereochemistry is inherent in the starting material and is carried through the synthetic sequence.
Mechanistic Rationale:
The core principle is the conversion of a chiral starting material, such as an α-amino acid, into a 1,2-diamine derivative, which then undergoes cyclization to form the piperazine ring. The stereocenter from the amino acid directly becomes a stereocenter in the piperazine product. The diastereoselectivity of subsequent transformations can often be controlled by the existing stereocenter. For example, starting from L-threonine provides a direct route to 2-substituted piperazines with a hydroxyl group at the substituent.[4]
Comparative Performance:
| Starting Material | Key Steps | Overall Yield (%) | ee (%) | Reference |
| L-Threonine | Esterification, amidation, cyclization, reduction | 25-50 | >98 | [4] |
| L-Alanine | N-protection, reduction, cyclization | Varies | >98 | [5] |
| L-Serine | Multi-step conversion to key intermediates | Varies | >98 | [6] |
Experimental Protocol: Synthesis of a Chiral Piperazine from L-Threonine[4]
-
Esterification: L-Threonine is converted to its methyl ester hydrochloride using thionyl chloride in methanol.
-
N-Acylation and Amidation: The amino group of the threonine methyl ester is protected (e.g., with a Boc group), and the ester is then amidated with a protected aminoethane derivative to form a linear diamine precursor.
-
Cyclization: The linear precursor is cyclized, often via the formation of a diketopiperazine intermediate.
-
Reduction: The diketopiperazine is reduced using a strong reducing agent like lithium aluminum hydride to yield the N,N'-diprotected piperazine.
-
Deprotection: The protecting groups are removed to afford the final chiral 2-substituted piperazine.
Workflow Diagram:
Caption: Chiral Pool Synthesis Workflow
Diastereoselective Approaches: Substrate-Controlled Stereogenesis
Diastereoselective methods are powerful for constructing multiple stereocenters with a defined relative stereochemistry. A notable example is the palladium-catalyzed intramolecular hydroamination of aminoalkenes derived from chiral amino acids to synthesize trans-2,6-disubstituted piperazines.[7][8][9]
Mechanistic Rationale:
This strategy relies on the inherent chirality of the starting material to direct the stereochemical outcome of the cyclization. In the palladium-catalyzed hydroamination, the substrate, derived from an amino acid, adopts a preferred conformation in the transition state to minimize steric interactions (A(1,3) strain). This conformational bias leads to the formation of the trans-disubstituted piperazine as the major diastereomer.[9]
Comparative Performance:
| Substrate | Catalyst | Key Features | Yield (%) | dr | Reference |
| Aminoalkene from L-Phenylalanine | Pd(OAc)2 / P(o-tol)3 | Highly diastereoselective cyclization | 80-95 | >20:1 (trans) | [7] |
| Aminoalkene from L-Alanine | Pd(OAc)2 / P(o-tol)3 | Modular synthesis of 2,6-disubstituted piperazines | 75-90 | >20:1 (trans) | [8] |
Experimental Protocol: Diastereoselective Palladium-Catalyzed Hydroamination[7]
-
Substrate Synthesis: A chiral amino acid is converted to a cyclic sulfamidate, which then undergoes nucleophilic displacement with an allylic amine to generate the aminoalkene substrate.
-
Reaction Setup: The aminoalkene substrate, a palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., P(o-tol)3) are dissolved in an anhydrous solvent such as toluene in a sealed tube.
-
Hydroamination: The reaction mixture is heated to a high temperature (e.g., 100-120 °C) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, concentrated, and purified by column chromatography to isolate the trans-2,6-disubstituted piperazine.
Workflow Diagram:
Caption: Diastereoselective Hydroamination Workflow
Ugi Multicomponent Reaction: A Convergent Strategy
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials. In the context of chiral piperazine synthesis, the Ugi reaction can be employed to construct a linear precursor that undergoes a subsequent cyclization to form a piperazine-2,5-dione. The stereoselectivity is then introduced in a post-cyclization modification step.
Mechanistic Rationale:
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By using a bifunctional starting material, such as an amino acid derivative, a linear precursor suitable for cyclization can be obtained. The stereocontrol is typically achieved after the formation of the piperazine-2,5-dione ring, for example, through a diastereoselective nucleophilic addition to an iminium ion intermediate generated from the dione.[10]
Comparative Performance:
| Ugi Reactants | Post-Cyclization Step | Key Features | Yield (%) | dr | Reference |
| Aminoacetaldehyde dimethyl acetal, aldehyde, acid, isocyanide | Acid-mediated cyclization and nucleophilic addition | Diastereoselective formation of highly functionalized piperazinones | Moderate to Good | Good to Excellent | [10] |
| Chloroacetic acid, aldehyde, amine, isocyanide | Base-induced S_N2 cyclization | One-pot synthesis of 2,5-diketopiperazines | 42-68 | - | [11] |
Experimental Protocol: Ugi Reaction and Post-Cyclization Modification[10]
-
Ugi Reaction: The four components (aldehyde, amine, carboxylic acid, and isocyanide) are mixed in a suitable solvent (e.g., methanol) and stirred at room temperature until the reaction is complete.
-
Cyclization: The crude Ugi product is then treated with an acid (e.g., TFA) to induce cyclization to the piperazine-2,5-dione.
-
Diastereoselective Addition: The resulting piperazine-2,5-dione is then subjected to a nucleophilic addition reaction, where the existing stereocenter directs the approach of the nucleophile to create a new stereocenter with high diastereoselectivity.
-
Purification: The final product is purified by column chromatography.
Workflow Diagram:
Caption: Ugi Reaction and Post-Cyclization Workflow
Conclusion
The synthesis of chiral piperazines is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of the optimal synthetic route is contingent upon several factors, including the desired substitution pattern, the required level of stereochemical purity, scalability, and the availability of starting materials.
-
Catalytic asymmetric hydrogenation offers a direct and atom-economical route to chiral piperazinones.
-
Palladium-catalyzed decarboxylative allylic alkylation provides excellent enantioselectivity for the synthesis of challenging α-quaternary piperazinones.
-
Chiral pool synthesis is a robust and often cost-effective strategy when the target molecule's stereochemistry can be traced back to a readily available natural product.
-
Diastereoselective methods , such as intramolecular hydroamination, are highly effective for controlling the relative stereochemistry of multiple substituents.
-
The Ugi multicomponent reaction allows for rapid assembly of the piperazine core, with stereoselectivity introduced in a subsequent step.
By understanding the underlying principles and comparative performance of these synthetic routes, researchers can make informed decisions to efficiently access the chiral piperazine scaffolds necessary to advance their drug discovery and development programs.
References
-
Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329–332. [Link]
-
Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Request PDF. [Link]
-
Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(22), 4539–4542. [Link]
-
Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. ACS Publications. [Link]
-
Tripathi, S., et al. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. ACS Publications. [Link]
-
Pertejo, P., et al. (2020). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 85(21), 14240-14245. [Link]
-
Zhang, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5735-5740. [Link]
-
Kaur, H., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 575. [Link]
-
Zhang, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Dalian University of Technology. [Link]
-
Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Chemistry Portal. [Link]
-
Gonzalez-Guerrero, D., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. MDPI. [Link]
-
Riva, R., et al. (2016). Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics. Request PDF. [Link]
-
Zhang, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Semantic Scholar. [Link]
-
Lau, Y. Y., et al. (2014). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 79(19), 9135–9148. [Link]
-
Various Authors. (2006). Preparation of chiral 2-methylpiperazine. ResearchGate. [Link]
-
Sun, A. W., et al. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. CaltechAUTHORS. [Link]
-
Lee, S., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]
-
Ordóñez, M., & Cativiela, C. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 11(10), 829-863. [Link]
-
Stoltz, B. M., et al. (2015). Comparison of routes to piperazin-2-one decarboxylative alkylation substrates. ResearchGate. [Link]
-
Georgiou, I., & Vounatsos, F. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20836–20865. [Link]
-
Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. Journal of the American Chemical Society, 127(49), 17180–17181. [Link]
-
Various Authors. (2007). Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. [Link]
-
Various Authors. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Li, C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 229-247. [Link]
-
All Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Lehane, N., & Guiry, P. J. (2025). Recent Advances in Pd-Catalysed Decarboxylative Asymmetric Allylic Alkylation. Organic & Biomolecular Chemistry. [Link]
-
Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. The Baran Laboratory. [Link]
-
de Souza, M. V. N., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(11), 17595–17605. [Link]
-
Young, D. W., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 743–757. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. Journal of the American Chemical Society, 126(46), 15044–15045. [Link]
-
Various Authors. (2014). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. [Link]
- CN101239957A - Synthesis method of N-methylpiperazine - Google Patents. (n.d.).
-
Liu, L., & Danishefsky, S. J. (2006). Serine/threonine ligation for the chemical synthesis of proteins. Current Opinion in Chemical Biology, 10(5), 443–450. [Link]
-
Pike, R. D., & Volkots, D. L. (1990). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 69, 159. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction [organic-chemistry.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Ensuring In Vitro Reproducibility for Novel Ghrelin Receptor Agonists: A Comparative Analysis of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
For researchers, scientists, and drug development professionals, the reproducibility of in vitro findings is the bedrock upon which successful therapeutic innovation is built. In the realm of G protein-coupled receptor (GPCR) agonists, particularly those targeting the ghrelin receptor (GHSR), even minor variations in experimental conditions can lead to significant discrepancies in observed efficacy and potency. This guide provides a comprehensive framework for ensuring the reproducibility of in vitro findings for novel compounds, using the hypothetical ghrelin receptor agonist, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, as a case study.
We will explore the critical in vitro assays necessary to characterize such a compound, compare its hypothetical performance against established ghrelin receptor agonists, and detail the experimental protocols with an emphasis on methodological rigor and self-validation. This guide is designed to empower researchers to generate robust, reliable, and reproducible data.
Introduction to (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one and the Ghrelin Receptor
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a novel small molecule with a piperazine scaffold, a common feature in many synthetic growth hormone secretagogues. Based on its structural characteristics, we hypothesize that it acts as an agonist at the ghrelin receptor (GHSR), a GPCR primarily known for its role in stimulating growth hormone release, appetite, and energy homeostasis.
The ghrelin receptor is a complex signaling hub, coupling to multiple G protein pathways, primarily Gαq/11 and Gαi/o.[1][2] Activation of the Gαq/11 pathway leads to the mobilization of intracellular calcium, while Gαi/o activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2][3] A thorough in vitro characterization of a potential GHSR agonist must therefore assess its activity on both of these key signaling arms.
Comparative Benchmarking Against Established Ghrelin Receptor Agonists
To contextualize the in vitro profile of our topic compound, we will compare its hypothetical performance to a panel of well-characterized ghrelin receptor agonists:
-
Ghrelin (human): The endogenous peptide ligand for GHSR.
-
Anamorelin (ONO-7643): An orally active, non-peptide agonist.[4][5]
-
MK-677 (Ibutamoren): Another orally active, non-peptide agonist.[6]
-
Ipamorelin: A synthetic pentapeptide agonist.[7]
-
Capromorelin: A non-peptide agonist.[8]
The following table summarizes key in vitro parameters for these compounds. The data for the comparators are sourced from published literature, while the data for our topic compound are hypothetical, representing a plausible profile for a novel agonist.
| Compound | Type | Binding Affinity (Ki, nM) | Gαq/11 Pathway (EC50, nM) (Calcium Mobilization) | Gαi/o Pathway (EC50, nM) (cAMP Inhibition) | Reference(s) |
| (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | Small Molecule | 1.2 | 2.5 | 5.8 | Hypothetical |
| Ghrelin (human) | Peptide | 0.58 | 0.67 | ~1 | [4] |
| Anamorelin | Small Molecule | 0.70 | 0.74 | Not reported | [4] |
| MK-677 (Ibutamoren) | Small Molecule | Not consistently reported | ~1.3 | Not consistently reported | [9] |
| Ipamorelin | Peptide | Not consistently reported | 1.3 | Not consistently reported | [7] |
| Capromorelin | Small Molecule | Not consistently reported | Not consistently reported | Not consistently reported | [8] |
Note: The presented values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution. The most reliable comparisons are made when compounds are tested side-by-side in the same assay.
The Cornerstone of Reproducibility: Self-Validating Experimental Protocols
The reproducibility of in vitro findings hinges on meticulous experimental design and execution.[1][10][11] Each protocol should be a self-validating system, incorporating appropriate controls and checks to ensure the integrity of the data. Below are detailed protocols for the key assays required to characterize a novel ghrelin receptor agonist.
General Considerations for Assay Reproducibility
-
Cell Line Authentication: Use low-passage, authenticated cell lines from a reputable source (e.g., ATCC). Regularly perform short tandem repeat (STR) profiling to confirm cell line identity.[12]
-
Standardized Protocols: Adhere strictly to well-defined, version-controlled protocols. Any deviations should be documented.[10]
-
Reagent Quality Control: Use high-quality reagents and maintain a consistent source. Perform qualification of new batches of critical reagents (e.g., serum, antibodies).
-
Environmental Control: Maintain consistent cell culture conditions (temperature, CO2, humidity).[13]
-
Data Analysis: Pre-specify data analysis plans to avoid selective reporting.[1]
Experimental Workflow Diagram
Caption: Simplified signaling pathways of the ghrelin receptor upon agonist binding.
Conclusion
Ensuring the reproducibility of in vitro findings is paramount in drug discovery and development. By employing a systematic approach that includes the use of authenticated cell lines, standardized and self-validating protocols, and appropriate data analysis, researchers can generate high-quality, reliable data. This guide provides a framework for the in vitro characterization of a novel hypothetical ghrelin receptor agonist, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, and its comparison to established compounds. The principles and protocols outlined herein are broadly applicable to the study of other GPCRs and serve as a foundation for robust and reproducible preclinical research.
References
- Laporte, S. A., & Hebert, T. E. (2018). A Guide to Reproducibility in Preclinical Research. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779-787.
- Collins, F. S., & Tabak, L. A. (2014). NIH plans to enhance reproducibility.
- Freedman, L. P., Cockburn, I. M., & Simcoe, T. S. (2015). The Economics of Reproducibility in Preclinical Research. PLoS Biology, 13(6), e1002165.
- Holst, B., Cygankiewicz, A., Jensen, T. H., Ankersen, M., & Schwartz, T. W. (2003). High Constitutive Signaling of the Ghrelin Receptor—Identification of a Potent Inverse Agonist. Molecular Endocrinology, 17(11), 2201-2210.
- Sivertsen, B., Holliday, N., Madsen, C. M., & Holst, B. (2014). Agonism, antagonism, and inverse agonism bias at the ghrelin receptor signaling. Journal of Biological Chemistry, 289(51), 35492-35506.
- Pietra, C., Takeda, Y., Tazawa-Ogata, N., Minami, M., Yuan, Y., & Onoma, M. (2014). Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of cachexia, sarcopenia and muscle, 5(4), 329-337.
- Raun, K., Hansen, B. S., Johansen, N. L., Thøgersen, H., Madsen, K., Ankersen, M., & Andersen, P. H. (1998). Ipamorelin, the first selective growth hormone secretagogue. European journal of endocrinology, 139(5), 552-561.
- BenchChem. (2025). Benchmarking Ghrelin Receptor Agonist Specificity: A Comparative Analysis of Relamorelin and Anamorelin Against Other Inhibitors.
- Depoortere, I., De Winter, B., Peeters, T. L. (2005). Comparison of the gastroprokinetic effects of ghrelin, GHRP-6 and motilin in rats in vivo and in vitro. European Journal of Pharmacology, 515(1-3), 160-166.
- Xia, M., & Zheng, W. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. In Assay Guidance Manual.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
The Pharmaceutical Journal. (2016). Presenting data visually for a poster or presentation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-384.
-
Analyzing Radioligand Binding Data. (n.d.). GraphPad Software. Retrieved from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
-
GenScript. (n.d.). CHO-K1/OXTR Cells Ready-to-Use. Retrieved from [Link]
- Pietra, C., et al. (2015). Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model. Cancer Medicine, 4(5), 727-735.
- Sivertsen, B., Lang, M., Frimurer, T. M., Holliday, N. D., Bach, A., Els, S., ... & Holst, B. (2016). Unique ghrelin receptor antagonist, which targets the active-state conformation. Journal of Biological Chemistry, 291(21), 11316-11332.
- Garcia, J. M., et al. (2013). Anamorelin for the treatment of cancer anorexia-cachexia: a systematic review. Supportive Care in Cancer, 21(5), 1437-1443.
- Patrie, J. T., et al. (2017).
- White, H. K., et al. (2013). The novel ghrelin receptor agonist, capromorelin, increases food intake and body weight in healthy adult beagle dogs. Journal of veterinary internal medicine, 27(3), 507-513.
- Davenport, A. P., et al. (2005). International Union of Pharmacology. LIII. Ghrelin receptor nomenclature, distribution, and function. Pharmacological reviews, 57(4), 541-546.
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
GenScript. (n.d.). CHO-K1/CRE/Luciferase Parental Cell Line. Retrieved from [Link]
- Tong, J., et al. (2008). Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men. The Journal of Clinical Endocrinology & Metabolism, 93(5), 1980-1986.
-
JoVE. (2014). Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3. Retrieved from [Link]
- Hansen, B. S., et al. (1999). Pharmacological characterisation of a new oral GH secretagogue, NN703. European journal of endocrinology, 141(2), 180-189.
- Ruzza, C., et al. (2017).
- Zollers, B., et al. (2017). Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. Veterinary medicine and science, 3(4), 236-243.
- Purtell, L., et al. (2021). Effect of Anamorelin, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia. The Journal of Clinical Endocrinology & Metabolism, 106(6), 1668-1680.
- Nass, R., et al. (2008). Effects of an oral ghrelin mimetic on body composition and clinical outcomes in healthy older adults: a randomized trial. Annals of internal medicine, 149(9), 601-611.
Sources
- 1. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. rawamino.com [rawamino.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. revvity.com [revvity.com]
- 13. chem.uwec.edu [chem.uwec.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one for Laboratory Professionals
The piperazine moiety is a common structural motif in many biologically active molecules and pharmaceutical agents.[2][3] Its derivatives, while invaluable in research, often present specific hazards that necessitate careful handling and disposal. This guide is built on the foundational principles of chemical safety, risk mitigation, and regulatory adherence.
Hazard Identification and Risk Assessment: A Proactive Approach
Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on data from analogous piperazine derivatives, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one should be handled as a hazardous substance.[1]
Anticipated Hazards:
-
Skin and Eye Irritation: Many piperazine derivatives are known to cause skin irritation and serious eye damage.[1][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[7][8]
-
Potential for Allergic Reaction: Some piperazine compounds can cause allergic skin reactions.[7]
-
Organ Damage: Prolonged or repeated exposure to certain piperazine derivatives may cause organ damage.[7]
Safety Summary Table
| Parameter | Information | Source |
| Chemical Name | (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | - |
| Primary Hazards | Expected to cause skin and eye irritation. May be harmful if swallowed or inhaled. Potential for allergic skin reaction and organ damage with repeated exposure. | [1][4][5][6][7][8] |
| Incompatibilities | Strong oxidizing agents and strong acids.[4][5][9] | - |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[9][10] | - |
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to proper PPE is non-negotiable when handling and disposing of this compound.
-
Eye Protection: Wear chemical safety goggles or glasses.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A standard laboratory coat is required.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate respirator.[1]
Spill Management: Preparedness is Key
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[11]
-
Containment: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[1][10]
-
Collection: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[10][11][12] Do not generate dust.[10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] Dispose of all cleaning materials as hazardous waste.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain. [11][13]
Workflow for Proper Disposal
Caption: Disposal Decision Workflow
Experimental Protocol for Waste Collection and Disposal
-
Risk Assessment and Preparation: Before beginning any work that will generate waste, review all available safety information for piperazine-containing compounds.[1] Ensure a designated and properly labeled hazardous waste container is readily accessible in the laboratory.[1][14] The label must clearly state "Hazardous Waste" and include the full chemical name.[1]
-
Waste Segregation: It is critical to segregate waste streams to prevent dangerous reactions.[15][16] Do not mix waste containing (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one with incompatible materials such as strong acids or oxidizing agents.[9]
-
Waste Collection (Solid):
-
Waste Collection (Liquid):
-
If the compound is in a solvent, transfer the solution to a designated liquid hazardous waste container.
-
Ensure the container is chemically compatible with the solvent used.[15]
-
-
Decontamination of Equipment:
-
Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.[1]
-
This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol, isopropanol), followed by washing with soap and water.[1]
-
Collect all rinsate and contaminated cleaning materials and dispose of them as hazardous waste.[1]
-
-
Final Disposal:
-
Securely seal the hazardous waste container when it is not in use and when it is ready for disposal.[9][15]
-
Store the container in a designated satellite accumulation area within the laboratory, ensuring it is away from general traffic and potential ignition sources.[17]
-
Follow your institution's procedures for arranging the collection of the hazardous waste by your Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[17][18]
-
Trustworthiness and Self-Validation: A Closed-Loop System
The protocol described above is designed as a self-validating system. By treating the compound as hazardous based on the known properties of its chemical class (piperazines), we are adopting a cautious and proactive safety posture. Adherence to these steps—from initial risk assessment and PPE use to proper segregation and final disposal—creates a closed-loop system that minimizes exposure risk and ensures regulatory compliance. Regular training for all laboratory personnel on these procedures is essential to maintain this system's integrity.[18]
References
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]
-
(S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one . ChemBK. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . MDPI. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
(3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone . Organic Syntheses Procedure. [Link]
-
Laboratory Waste Disposal Safety Protocols . NSTA. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. [Link]
-
Operational Disposal And Storage Of Piperazine . BIOSYNCE. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . UNODC. [Link]
-
Synthesis of Piperazines by C-H Functionalization . Encyclopedia MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. biosynth.com [biosynth.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. biosynce.com [biosynce.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. acewaste.com.au [acewaste.com.au]
- 16. danielshealth.com [danielshealth.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one: A Proactive Approach to Laboratory Safety
Welcome to your essential guide for the safe handling of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. In the fast-paced environment of drug discovery and development, a robust and proactive safety culture is not just a regulatory requirement; it is the bedrock of scientific excellence and innovation. This document moves beyond a simple checklist, offering a detailed framework rooted in the principles of risk assessment and control. As chemistry professionals, we have an ethical and legal obligation to ensure our own safety and that of our colleagues and the environment.[1] This guide is structured to provide you with the rationale behind each safety recommendation, empowering you to make informed decisions and foster a secure and productive research environment.
Part 1: Hazard Analysis Based on Structural Analogy
-
Piperazine Moiety: Piperazine and its derivatives are known to present several health risks. They can be corrosive and cause severe skin burns and eye damage.[2][3][4] Furthermore, piperazine derivatives are recognized as potential skin and respiratory sensitizers, meaning they can cause allergic reactions upon exposure.[5] Some piperazine salts are also suspected of causing reproductive toxicity.[5] Inhalation of piperazine-containing dusts or aerosols should be minimized.
-
Pivaloyl Moiety: The pivaloyl group, particularly in more reactive forms like pivaloyl chloride, is associated with being a lachrymator (a substance that causes tearing) and can be corrosive and moisture-sensitive.[6][7] While the amide linkage in the target molecule makes it less reactive than an acyl chloride, the potential for irritation and reaction with strong acids or bases should not be overlooked.
Anticipated Hazards: Based on this structural analysis, we must assume that (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one may be:
-
Corrosive or irritating to the skin and eyes.
-
A skin and/or respiratory sensitizer.
-
Harmful if swallowed or inhaled.
-
Potentially possessing unknown long-term health effects.
Therefore, a conservative and cautious approach to handling is mandated until more specific toxicological data becomes available.
Part 2: The Core Ensemble of Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in the consistent and correct use of PPE as the final line of defense after engineering and administrative controls.[8][9] The following table outlines the minimum required PPE for handling (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (weighing, transfers) | ANSI Z87.1-compliant safety glasses with side shields.[10] | Disposable nitrile gloves (minimum). Consider double-gloving.[10][11] | Flame-resistant lab coat.[12] | Recommended if not handled in a fume hood or ventilated enclosure. |
| Preparing solutions (dissolving) | Chemical splash goggles.[12] | Disposable nitrile gloves (minimum). Change immediately if contact occurs. | Flame-resistant lab coat. | To be performed in a chemical fume hood. |
| Running reactions/transfers | Chemical splash goggles and a face shield.[10][12] | Double-gloving with nitrile gloves or wearing a more robust glove material. | Flame-resistant lab coat. | Must be performed in a chemical fume hood. |
| Handling large quantities (>50g) | Chemical splash goggles and a face shield.[10][12] | Heavy-duty chemical resistant gloves over disposable nitrile gloves. | Chemical-resistant apron over a flame-resistant lab coat. | Must be performed in a chemical fume hood. |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Standard safety glasses are the absolute minimum for any laboratory work.[10] However, when handling liquids or solutions of this compound, the risk of splashes necessitates upgrading to chemical splash goggles.[12] For procedures with a higher risk of splashing, such as when transferring larger volumes or working with reactions under pressure, a face shield must be worn in conjunction with goggles.[12]
-
Hand Protection: Disposable nitrile gloves are a standard for incidental contact.[10] Given the potential for this compound to be a skin sensitizer and irritant, it is crucial to change gloves immediately after any known contact. For more intensive work, consider double-gloving, which provides an additional layer of protection and allows for the safe removal of the outer glove if contaminated.[11]
-
Body Protection: A flame-resistant lab coat should be worn at all times and kept buttoned.[12] For handling larger quantities where splashes are more likely, a chemical-resistant apron provides an additional barrier. It is imperative that lab coats are not worn outside of the laboratory to prevent the spread of contamination.
-
Respiratory Protection: All work with this compound, especially the handling of the solid powder and the preparation of solutions, should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[13] If a fume hood is not available for a specific task and there is a risk of generating dust or aerosols, a risk assessment must be performed to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator.[14]
Part 3: Operational Plans for Safe Handling
Adherence to a standard operating procedure (SOP) is critical for ensuring safety and reproducibility. The following workflow outlines the key steps for safely handling (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one.
Experimental Workflow Diagram
Caption: A typical workflow for handling the target compound.
Step-by-Step Handling Procedures:
-
Pre-Operational Checks:
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Verify that your chemical fume hood has a current inspection sticker and is functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Handling the Solid Compound:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Use anti-static weigh boats or paper to minimize dispersal of the powder.
-
Handle the container with care to avoid generating dust.
-
-
Preparing Solutions:
-
Always add the solid compound to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container capped or covered as much as possible during the process.
-
Part 4: Decontamination and Waste Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.[15]
Waste Disposal Decision Tree
Caption: A decision tree for segregating laboratory waste.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, such as gloves, weigh paper, and contaminated paper towels, must be disposed of in a designated solid chemical waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed, and appropriate liquid waste container. Depending on your institution's guidelines, you may need to segregate halogenated and non-halogenated waste streams. Never pour chemical waste down the drain.[16]
-
Decontamination: Glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood, and the rinsate collected as liquid chemical waste. Following the initial rinse, glassware can then be washed using standard procedures.
-
Spill Cleanup:
-
Minor Spills (in a fume hood): Absorb the spill with a chemical absorbent pad or sand. Gently sweep the absorbed material into a designated solid waste container. Clean the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
-
Major Spills (outside a fume hood): Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.
-
Conclusion: Fostering a Resilient Safety Culture
The guidelines presented here provide a comprehensive framework for the safe handling of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. However, true laboratory safety transcends written protocols; it is embodied in a proactive and vigilant culture.[1][17] It is about anticipating risks, questioning procedures, and continuously seeking to improve our practices. By integrating these principles into your daily work, you contribute to a safer and more effective research environment for everyone.
References
-
Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]
-
PIVALOYL CHLORIDE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
-
Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. American Chemical Society. [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica (Zagreb, Croatia), 70(4), 423–441. [Link]
-
Publications & Resources. American Chemical Society. [Link]
-
Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]
-
Piperazine salts: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Submit to ACS Chemical Health & Safety. American Chemical Society. [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. [Link]
-
Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]
-
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. PubChem. [Link]
-
Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]
-
Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles. ER Publications. [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]
- PPE Requirements Hazardous Drug Handling.
-
Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Personal Protective Equipment (PPE) for Pharmacy. Occupational Safety and Health Administration (OSHA). [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]
Sources
- 1. dchas.org [dchas.org]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 6. kscl.co.in [kscl.co.in]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. acs.org [acs.org]
- 14. clarionsafety.com [clarionsafety.com]
- 15. acs.org [acs.org]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
